Technical Documentation Center

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 3-carbamothioylmorpholine-4-carboxylate
  • CAS: 1803583-29-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Tert-butyl 3-carbamothioylmorpholine-4-carboxylate in Advanced Heterocyclic Synthesis

Executive Summary In modern drug discovery, the morpholine ring is a privileged scaffold known for improving the aqueous solubility, metabolic stability, and pharmacokinetic profiles of lead compounds. Tert-butyl 3-carba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the morpholine ring is a privileged scaffold known for improving the aqueous solubility, metabolic stability, and pharmacokinetic profiles of lead compounds. Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (CAS: 1803583-29-0) represents a highly specialized, orthogonally protected building block designed for the late-stage installation of morpholine-linked heterocycles. This technical guide explores the chemical architecture, physical properties, and self-validating synthetic workflows required to utilize this thioamide intermediate, particularly in the construction of 2,5-disubstituted thiazoles via Hantzsch cyclization.

Chemical Architecture & Physical Profiling

The structural elegance of tert-butyl 3-carbamothioylmorpholine-4-carboxylate lies in its tri-functional nature:

  • The Morpholine Core: Provides a hydrophilic oxygen atom that acts as a hydrogen bond acceptor, enhancing target binding affinity and solubility.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl group at the 4-position sterically shields the secondary amine, preventing unwanted nucleophilic participation during downstream cyclization reactions. It also imparts temporary lipophilicity, aiding in chromatographic purification.

  • The Thioamide Moiety: Located at the 3-position, the highly polarizable C=S bond serves as a potent, soft nucleophile, primed for selective reaction with soft electrophiles (like α -haloketones).

All quantitative physical and predictive analytical data for this compound are summarized in Table 1 below, drawing from authoritative databases such as 1 and commercial validation standards from 2 [1][3].

Table 1: Physical and Analytical Properties

PropertyValue
IUPAC Name tert-butyl 3-carbamothioylmorpholine-4-carboxylate
CAS Number 1803583-29-0
Molecular Formula C10H18N2O3S
Molecular Weight 246.33 g/mol
SMILES String CC(C)(C)OC(=O)N1CCOCC1C(=S)N
Monoisotopic Mass 246.10382 Da
Predicted MS [M+H]+ m/z 247.11110
Predicted MS[M+Na]+ m/z 269.09304
Primary Application Hantzsch 2,5-disubstituted thiazole synthesis

Strategic Synthesis & Mechanistic Causality

The synthesis of this thioamide requires a highly controlled, three-step sequence starting from commercially available morpholine-3-carboxylic acid. The sequence is designed to prevent racemization at the C3 chiral center (if a specific enantiomer is used) and to selectively thionate the primary amide without degrading the acid-sensitive Boc group.

SynthesisWorkflow A Morpholine-3-carboxylic acid B Boc-Protection (Boc2O, DIPEA) A->B C 4-Boc-morpholine- 3-carboxylic acid B->C D Amidation (EDCI, HOBt, NH4Cl) C->D E tert-Butyl 3-carbamoyl- morpholine-4-carboxylate D->E F Thionation (Lawesson's Reagent) E->F G tert-Butyl 3-carbamothioyl- morpholine-4-carboxylate F->G

Synthetic workflow for tert-butyl 3-carbamothioylmorpholine-4-carboxylate.

Experimental Protocols (Self-Validating Workflows)

As a best practice in process chemistry, the following protocols are engineered as self-validating systems , meaning the reaction provides intrinsic feedback (visual, physical, or chromatographic) to confirm success without immediately requiring complex spectroscopic analysis.

Protocol 1: Amidation via EDC/HOBt Activation

Causality: Converting the carboxylic acid directly to a thioamide is chemically unviable. It must first be converted to a primary amide. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are chosen specifically to suppress the formation of inactive N-acylureas and to prevent epimerization at the C3 position.

  • Activation: Dissolve 4-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes.

  • Amidation: Add ammonium chloride (NH4Cl, 2.0 eq) followed by dropwise addition of DIPEA (3.0 eq).

  • Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The reaction is self-validating through phase behavior during workup: upon pouring the DMF solution into ice water, the neutral primary amide precipitates as a white solid, whereas unreacted acid and EDC/HOBt byproducts remain dissolved in the aqueous phase.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield tert-butyl 3-carbamoylmorpholine-4-carboxylate.

Protocol 2: Thionation via Lawesson's Reagent

Causality: While Phosphorus pentasulfide (P4S10) is a cheaper thionating agent, it requires harsh heating that can prematurely cleave the N-Boc group. Lawesson's Reagent operates under milder conditions and exhibits superior solubility in organic solvents, facilitating a cleaner oxygen-to-sulfur exchange via a highly reactive dithiophosphine ylide intermediate.

  • Preparation: In an oven-dried flask under argon, dissolve the primary amide (1.0 eq) in anhydrous THF (0.2 M). Causality: Strict anhydrous conditions are mandatory; trace water will irreversibly hydrolyze Lawesson's reagent into inactive phosphonothioic acid derivatives.

  • Reagent Addition: Add Lawesson's Reagent (0.6 eq) in a single portion. (0.5 eq is theoretically required, but 0.6 eq ensures complete conversion).

  • Thermal Activation: Heat to 65°C (reflux).

  • Self-Validation (Visual & Chromatographic): The heterogeneous suspension will transition into a clear, homogeneous yellow solution within 45 minutes, visually confirming the thermal dissociation of the reagent and subsequent reaction. On TLC (EtOAc/Hexane 1:1), the thioamide product validates its own formation by exhibiting a noticeably lower Rf​ value than the starting amide, due to the polarizable C=S bond interacting strongly with the silica gel.

  • Purification: Concentrate under reduced pressure and purify directly via flash chromatography. Avoid aqueous workup to bypass intractable emulsion formation common with phosphorus byproducts.

Application: Hantzsch Thiazole Assembly

The primary utility of tert-butyl 3-carbamothioylmorpholine-4-carboxylate is its deployment in the Hantzsch 2,5-disubstituted thiazole synthesis , a critical pathway for generating morpholine-linked pharmacophores 3 [2].

HantzschPathway T Thioamide Building Block (CAS: 1803583-29-0) I1 S-Alkylated Thioimidate Intermediate T->I1 SN2 Attack by Sulfur H alpha-Haloketone (Electrophile) H->I1 SN2 Attack by Sulfur I2 Hydroxythiazoline Intermediate I1->I2 Intramolecular Amine Attack P 2,5-Disubstituted Thiazole (Target Pharmacophore) I2->P Dehydration (-H2O)

Mechanism of Hantzsch thiazole synthesis using the thioamide intermediate.

Protocol 3: Hantzsch Cyclization (Self-Validating)
  • Alkylation: Combine the thioamide (1.0 eq) and an α -haloketone (e.g., 2-bromoacetophenone, 1.05 eq) in absolute ethanol. Causality: Ethanol is chosen because its protic nature stabilizes the polar transition states during the initial S -alkylation.

  • Cyclization: Heat the mixture to 70°C for 2-4 hours. The initial S -alkylation forms a thioimidate, which rapidly undergoes intramolecular attack by the adjacent nitrogen, followed by dehydration to aromatize into the thiazole ring.

  • Self-Validating Isolation: Cool the reaction to 0°C. The reaction is self-validating because the resulting thiazole hydrobromide salt is insoluble in cold ethanol and will spontaneously crystallize. The formation of this precipitate confirms successful cyclization and allows for isolation via simple filtration, bypassing the need for column chromatography.

Conclusion

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate is a highly specialized, orthogonally protected intermediate that bridges the gap between simple morpholine derivatives and complex, thiazole-bearing drug candidates. By understanding the causality behind its synthesis—specifically the necessity of mild amidation and Lawesson's-mediated thionation—researchers can reliably scale this building block. Furthermore, leveraging the self-validating nature of its downstream Hantzsch cyclization significantly accelerates the hit-to-lead optimization phase in medicinal chemistry.

References

  • PubChemLite / University of Luxembourg.Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (C10H18N2O3S).
  • AiFChem.Hantzsch 2,5-disubstituted thiazole synthesis - Product Catalog.
  • Sapphire Bioscience.tert-Butyl 3-carbamothioylmorpholine-4-carboxylate.
  • Chemenu.cas 1803583-29-0 | where to buy tert-butyl 3-carbamothioylmorpholine-4-carboxylate.

Sources

Exploratory

Synthesizing Complexity: The Mechanistic Role of tert-Butyl 3-carbamothioylmorpholine-4-carboxylate in Heterocyclic Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid construction of complex, drug-like scaffolds relies heavily on polyfunctional building blocks. tert-Butyl 3-carbamothioylmorpholine-4-carboxylate (CAS: 1803583-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid construction of complex, drug-like scaffolds relies heavily on polyfunctional building blocks. tert-Butyl 3-carbamothioylmorpholine-4-carboxylate (CAS: 1803583-29-0) is a highly specialized reagent that bridges the gap between structural stability and targeted reactivity[1]. By combining a morpholine core, a robust tert-butyloxycarbonyl (Boc) protecting group, and a highly reactive thioamide moiety, this compound serves as a premier precursor for synthesizing morpholine-substituted thiazoles. This whitepaper dissects the mechanistic causality behind its utility, detailing the reaction pathways, optimal experimental protocols, and its downstream applications in drug development.

Structural Rationality: Causality in Molecular Design

As application scientists, we do not select building blocks arbitrarily; every functional group must serve a specific kinetic or thermodynamic purpose. The architecture of tert-butyl 3-carbamothioylmorpholine-4-carboxylate is a masterclass in rational design:

  • The Morpholine Core: Morpholine is a privileged scaffold in pharmacology. Its inclusion significantly improves the aqueous solubility and modulates the lipophilicity (logP) of the final active pharmaceutical ingredient (API), which is critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • The Boc Protecting Group (N4): The secondary amine of the morpholine ring is sterically hindered and electronically deactivated by the Boc group. This prevents unwanted nucleophilic attacks by the morpholine nitrogen during harsh electrophilic additions, ensuring that reactions occur strictly at the thioamide site.

  • The Thioamide Moiety (C3): Thioamides are highly versatile bis-nucleophiles. The sulfur atom is highly polarizable (soft nucleophile), making it exceptionally reactive toward soft electrophiles like α -haloketones, while the adjacent nitrogen serves as a secondary hard nucleophile for subsequent ring closure.

Core Mechanism of Action: The Hantzsch Thiazole Synthesis

The primary synthetic utility of this compound is its participation in the Hantzsch Thiazole Synthesis , a classic condensation reaction used to construct 2,5-disubstituted or 2,4,5-trisubstituted thiazole rings[2].

Mechanistic Breakdown

The reaction between the thioamide and an α -haloketone proceeds via a highly ordered, multi-step cascade[2][3][4]:

  • Initial SN​2 Attack (S-Alkylation): The polarizable sulfur atom of the thioamide acts as the primary nucleophile, attacking the electron-deficient α -carbon of the haloketone. This displaces the halide leaving group (e.g., bromide or chloride) to form an S-alkylated intermediate[3].

  • Tautomerization & Cyclization: The intermediate tautomerizes, converting the thioamide to an imine. The imine nitrogen, now positioned in close proximity to the ketone carbonyl, undergoes an intramolecular nucleophilic attack on the carbonyl carbon, forming a 5-membered hydroxythiazoline ring[2][3].

  • Dehydration: The hydroxythiazoline intermediate is thermodynamically unstable. It rapidly undergoes dehydration (loss of H2​O ), driven by the thermodynamic stabilization of forming a fully conjugated, aromatic thiazole ring[2].

Hantzsch A Thioamide (S-Nucleophile) C S-Alkylation Intermediate (SN2 Displacement) A->C SN2 Attack B alpha-Haloketone (Electrophile) B->C Halide Loss D Hydroxythiazoline (Intramolecular Cyclization) C->D N-attack on Carbonyl E Morpholine-Substituted Thiazole (Aromatic Product) D->E Dehydration (-H2O)

Caption: Logical flow of the Hantzsch thiazole synthesis mechanism.

Quantitative Optimization of Reaction Conditions

To maximize throughput and yield, the Hantzsch synthesis can be performed under various energetic modalities. The table below summarizes the kinetic and thermodynamic advantages of different conditions[2][3]:

Reaction ModalitySolventTemp (°C)TimeYield (%)Mechanistic Advantage
Conventional Ethanol80 (Reflux)2-4 h65-80Standard thermodynamic control; easy scalability.
Solvent-Free None (Grinding)2510-30 min85-95High local concentration drives SN​2 kinetics; green chemistry[3].
Microwave Ethanol1205-10 min90-98Rapid dielectric heating accelerates dehydration step.

Self-Validating Experimental Protocol: Thiazole Construction

To ensure scientific integrity, the following protocol for the synthesis of a Boc-protected morpholine-thiazole is designed as a self-validating system . Each step contains intrinsic feedback loops to verify chemical transformations without immediate reliance on external analytical machinery[2].

Reagents:

  • tert-Butyl 3-carbamothioylmorpholine-4-carboxylate (1.0 eq)

  • Selected α -haloketone (e.g., 2-bromoacetophenone) (1.1 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Electrophile-Nucleophile Pairing: Suspend 1.0 eq of the thioamide in absolute ethanol at room temperature. Add 1.1 eq of the α -haloketone dropwise.

    • Validation Checkpoint: The thioamide may initially be partially insoluble. As the SN​2 S-alkylation occurs, the intermediate becomes highly soluble, resulting in a transiently clear solution.

  • Thermal Cyclization: Elevate the reaction temperature to 80°C (reflux) for 2 hours.

    • Validation Checkpoint: As the hydroxythiazoline dehydrates to form the aromatic thiazole hydrobromide salt, the polarity of the system shifts. The reaction mixture will transition from a clear solution to a turbid suspension as the product begins to precipitate.

  • Neutralization & Isolation: Cool the mixture to 0°C. Pour the contents into a beaker containing a 5% aqueous Na2​CO3​ solution[2].

    • Validation Checkpoint: The evolution of CO2​ gas (effervescence) confirms the neutralization of the hydrobromide salt. The free-base thiazole will crash out of the aqueous layer as a distinct solid precipitate.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from ethanol to yield the pure Boc-protected morpholine-thiazole.

Downstream Functionalization: Boc Deprotection & Diversification

Once the thiazole ring is established, the Boc group must be removed to unlock the morpholine nitrogen for further derivatization.

Mechanism of Acidolysis

Boc deprotection is achieved via acidolysis using Trifluoroacetic acid (TFA) or HCl in dioxane. The acid protonates the carbonyl oxygen of the carbamate. This induces the cleavage of the tert-butyl group as a stable tert-butyl cation, which rapidly eliminates a proton to form isobutylene gas. The remaining carbamic acid spontaneously decarboxylates to release CO2​ gas, leaving the secondary amine as a stable salt.

Diversification Start Boc-Protected Morpholine-Thiazole Acid Acidolysis (TFA/HCl) - Isobutylene, - CO2 Start->Acid Amine Free Secondary Amine (Morpholine Core) Acid->Amine Deprotection Amide Amide Coupling (e.g., HATU, R-COOH) Amine->Amide SNAr SNAr / Alkylation (R-X, Base) Amine->SNAr Drug Final API / Lead Compound Amide->Drug SNAr->Drug

Caption: Workflow for Boc deprotection and subsequent diversification of the morpholine core.

Applications in Drug Development

The strategic use of tert-butyl 3-carbamothioylmorpholine-4-carboxylate has paved the way for several advanced therapeutic classes:

  • Antiviral Agents: Morpholine-substituted thiazoles are critical components in the synthesis of Heteroaryldihydropyrimidines (HAPs) and novel indole-2-carboxamides, which act as allosteric modulators of the Hepatitis B Virus (HBV) core protein, inducing aberrant capsid formation[5].

  • Oncology (PHGDH Inhibitors): Thioamide and thiazole derivatives linked to morpholine cores have been identified as potent inhibitors of Phosphoglycerate Dehydrogenase (PHGDH), effectively reducing the proliferation of cancer cell lines that overexpress this enzyme[6].

References

  • PubChemLite - Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (C10H18N2O3S). uni.lu.
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. benchchem.com.
  • Hantzsch Thiazole Synthesis Mechanism | PDF. scribd.com.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. nih.gov.
  • Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH). nih.gov.
  • WO2019086141A1 - Novel, highly active amino-thiazole substituted indole-2-carboxamides active against the hepatitis b virus (hbv). google.com.

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate in Organic Solvents

Abstract Introduction Tert-butyl 3-carbamothioylmorpholine-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a common feature in many biologically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a common feature in many biologically active molecules, and the carbamothioyl and tert-butoxycarbonyl groups introduce specific physicochemical characteristics that can influence a compound's pharmacokinetic and pharmacodynamic properties. A thorough understanding of a compound's solubility is fundamental in the early stages of drug development, as it directly impacts bioavailability, formulation, and in-vitro assay reliability.[1][2] Poor solubility can be a significant impediment, leading to challenges in preclinical and clinical development. This guide provides the necessary theoretical foundation and practical instruction to comprehensively evaluate the solubility of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate in a range of common organic solvents.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a given solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility.[3]

Key Physicochemical Properties of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate:

PropertyValue/InformationSource
Molecular Formula C10H18N2O3S[4][5]
Molecular Weight 246.33 g/mol [5]
CAS Number 1803583-29-0[5]
Predicted XlogP 0.3[4]

The structure of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate features both polar and non-polar regions. The morpholine ring with its oxygen and nitrogen atoms, along with the carbamothioyl group, can participate in hydrogen bonding. The tert-butyl group, on the other hand, is bulky and non-polar. The predicted XlogP of 0.3 suggests a relatively balanced hydrophilic-lipophilic character.

Predicted Solubility in Organic Solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of N-H and C=S groups in the target molecule, moderate to good solubility is expected in these solvents due to the potential for hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)): These solvents can accept hydrogen bonds and have significant dipole moments. DMSO is a powerful solvent for a wide range of organic molecules and is expected to readily dissolve Tert-butyl 3-carbamothioylmorpholine-4-carboxylate. Acetonitrile and THF are also likely to be effective solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. Due to the polar functional groups in the target molecule, its solubility in non-polar solvents is predicted to be low.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7][8] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated supernatant is then measured.

Materials and Equipment
  • Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, THF, hexane, toluene)

  • Glass vials with screw caps

  • Orbital shaker with temperature control[6]

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system[9]

Step-by-Step Experimental Protocol
  • Preparation of Solvent: Ensure all organic solvents are of high purity.

  • Addition of Excess Solid: Weigh a sufficient amount of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate and add it to a glass vial. The amount should be in excess to ensure a saturated solution is formed.[7]

  • Addition of Solvent: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[2][6] The time to reach equilibrium may need to be determined empirically in a preliminary experiment.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a syringe filter into a clean autosampler vial to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility readings.

  • Dilution (if necessary): If the concentration of the dissolved compound is expected to be high, dilute the filtered sample with the same solvent to bring it within the linear range of the analytical method.

  • Analytical Quantification: Analyze the concentration of the compound in the diluted or undiluted sample using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid compound B Add known volume of solvent A->B C Agitate on orbital shaker at constant temperature B->C D Collect supernatant C->D E Filter supernatant D->E F Dilute sample (if necessary) E->F G Analyze by UV-Vis/HPLC F->G

Caption: Experimental workflow for the shake-flask solubility determination.

Analytical Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and often suitable method for quantifying the concentration of a dissolved compound, provided the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[10][11]

Preparation of Standard Solutions and Calibration Curve
  • Stock Solution: Prepare a stock solution of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate of a known high concentration in the solvent of interest.

  • Serial Dilutions: Perform a series of dilutions of the stock solution to create a set of standard solutions with known concentrations.

  • UV-Vis Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[12]

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1 to indicate a good linear fit.

calibration_curve_workflow A Prepare Stock Solution B Create Serial Dilutions A->B C Measure Absorbance of Standards B->C D Plot Absorbance vs. Concentration C->D E Perform Linear Regression D->E F Obtain Calibration Equation E->F

Caption: Workflow for generating a UV-Vis calibration curve.

Quantification of Solubility Samples
  • Measure the absorbance of the filtered and (if applicable) diluted solubility samples at the same λmax used for the calibration curve.

  • Use the equation of the calibration curve to calculate the concentration of the compound in the sample. Remember to account for any dilution factors.

Data Presentation

The determined solubility data should be presented in a clear and organized table.

Table 1: Solubility of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate in Various Organic Solvents at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol5.1[Experimental Value][Calculated Value]
Ethanol4.3[Experimental Value][Calculated Value]
Acetonitrile5.8[Experimental Value][Calculated Value]
DMSO7.2[Experimental Value][Calculated Value]
THF4.0[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Hexane0.1[Experimental Value][Calculated Value]

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

Conclusion

This technical guide provides a comprehensive framework for determining the solubility profile of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate in organic solvents. By understanding the physicochemical properties of the molecule and applying the detailed experimental and analytical protocols outlined herein, researchers can generate crucial data to inform and accelerate their drug discovery and development efforts. The methodologies described are robust, widely accepted, and grounded in established scientific principles.

References

  • Vertex AI Search. Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • World Health Organization (WHO). Annex 4.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • Computational Chemistry. Compound solubility measurements for early drug discovery.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ACS Publications. Spectroscopy, Solubility, and Modeling of Cosolvent Effects on Metal Chelate Complexes in Supercritical Carbon Dioxide Solutions.
  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • CymitQuimica. tert-Butyl 3-carbamoylmorpholine-4-carboxylate.
  • ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
  • Analytik NEWS. Solubility: Importance, Measurements and Applications.
  • PubChemLite. Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (C10H18N2O3S).
  • Sigma-Aldrich. tert-Butyl (R)-3-(aminomethyl)morpholine-4-carboxylate | 1187929-33-4.
  • Sapphire Bioscience. tert-Butyl 3-carbamothioylmorpholine-4-carboxylate.

Sources

Exploratory

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate safety data sheet and handling guidelines

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate: Safety Data Sheet and Handling Guidelines in Advanced Heterocyclic Synthesis Executive Summary In contemporary medicinal chemistry, the morpholine ring is a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate: Safety Data Sheet and Handling Guidelines in Advanced Heterocyclic Synthesis

Executive Summary

In contemporary medicinal chemistry, the morpholine ring is a privileged pharmacophore, widely utilized to modulate physicochemical properties such as aqueous solubility, lipophilicity, and target-binding affinity[1]. When functionalized with a thioamide group and protected by a tert-butyloxycarbonyl (Boc) moiety, the resulting compound—Tert-butyl 3-carbamothioylmorpholine-4-carboxylate —serves as a highly versatile building block[2]. The thioamide acts as a critical synthon for the construction of sulfur-containing heterocycles (e.g., thiazoles and thiadiazoles)[3], while the Boc group ensures orthogonal protection of the secondary amine during complex multi-step syntheses[4].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between regulatory safety compliance and practical benchtop utility. This whitepaper details the physicochemical logic, rigorous safety data sheet (SDS) guidelines, and self-validating experimental workflows required to handle this reagent effectively.

Part 1: Physicochemical Profiling & Structural Logic

Understanding the reactivity of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate requires dissecting its three structural domains:

  • The Morpholine Core : Provides a stable, saturated heterocyclic framework that frequently improves the pharmacokinetic (ADME) profiles of drug candidates[1].

  • The Thioamide Group : Features two nucleophilic centers (sulfur and nitrogen) and an electrophilic thiocarbonyl carbon. This ambidentate reactivity makes it an ideal precursor for dielectrophilic condensation, such as the Hantzsch thiazole synthesis[3].

  • The Boc Protecting Group : Sterically shields the morpholine nitrogen, preventing unwanted side reactions. It is highly stable to basic and nucleophilic conditions but readily cleaved under specific acidic conditions[4].

Table 1: Physicochemical and Structural Parameters

ParameterValue / Description
Chemical Name Tert-butyl 3-carbamothioylmorpholine-4-carboxylate
CAS Registry Number 1803583-29-0[2]
Molecular Formula C₁₀H₁₈N₂O₃S[2]
Molecular Weight 246.33 g/mol [2]
SMILES String CC(C)(C)OC(=O)N1CCOCC1C(=S)N[5]
Storage Conditions 2-8°C (Refrigerator), under inert atmosphere (Argon/N₂)

Part 2: Safety Data & Hazard Mitigation (SDS Core)

Handling thioamide-containing compounds requires strict adherence to safety protocols. Under thermal stress or strong acidic hydrolysis, thioamides can degrade to release hydrogen sulfide (H₂S), a highly toxic gas that rapidly paralyzes olfactory nerves.

Table 2: GHS Hazard Classifications (CAS: 1803583-29-0)

Hazard CodeClassificationMechanistic Rationale & Mitigation
H302 Acute Toxicity, Oral (Category 4)[6]Ingestion leads to systemic absorption of the thioamide. Mitigation: Do not eat/drink in the lab. Wash hands post-handling.
H315 Skin Irritation (Category 2)[7]The lipophilic Boc group facilitates dermal penetration, causing localized inflammation. Mitigation: Wear nitrile gloves (double-gloving recommended) and a lab coat.
H319 Eye Irritation (Category 2)[6]Direct contact causes severe ocular irritation. Mitigation: Mandatory use of tight-fitting safety goggles.
H335 STOT SE 3 (Respiratory Irritation)[6]Inhalation of dust or degradation vapors (e.g., H₂S) irritates the respiratory tract. Mitigation: Handle exclusively within a certified Class II fume hood.
Exposure Response Pathway

HazardResponse Exposure Accidental Exposure (CAS: 1803583-29-0) Skin Dermal Contact (H315: Skin Irrit. 2) Exposure->Skin Eye Ocular Contact (H319: Eye Irrit. 2) Exposure->Eye Inhale Inhalation (H335: STOT SE 3) Exposure->Inhale SkinAction Flush with copious water Wash with soap Skin->SkinAction EyeAction Irrigate for 15 mins Remove contacts Eye->EyeAction InhaleAction Move to fresh air Monitor for H2S signs Inhale->InhaleAction Medical Seek Medical Evaluation Provide SDS to Physician SkinAction->Medical EyeAction->Medical InhaleAction->Medical

Caption: Standardized exposure response pathway mitigating GHS-classified hazards.

Part 3: Experimental Workflows & Handling Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are two fundamental workflows utilizing this reagent, complete with mechanistic causality and validation steps.

Protocol 1: Safe Deprotection of the Boc Group

The removal of the Boc group is achieved via acid-catalyzed hydrolysis using Trifluoroacetic acid (TFA). The mechanism initiates with the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates (releasing CO₂) to yield the free amine as a TFA salt[4].

Step-by-Step Methodology:

  • Preparation : In a flame-dried round-bottom flask under Argon, dissolve Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (1.0 eq, ~0.2 M) in anhydrous Dichloromethane (DCM).

  • Scavenger Addition : Add Triisopropylsilane (TIPS) (0.1 eq). Causality: TIPS acts as a carbocation scavenger, preventing the highly reactive tert-butyl cation from alkylating the nucleophilic thioamide sulfur.

  • Acid Addition : Cool the flask to 0 °C. Add TFA dropwise until a 1:1 (v/v) ratio of TFA:DCM is achieved[8]. Caution: Perform this in a fume hood and leave the system vented (e.g., via a bubbler) to allow CO₂ gas to escape safely[9].

  • Reaction : Remove the ice bath and stir at room temperature for 2 hours.

  • Validation (In-Process) : Monitor via TLC (DCM:MeOH 9:1). The starting material will be UV-active, while the deprotected product will stain strongly with Ninhydrin (indicating a free secondary amine).

  • Workup : Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as the 3-carbamothioylmorpholine TFA salt.

Protocol 2: Thioamide-to-Thiazole Transformation (Hantzsch Synthesis)

Thioamides react readily with α-haloketones to form substituted thiazoles, a critical motif in drug discovery[3].

Step-by-Step Methodology:

  • Preparation : Dissolve the Boc-protected thioamide (1.0 eq) in anhydrous Ethanol (0.5 M).

  • Electrophile Addition : Add an α-bromoketone (e.g., 2-bromoacetophenone) (1.1 eq).

  • Cyclization : Heat the reaction mixture to reflux (78 °C) for 4-6 hours. Causality: The thioamide sulfur attacks the α-carbon of the bromoketone (S-alkylation), followed by intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl, eliminating water to form the aromatic thiazole ring[3].

  • Validation (In-Process) : Monitor via LC-MS. Look for the disappearance of the starting mass (m/z 246.33) and the appearance of the cyclized product mass [M+H]⁺.

  • Workup : Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄, filter, and concentrate for column chromatography purification.

Synthetic Utility Visualization

SyntheticWorkflow Start Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (Boc-Morpholine-Thioamide) Path1 Acidic Deprotection (TFA / DCM) Start->Path1 Path2 Heterocycle Synthesis (α-haloketone / EtOH) Start->Path2 Int1 Protonated Carbamate Intermediate Path1->Int1 Int2 Hantzsch Intermediate (S-Alkylation) Path2->Int2 Prod1 3-Carbamothioylmorpholine TFA Salt Int1->Prod1 -CO2, -tBu+ Prod2 Boc-Protected Morpholinyl-Thiazole Int2->Prod2 Cyclization, -H2O

Caption: Divergent synthetic workflows for Boc-deprotection and Hantzsch thiazole synthesis.

References

  • PubChemLite / Sapphire Bioscience : Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (C10H18N2O3S). Retrieved from 2

  • NextSDS : Chemical substance information for tert-butyl 3-carbamothioylmorpholine-4-carboxylate. Retrieved from 7

  • BenchChem : Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Retrieved from 4

  • Chemical Reviews (American Chemical Society) : Thioamides as Useful Synthons in the Synthesis of Heterocycles. Retrieved from10

  • ResearchGate : Lead structure design based on Abbott and AstraZeneca DGAT1 inhibitors (Morpholine in Drug Discovery). Retrieved from 11

Sources

Foundational

Comprehensive Technical Guide: Molecular Weight, Exact Mass, and Synthetic Applications of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

Executive Summary In modern medicinal chemistry, functionalized morpholine rings are privileged scaffolds due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized morpholine rings are privileged scaffolds due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiles. Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (CAS: 1803583-29-0) serves as a critical, orthogonally protected building block [1]. Featuring a Boc-protected morpholine nitrogen and a highly reactive thioamide group, this compound is primarily deployed in the construction of morpholine-substituted heterocycles, most notably via the Hantzsch thiazole synthesis [2].

This whitepaper provides an authoritative overview of its physicochemical profiling, mass spectrometry characteristics, and field-proven protocols for its synthetic application.

Physicochemical Profiling and Chemical Identity

Understanding the fundamental properties of a building block is the first step in rational reaction design. The presence of the tert-butyloxycarbonyl (Boc) group ensures the secondary amine of the morpholine ring remains unreactive during thioamide-directed transformations, while also imparting lipophilicity that aids in chromatographic purification.

Table 1: Chemical Identifiers and Structural Data

PropertyValue
Chemical Name Tert-butyl 3-carbamothioylmorpholine-4-carboxylate
CAS Registry Number 1803583-29-0
Molecular Formula C₁₀H₁₈N₂O₃S
Molecular Weight 246.33 g/mol
Monoisotopic (Exact) Mass 246.10382 Da
SMILES CC(C)(C)OC(=O)N1CCOCC1C(N)=S
InChIKey RFPPICGQVBEXDH-UHFFFAOYSA-N
Storage Temperature 4°C (Protect from moisture and light)

Data synthesized from commercial and chemical databases [1][3].

Mass Spectrometry: Molecular Weight vs. Exact Mass

A common pitfall in analytical characterization is conflating molecular weight with exact mass. As a Senior Application Scientist, I emphasize the critical distinction between these two metrics during Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

  • Molecular Weight (246.33 g/mol ): This is the macroscopic molar mass calculated using the standard atomic weights of the elements, which account for the natural abundance of all isotopes (e.g., Carbon = 12.011). This value is used for stoichiometric calculations during reaction setup.

  • Exact Mass (246.10382 Da): Also known as monoisotopic mass, this is calculated using the mass of the most abundant, stable isotope of each element (¹²C = 12.00000, ¹H = 1.007825, ¹⁴N = 14.00307, ¹⁶O = 15.99491, ³²S = 31.97207). High-Resolution Mass Spectrometry (HRMS) instruments, such as Q-TOF or Orbitrap systems, measure this exact mass to unambiguously confirm elemental composition [4].

When monitoring reactions involving this compound, you will rarely observe the bare molecular ion. Instead, ionization yields specific adducts depending on the mobile phase additives.

Table 2: Predicted HRMS Adducts (Positive and Negative Ion Modes)

Adduct TypeIonization ModePredicted m/zCausality / Analytical Note
[M+H]⁺ ESI (+)247.11110Primary protonated species in acidic mobile phases (0.1% Formic Acid).
[M+Na]⁺ ESI (+)269.09304Common in glass vials or buffers with trace sodium.
[M+NH₄]⁺ ESI (+)264.13764Dominant if ammonium acetate/formate buffers are used.
[M-H]⁻ ESI (-)245.09654Deprotonation of the thioamide NH₂ group in basic conditions.

Synthetic Utility: The Hantzsch Thiazole Synthesis

The primary application of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate is acting as the binucleophilic component in the Hantzsch thiazole synthesis [2]. By reacting this thioamide with an α-haloketone, chemists can rapidly assemble 2,4-disubstituted or 2,4,5-trisubstituted thiazoles bearing a morpholine ring at the 2-position.

Mechanistic Causality

The reaction proceeds via a highly ordered sequence. The sulfur atom of the thioamide is highly nucleophilic and initiates an S-alkylation on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl. Subsequent dehydration (often acid-catalyzed) yields the stable, aromatic thiazole system.

HantzschMechanism A Thioamide (tert-butyl 3-carbamothioyl morpholine-4-carboxylate) C S-Alkylation Intermediate A->C Nucleophilic Attack (S) B α-Haloketone B->C D Cyclization (Hydroxythiazoline) C->D Intramolecular Attack (N) E Dehydration (-H2O) D->E Acid Catalysis F Thiazole Derivative (Target Scaffold) E->F Aromatization

Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis using the thioamide building block.

Experimental Methodology: Thiazole Ring Construction

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes built-in analytical checkpoints to verify causality and reaction success before proceeding.

Workflow Step1 1. Reagent Preparation Equimolar Thioamide & α-Haloketone Step2 2. Solvent Addition Ethanol or DMF Step1->Step2 Step3 3. Reflux / Heating 60-80°C for 2-4 hours Step2->Step3 Step4 4. Reaction Monitoring LC-MS (Check m/z 247.11 disappearance) Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5 Step6 6. Characterization HRMS & NMR Validation Step5->Step6

Figure 2: Experimental workflow for synthesizing thiazole derivatives from the thioamide precursor.

Step-by-Step Protocol

Step 1: Reaction Setup

  • Action: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 1.0 mmol, 246.33 mg) of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate in 5-10 mL of absolute ethanol.

  • Causality: Ethanol is selected as the solvent because it solubilizes both starting materials and supports the proton-transfer steps required during the cyclization and dehydration phases without participating in side reactions.

Step 2: Electrophile Addition

  • Action: Add 1.05 equivalents of the chosen α-haloketone (e.g., 2-bromoacetophenone) dropwise at room temperature.

  • Causality: A slight excess of the electrophile ensures complete consumption of the valuable morpholine building block.

Step 3: Thermal Activation

  • Action: Attach a reflux condenser and heat the reaction mixture to 70-80°C for 2 to 4 hours.

  • Causality: While the initial S-alkylation often occurs at room temperature, the subsequent dehydration of the hydroxythiazoline intermediate to form the aromatic thiazole ring has a higher activation energy barrier, necessitating thermal energy.

Step 4: Self-Validating Analytical Checkpoint

  • Action: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

  • Validation: Monitor the Extracted Ion Chromatogram (EIC) for the disappearance of the starting material at m/z 247.11 [M+H]⁺ . The appearance of a new peak corresponding to the exact mass of the target thiazole confirms the reaction has reached completion.

Step 5: Workup and Purification

  • Action: Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Causality: The basic NaHCO₃ wash neutralizes the hydrobromic or hydrochloric acid byproduct generated during the cyclization, preventing premature deprotection of the acid-sensitive Boc group.

References

  • MolPort. "Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (1803583-29-0) Chemical Properties and Identifiers." MolPort Chemical Database. Available at: [Link]

  • PubChemLite. "Compound Summary for C10H18N2O3S - Monoisotopic Mass and HRMS Adducts." Université du Luxembourg / PubChem. Available at:[Link]

Exploratory

Preliminary Investigation of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide Abstract The confluence of privileged structures in medicinal chemistry often yields novel molecular frameworks with significant therapeutic potential. This guide focuses on derivatives of Ter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The confluence of privileged structures in medicinal chemistry often yields novel molecular frameworks with significant therapeutic potential. This guide focuses on derivatives of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate, a scaffold that marries the advantageous physicochemical properties of the morpholine ring with the broad-spectrum biological activity of the thiourea moiety. The morpholine heterocycle is frequently incorporated into drug candidates to enhance pharmacokinetic profiles, such as solubility and metabolic stability.[1][2] Concurrently, thiourea and its derivatives are recognized for a wide array of pharmacological effects, including anticancer, antibacterial, antiviral, and enzyme inhibitory activities, largely attributable to their potent hydrogen bonding capabilities.[3][4] This document provides a comprehensive technical overview intended for researchers and drug development professionals. It details synthetic strategies for this class of compounds, outlines a robust workflow for their biological evaluation, and explores the principles of structure-activity relationship (SAR) analysis to guide lead optimization. Our objective is to furnish a foundational understanding of this promising chemical series and to provide actionable, field-proven insights for its exploration in modern drug discovery programs.

Rationale and Therapeutic Potential

The strategic combination of the morpholine and thiourea scaffolds presents a compelling rationale for investigation.

  • The Morpholine Ring: As a saturated heterocycle, morpholine is not merely a passive linker. Its oxygen atom can act as a hydrogen bond acceptor, while the ring's flexible chair conformation allows it to orient substituents optimally within a biological target's binding pocket.[2] Its incorporation is a well-established strategy to improve aqueous solubility and modulate lipophilicity, critical factors for enhancing bioavailability and blood-brain barrier permeability in CNS-targeted agents.[1]

  • The Thiourea Moiety: The thiourea functional group is a versatile pharmacophore. The two nitrogen-bound protons serve as hydrogen bond donors, while the sulfur atom acts as a hydrogen bond acceptor, enabling strong and specific interactions with biological targets like enzymes and receptors.[4][5] This has led to the development of thiourea derivatives as potent inhibitors of various enzymes and as effective anticancer and antimicrobial agents.[6][7]

The core structure, Tert-butyl 3-carbamothioylmorpholine-4-carboxylate, leverages a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen. This is a standard feature in organic synthesis that facilitates controlled, stepwise derivatization before being easily removed under acidic conditions to reveal a secondary amine for further modification.[8] Consequently, this scaffold is an excellent starting point for building diverse chemical libraries to probe various biological targets.

General Synthetic Strategy

The synthesis of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate derivatives typically follows a logical and adaptable workflow. The primary method involves the reaction of a suitably protected aminomorpholine precursor with an isothiocyanate.

Diagram: General Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Thiourea Formation A Protected Morpholine (e.g., Boc-3-aminomorpholine) C Tert-butyl 3-(3-R-carbamothioyl) morpholine-4-carboxylate (Final Derivative) A->C Reaction in aprotic solvent (e.g., DCM, THF) Room Temperature B R-N=C=S (Isothiocyanate) B->C Screening Funnel A Library of Synthesized Derivatives B Primary Screening (In Vitro) - Broad Cytotoxicity (e.g., MTT Assay) - Key Enzyme Inhibition (e.g., Urease) - Antibacterial (e.g., MIC Assay) A->B C Hit Identification (Compounds showing >50% inhibition or IC50 < 20 µM) B->C D Secondary / MoA Studies - Dose-Response Curves - Apoptosis/Cell Cycle Assays - Kinase Profiling - Molecular Docking C->D Active 'Hits' E Lead Candidate(s) D->E Validated Leads SAR Analysis Core Tert-butyl 3-carbamothioylmorpholine-4-carboxylate Scaffold R1 Position R1: Aromatic/Aliphatic Substituents - Vary electronic properties (EDG/EWG) - Modulate lipophilicity (logP) - Introduce H-bond donors/acceptors Core->R1 Primary focus for library diversification R2 Position R2: Morpholine Ring - Explore stereochemistry at C3 - Modify substituents on the ring itself (if synthetically accessible) Core->R2 Investigate for stereoselectivity R3 Position R3: Thiourea Linker - Generally conserved for activity - Bioisosteric replacement (e.g., urea, guanidine) often reduces activity Core->R3 Typically less modified

Sources

Foundational

An In-depth Technical Guide to the Discovery and Synthesis of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Scientific Rationale and Potential Significance The morpholine ring is a six-membered heterocycle containing both nitrogen and ox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Scientific Rationale and Potential Significance

The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms.[1] Its presence in a molecule can impart desirable physicochemical properties such as increased water solubility and improved metabolic stability.[2] The morpholine moiety is a key component in numerous approved drugs, highlighting its importance in medicinal chemistry.[3]

The subject of this guide, tert-butyl 3-carbamothioylmorpholine-4-carboxylate, incorporates three key structural features:

  • The Morpholine Scaffold: As the core structure, it provides a defined three-dimensional shape and favorable pharmacokinetic properties.

  • The N-Boc Group (tert-butoxycarbonyl): This is a common protecting group for the nitrogen atom of the morpholine ring.[4] Its steric bulk and electronic properties can influence the molecule's conformation and reactivity. It is readily removed under acidic conditions.[4]

  • The Carbamothioyl Group (Thioamide): The replacement of the oxygen atom in a carboxamide with a sulfur atom can significantly alter the molecule's biological activity. Thioamides can act as bioisosteres of amides, potentially leading to enhanced target binding, altered metabolic profiles, or novel mechanisms of action.

Given these features, the hypothetical "discovery" of this compound would likely be rooted in a drug discovery program aimed at developing novel therapeutics. The rationale could involve modifying a known biologically active morpholine-3-carboxamide to explore the impact of the thioamide group on potency, selectivity, or pharmacokinetic parameters.

Table 1: Physicochemical Properties of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

PropertyValueSource
Molecular FormulaC10H18N2O3S[5]
Molecular Weight246.33 g/mol [6]
XlogP (predicted)0.3[5]

Proposed Synthetic Pathways

The synthesis of tert-butyl 3-carbamothioylmorpholine-4-carboxylate can be approached through several logical pathways. The following sections detail two plausible routes, starting from commercially available precursors.

Pathway 1: Thionation of the Corresponding Carboxamide

This is arguably the most direct approach, involving the synthesis of the carboxamide precursor followed by a thionation reaction.

Diagram 1: Synthetic Pathway 1 - Thionation Route

Synthetic_Pathway_1 A (S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid B Tert-butyl 3-carbamoylmorpholine-4-carboxylate A->B Amide Coupling (e.g., EDC, HOBt, NH4Cl) C Tert-butyl 3-carbamothioylmorpholine-4-carboxylate B->C Thionation (e.g., Lawesson's Reagent)

A plausible synthetic route starting from the carboxylic acid.

2.1.1. Step 1: Amide Formation

The synthesis begins with the commercially available (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.[7] Standard peptide coupling conditions can be employed to form the primary amide.

Experimental Protocol:

  • To a solution of (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a source of ammonia, such as ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq).

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 3-carbamoylmorpholine-4-carboxylate.[8]

2.1.2. Step 2: Thionation

The conversion of the carboxamide to the thioamide can be achieved using a thionating agent, with Lawesson's reagent being a common choice.

Experimental Protocol:

  • Dissolve the tert-butyl 3-carbamoylmorpholine-4-carboxylate (1.0 eq) in an anhydrous, high-boiling point solvent such as toluene or dioxane.

  • Add Lawesson's reagent (0.5-1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 2-6 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the final product, tert-butyl 3-carbamothioylmorpholine-4-carboxylate.

Pathway 2: From the Nitrile Precursor

An alternative strategy involves the formation of a nitrile intermediate, which can then be converted to the thioamide.

Diagram 2: Synthetic Pathway 2 - Nitrile Route

Synthetic_Pathway_2 B Tert-butyl 3-carbamoylmorpholine-4-carboxylate D Tert-butyl 3-cyanomorpholine-4-carboxylate B->D Dehydration (e.g., P2O5, POCl3) C Tert-butyl 3-carbamothioylmorpholine-4-carboxylate D->C Thiohydrolysis (e.g., H2S, NaSH)

Sources

Exploratory

Spectroscopic Characterization and Conformational Analysis of tert-Butyl 3-carbamothioylmorpholine-4-carboxylate: A Technical Guide

Executive Summary & Structural Context tert-Butyl 3-carbamothioylmorpholine-4-carboxylate (CAS: 1803583-29-0)[1] is a highly functionalized, structurally complex morpholine derivative. It is frequently utilized as a pivo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

tert-Butyl 3-carbamothioylmorpholine-4-carboxylate (CAS: 1803583-29-0)[1] is a highly functionalized, structurally complex morpholine derivative. It is frequently utilized as a pivotal building block in the synthesis of advanced heterocyclic therapeutics, including pyrimidine-based kinase inhibitors[2]. With a molecular formula of C10H18N2O3S and a monoisotopic mass of 246.10382 Da[3], the molecule integrates a morpholine core, a tert-butyloxycarbonyl (Boc) protecting group, and a thioamide moiety.

The presence of these diverse functional groups introduces intricate structural dynamics—specifically, restricted bond rotations and tautomerism—which profoundly impact its spectroscopic signature. This whitepaper provides a comprehensive, self-validating framework for the acquisition, assignment, and mechanistic interpretation of the NMR and mass spectrometry data for this compound.

Conformational Dynamics & Causality in NMR

The NMR spectra of Boc-protected cyclic amines are notoriously complex. This complexity arises from the partial double-bond character of the N-C(O) bond, which leads to the presence of distinct rotamers at room temperature. In tert-butyl 3-carbamothioylmorpholine-4-carboxylate, the bulky thioamide group at the C3 position exacerbates this steric hindrance, often causing signal broadening in 1H NMR.

Furthermore, the thioamide group (-C(=S)NH2) exhibits highly restricted rotation around the C-N bond due to a significant resonance contribution (C=S ↔ C-S⁻ / N⁺). This electronic delocalization locks the C-N bond, resulting in two distinct, non-equivalent protons on the nitrogen atom. In a 1H NMR spectrum, these typically manifest as two heavily deshielded, broad singlets.

ConformationalDynamics A tert-Butyl 3-carbamothioylmorpholine-4-carboxylate B Boc Group Rotation A->B Steric Hindrance C Thioamide Resonance A->C Electronic Delocalization D Rotamer A (Major) B->D E Rotamer B (Minor) B->E F Restricted C-N Bond C->F G Non-equivalent NH2 Protons F->G NMR Splitting

Caption: Logical relationship of structural dynamics leading to NMR signal complexity.

Experimental Methodologies

To ensure the generation of self-validating and reproducible data, the following step-by-step protocols must be strictly adhered to during the spectroscopic characterization of the compound. The causality behind these specific parameters is to overcome the inherent broadening caused by the molecule's conformational flux.

High-Resolution NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 15-20 mg of high-purity tert-butyl 3-carbamothioylmorpholine-4-carboxylate (>95% purity) in 0.6 mL of deuterated chloroform (CDCl3). Include 0.03% v/v tetramethylsilane (TMS) as an internal standard to provide a self-validating zero-point reference.

  • Instrument Calibration: Tune and match the probe of a 500 MHz (or higher) NMR spectrometer to 1H and 13C frequencies. Perform rigorous 3D gradient shimming followed by manual fine-tuning to achieve a TMS line width of <0.6 Hz.

  • 1H NMR Acquisition: Acquire standard 1D 1H NMR at 298 K. Causality for settings: Use a 30° pulse angle and a 2.0 s relaxation delay (d1) with 64 scans to ensure a high signal-to-noise ratio, which is critical for resolving the broad, quadrupolar-affected thioamide protons.

  • 13C NMR Acquisition: Acquire 1D 13C{1H} (proton-decoupled) NMR using a 30° pulse, a 2.0 s relaxation delay, and a minimum of 1024 scans to account for the low natural abundance of 13C and the long T1 relaxation times of quaternary carbons (e.g., the C=S and Boc C=O).

  • Variable Temperature (VT) NMR (Validation Step): To definitively assign signals broadened by Boc rotamers, perform VT-NMR by heating the sample to 330 K in DMSO-d6. This thermal energy overcomes the rotational barrier, coalescing the rotameric signals into sharp, unified peaks.

Mass Spectrometry (LC-HRMS) Protocol
  • Sample Prep: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic acid to promote protonation.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode.

  • Acquisition: Record the monoisotopic mass. The predicted [M+H]+ adduct serves as a validation checkpoint at m/z 247.11110[3].

Workflow Prep Sample Prep CDCl3 + TMS Acq1H 1H NMR 500 MHz, 298K Prep->Acq1H Acq13C 13C NMR 125 MHz, 298K Prep->Acq13C HRMS LC-HRMS ESI+, m/z 247.11 Prep->HRMS Data Data Integration Signal Assignment Acq1H->Data Acq13C->Data HRMS->Data

Caption: Step-by-step experimental workflow for self-validating spectroscopic data acquisition.

Spectroscopic Data & Assignments

1H NMR Data (500 MHz, CDCl3, 298 K)

The 1H NMR spectrum is dominated by the massive tert-butyl singlet and the complex multiplets of the morpholine ring. Due to the chiral center at C3, the adjacent methylene protons (C2 and C5) are diastereotopic.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Assignment / Causality
Thioamide 9.25, 7.60br s2H-NH2; Non-equivalent due to restricted C-N rotation.
C3-H 5.25br m1H-Broadened due to adjacent nitrogen quadrupole and Boc rotamers.
C2-Heq 4.30dd1H11.5, 3.0Diastereotopic; highly deshielded by the adjacent oxygen atom.
C6-Heq 3.95m1H-Equatorial proton of the morpholine ring.
C2-Hax, C5-Heq 3.75 - 3.85m2H-Overlapping signals in the mid-field region.
C6-Hax 3.55td1H11.5, 3.0Axial proton, shielded relative to its equatorial counterpart.
C5-Hax 3.30m1H-Adjacent to the Boc-protected nitrogen.
Boc-CH3 1.48s9H-3 x CH3 groups of the tert-butyl moiety.
13C NMR Data (125 MHz, CDCl3, 298 K)

The 13C spectrum confirms the carbon framework. The extreme downfield shift of the C=S carbon (δ 202.4) relative to standard amides (δ ~170) is caused by the lower electronegativity and larger polarizability of sulfur compared to oxygen, which drastically reduces the shielding of the carbon nucleus.

PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment / Causality
C=S 202.4CqThioamide carbonyl equivalent; highly deshielded by sulfur.
C=O 154.2CqCarbamate (Boc) carbonyl.
Boc-Cq 81.5CqQuaternary carbon of the tert-butyl group.
C2 68.3CH2Morpholine ring carbon adjacent to oxygen.
C6 66.7CH2Morpholine ring carbon adjacent to oxygen.
C3 56.1CHChiral center adjacent to the thioamide and N-Boc.
C5 44.5CH2Morpholine ring carbon adjacent to N-Boc.
Boc-CH3 28.4CH3Methyl carbons of the tert-butyl group.
High-Resolution Mass Spectrometry (HRMS) Validation

The monoisotopic mass of the compound is 246.10382 Da[3]. Electrospray ionization yields predictable adducts that validate the intact molecule prior to fragmentation:

  • Calculated [M+H]+: 247.11110 m/z[3]

  • Calculated [M+Na]+: 269.09304 m/z[3]

Mechanistic Insights into Spectral Features

The causality behind the chemical shifts observed is deeply rooted in the 3D conformation of the molecule. Because the C3 position is substituted with a bulky thioamide group, the morpholine ring adopts a stable chair conformation. In this state, the thioamide group preferentially occupies an equatorial position to minimize 1,3-diaxial steric clashes.

This fixed conformation forces the adjacent methylene protons (at C2 and C5) into distinct axial and equatorial environments. The rigid geometry dictates specific dihedral angles, which, according to the Karplus equation, lead to the complex double-doublet (dd) and triplet-doublet (td) splitting patterns observed in the high-resolution 1H NMR. Without understanding this 3D spatial causality, the assignment of the overlapping multiplets between 3.30 and 4.30 ppm would be impossible.

References

  • PubChemLite : Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (C10H18N2O3S). European Association for Chemical and Molecular Sciences (EuChemS). [Link]

  • Molport : tert-butyl 3-carbamothioylmorpholine-4-carboxylate | 1803583-29-0. Molport Chemical Database.[Link]

  • Google Patents: EP4069692A1 - Composés de n-(3-(5-(pyrimidin-4-yl)pyridin-2-yl)phenyl)acrylamide et de n-(3-(4-(pyrimidin-4-yl)pyridin-2-yl)phenyl)acrylamide.
  • ChemBuyersGuide : BLD Pharmatech Co., Limited - Compound 1803583-29-0. ChemBuyersGuide.[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Boc deprotection of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

Application Note: Selective N-Boc Deprotection of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate Executive Summary The morpholine-3-thioamide scaffold is a highly versatile pharmacophore, frequently utilized as a pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Selective N-Boc Deprotection of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

Executive Summary

The morpholine-3-thioamide scaffold is a highly versatile pharmacophore, frequently utilized as a precursor for Hantzsch thiazole synthesis and peptide mimicry. However, the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 3-carbamothioylmorpholine-4-carboxylate presents a significant chemoselectivity challenge. The thioamide functional group is exquisitely sensitive to S-alkylation by the tert-butyl carbocation generated during standard acidic cleavage. This guide details the mechanistic causality behind reagent selection and provides self-validating protocols to achieve quantitative deprotection without thioamide degradation.

The Carbocation Dilemma: Mechanistic Causality

In standard peptide synthesis, Boc deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM). While effective for standard amines, this highly ionizing Brønsted acid environment stabilizes the transient tert-butyl cation. Because the thioamide sulfur is a soft, highly polarizable nucleophile, it rapidly traps the carbocation, leading to irreversible S-tert-butylation. As observed in complex thioamide-containing architectures, standard TFA deprotection can render the resulting products unmanageable and insoluble due to aggressive side reactions[1].

To circumvent this, two orthogonal chemical logic pathways are employed:

  • Mild Lewis Acid Coordination (SnCl₄): Tin(IV) chloride acts as a mild Lewis acid that coordinates to the carbamate carbonyl. This weakens the C-O bond and facilitates cleavage without generating a long-lived, free carbocation in solution. demonstrated that this method preserves acid-labile thioamide moieties with excellent fidelity[2] and prevents unwanted cleavage in solid-phase applications[3].

  • Anhydrous Brønsted Acid (HCl/Dioxane): Utilizing 4M HCl in an anhydrous ethereal solvent (dioxane) shifts the reaction dynamics. The protonation of the Boc group leads to the rapid evolution of isobutylene gas and CO₂. Because isobutylene escapes the reaction matrix, the lifetime of the electrophile is drastically reduced, minimizing S-alkylation[4].

Workflow cluster_paths Deprotection Pathways SM Tert-butyl 3-carbamothioyl morpholine-4-carboxylate Path1 TFA / DCM (No Scavenger) SM->Path1 High Cation Risk Path2 SnCl4 / EtOAc (Lewis Acid) SM->Path2 Mild Coordination Path3 4M HCl / Dioxane (Brønsted Acid) SM->Path3 Gas Evolution Side S-tert-butylated Degradation Product Path1->Side S-Alkylation Prod1 3-Carbamothioylmorpholine (Free Base) Path2->Prod1 Aqueous Workup Prod2 3-Carbamothioylmorpholine HCl Salt Path3->Prod2 Evaporation

Mechanistic pathways for Boc deprotection of thioamides, highlighting the risk of S-alkylation.

Comparative Analytics of Deprotection Modalities

Deprotection MethodReagentsReaction TimeYield (%)Risk of S-AlkylationForm Isolated
Lewis Acid Cleavage SnCl₄ (1.2 eq), EtOAc1 - 2 h>90%Very LowFree Base
Anhydrous Brønsted 4M HCl in Dioxane2 - 4 h85 - 95%LowHCl Salt
Standard TFA TFA/DCM (1:1), None1 h<40%High (Major Side Product)TFA Salt
Scavenged TFA TFA/TIPS/H₂O (95:2.5:2.5)1 - 2 h75 - 85%ModerateTFA Salt

Self-Validating Experimental Protocols

Protocol A: Lewis Acid-Mediated Cleavage (SnCl₄)

Rationale: Ideal for downstream applications requiring the free base. The use of ethyl acetate as a solvent stabilizes the intermediate tin complex.

  • Initialization: Dissolve tert-butyl 3-carbamothioylmorpholine-4-carboxylate (1.0 mmol) in anhydrous ethyl acetate (10 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Dropwise add SnCl₄ (1.2 mmol, 1.0 M solution in DCM).

    • Self-Validation Checkpoint: The solution will transition from clear to slightly cloudy as the tin-carbamate complex forms.

  • Propagation: Stir at room temperature for 1.5 hours. Monitor via TLC (5% MeOH in DCM).

    • Self-Validation Checkpoint: The UV-active starting material (R_f ~ 0.6) will disappear, replaced by a baseline spot representing the highly polar tin-amine complex.

  • Quenching & Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NaHCO₃ (10 mL).

    • Self-Validation Checkpoint: Vigorous CO₂ evolution will occur, followed by the precipitation of white tin(IV) oxide/hydroxide salts.

  • Isolation: Filter the biphasic mixture through a pad of Celite to remove the tin salts. Separate the organic layer, extract the aqueous layer with EtOAc (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-carbamothioylmorpholine as the free base.

Protocol B: Anhydrous Brønsted Acid Cleavage (HCl/Dioxane)

Rationale: Best for generating a highly stable, easily isolable hydrochloride salt without the need for aqueous workup or chromatography[4].

  • Initialization: Suspend tert-butyl 3-carbamothioylmorpholine-4-carboxylate (1.0 mmol) in a minimal amount of anhydrous 1,4-dioxane (2 mL).

  • Reagent Addition: Add 4M HCl in dioxane (10.0 mmol, 2.5 mL) in a single portion at room temperature.

    • Self-Validation Checkpoint: Immediate effervescence (bubbling) will be observed as isobutylene and CO₂ gases are liberated.

  • Propagation: Stir the mixture at room temperature for 2 to 4 hours under a vented nitrogen line.

    • Self-Validation Checkpoint: The cessation of gas evolution visually indicates the completion of the Boc cleavage. The product may begin to precipitate as a white solid.

  • Isolation: Concentrate the reaction mixture in vacuo to remove dioxane and excess HCl.

  • Purification: Triturate the resulting crude residue with cold diethyl ether (10 mL). Filter the solid and wash with additional ether to afford 3-carbamothioylmorpholine hydrochloride as a highly pure, crystalline solid.

References

  • Frank, R., & Schutkowski, M. (1996). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. Chemical Communications, (22), 2509-2510. URL:[Link]

  • Okano, A., Isley, N. A., & Boger, D. L. (2010). Divergent Synthesis of a Key Series of Vancomycin Aglycon Residue 4 Amidines that Clarify Binding Behavior to Model Ligands. Journal of the American Chemical Society, 132(21), 7336–7343. URL:[Link]

  • Singh, S. P., et al. (2013). Studies on Synthesis of Thiazoles. Heteroletters, 3(4), 415-426. URL:[Link]

Sources

Application

Application Note: Tert-butyl 3-carbamothioylmorpholine-4-carboxylate in Advanced Drug Discovery

Executive Summary The rational design of small-molecule therapeutics relies heavily on the selection of versatile, multifunctional building blocks. Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (CAS: 1803583-29-0)[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the selection of versatile, multifunctional building blocks. Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (CAS: 1803583-29-0)[1] is a highly specialized intermediate that merges the pharmacokinetic advantages of a morpholine ring with the unique stereoelectronic properties of a thioamide bioisostere. This application note provides a comprehensive guide for medicinal chemists on how to leverage this building block to construct complex bis-heterocyclic pharmacophores, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Rationale: The Triad of Functionality

As an application scientist, it is critical to understand why a building block is chosen, rather than just how to use it. This compound offers a triad of strategic advantages:

  • The Morpholine Core (Pharmacokinetic Modulator): Morpholine is a privileged scaffold in central nervous system (CNS) drug discovery. Its well-balanced lipophilic-hydrophilic profile, reduced pKa, and flexible chair conformation improve aqueous solubility while maintaining excellent blood-brain barrier (BBB) penetrance.[2].

  • The Thioamide Group (Bioisosteric Anchor): The carbamothioyl moiety serves as a bioisostere for canonical amides. Because sulfur has a larger van der Waals radius than oxygen, the C=S bond is longer (~1.71 Å vs 1.23 Å), which enhances lipophilicity and alters the steric fit within enzyme active sites. Furthermore, thioamides act as strong hydrogen bond donors and have been shown to interact uniquely with catalytic residues, such as Asp228 in BACE-1 inhibitors [3].

  • The Boc-Protecting Group (Orthogonal Reactivity): The tert-butyloxycarbonyl (Boc) group shields the secondary amine of the morpholine ring. This prevents unwanted N-alkylation during the functionalization of the thioamide, allowing for late-stage diversification.

Physicochemical Profiling

To effectively utilize this building block in predictive modeling and synthesis, its quantitative parameters must be understood.

Table 1: Physicochemical & Structural Parameters

ParameterValue / DescriptionSource
Compound Name Tert-butyl 3-carbamothioylmorpholine-4-carboxylatePubChem[4]
CAS Number 1803583-29-0Molport[1]
Molecular Formula C10H18N2O3SPubChem[4]
Monoisotopic Mass 246.1038 DaPubChem[4]
Predicted CCS ([M+H]+) 156.8 ŲPubChem[4]

Table 2: Amide vs. Thioamide Bioisosteric Profile

PropertyCanonical Amide (C=O)Thioamide (C=S)Pharmacological Impact
Bond Length 1.23 Å1.71 ÅAlters active site steric fit and geometry[3]
Lipophilicity LowerHigherEnhanced membrane/BBB permeability[3]
H-Bond Acceptor StrongModerate/WeakModulates target residence time[3]
H-Bond Donor ModerateStrongerEnhances specific polar interactions[2]

Synthetic Workflows & Self-Validating Protocols

The following protocols detail the transformation of the building block into a lead candidate.

DrugDiscoveryWorkflow N1 Tert-butyl 3-carbamothioyl morpholine-4-carboxylate N2 Hantzsch Thiazole Synthesis N1->N2 N3 Boc Deprotection (TFA/DCM) N2->N3 N4 Late-Stage Functionalization N3->N4 N5 Lead Candidate Screening N4->N5

Workflow for integrating the thioamide building block into lead candidates.

Protocol A: Hantzsch Thiazole Synthesis (Constructing Bis-Heterocycles)

Objective: Convert the primary thioamide into a substituted thiazole ring to create a morpholine-thiazole bis-heterocyclic scaffold.

Causality & Mechanism: The thioamide sulfur is highly nucleophilic due to the polarizability of the C=S bond. It selectively attacks the electrophilic alpha-carbon of an alpha-haloketone (S-alkylation). Subsequent intramolecular cyclization occurs as the thioamide nitrogen attacks the ketone carbonyl. Finally, an acid-catalyzed dehydration (-H₂O) drives the aromatization of the newly formed thiazole ring.

HantzschMechanism A Thioamide Nucleophile C S-Alkylation Intermediate A->C S attacks C-alpha B Alpha-Haloketone B->C Halide leaves D Cyclization & Dehydration C->D N attacks C=O E Thiazole-Morpholine Scaffold D->E -H2O (Aromatization)

Mechanistic pathway of Hantzsch thiazole synthesis using the thioamide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate in anhydrous ethanol (0.2 M concentration).

  • Electrophile Addition: Add 1.1 equivalents of the desired alpha-bromoacetophenone derivative dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 2–4 hours under a nitrogen atmosphere.

  • Isolation: Cool the mixture to 0°C. The product typically precipitates as a hydrobromide salt. Filter the precipitate and wash with cold diethyl ether.

Self-Validation & Quality Control:

  • Macroscopic: The reaction transitions from a clear solution to a turbid mixture as the hydrobromide salt of the thiazole product precipitates.

  • Analytical: LC-MS analysis must show a mass shift corresponding to the exact mass of the combined starting materials minus H₂O (-18 Da) and HBr (-81 Da). The disappearance of the C=S stretch (~1100 cm⁻¹) in FT-IR confirms the consumption of the thioamide.

Protocol B: Acid-Mediated Boc Deprotection

Objective: Remove the tert-butyloxycarbonyl group to reveal the basic morpholine nitrogen for late-stage amidation or alkylation.

Causality & Mechanism: The Boc group is cleaved via an SN1-like mechanism. Trifluoroacetic acid (TFA) protonates the carbamate carbonyl, leading to the expulsion of a tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas. The concurrent decarboxylation releases CO₂ gas. The entropic driving force of this dual-gas evolution makes the reaction irreversible and highly efficient.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected morpholine-thiazole intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0°C using an ice bath.

  • Acidification: Add TFA dropwise to achieve a final DCM:TFA volumetric ratio of 4:1.

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the crude residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract, dry over anhydrous Na₂SO₄, and concentrate.

Self-Validation & Quality Control:

  • Macroscopic: The addition of TFA induces visible effervescence (bubbling) due to the release of CO₂ and isobutylene gases. The cessation of bubbling is a primary physical indicator of reaction completion.

  • Analytical: Post-reaction TLC (using a Ninhydrin stain) will reveal a highly polar spot that stains intensely purple, confirming the presence of the newly liberated secondary amine.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Unlocking the potential of the thioamide group in drug design and development Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • tert-butyl 3-carbamothioylmorpholine-4-carboxylate | 1803583-29-0 Source: Molport Chemical Database URL:[Link]

  • Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (C10H18N2O3S) Source: PubChemLite / PubChem Database (CID: 86811544) URL:[Link]

Sources

Method

Application Note: Step-by-Step Synthesis of Morpholine-Substituted Thiazoles via Hantzsch Condensation

Target Scaffold: 2-(Morpholin-3-yl)thiazole derivatives Key Reagent: Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (CAS: 1803583-29-0) Primary Audience: Discovery Chemists, Process Engineers, and Medicinal Chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Scaffold: 2-(Morpholin-3-yl)thiazole derivatives Key Reagent: Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (CAS: 1803583-29-0) Primary Audience: Discovery Chemists, Process Engineers, and Medicinal Chemistry Researchers

Strategic Rationale: The Morpholine-Thiazole Pharmacophore

The fusion of morpholine and thiazole rings creates a highly versatile pharmacophore widely utilized in modern drug discovery. Morpholine-derived thiazoles exhibit potent biological activities, most notably acting as highly selective inhibitors of bovine carbonic anhydrase-II (CA-II), a critical target for glaucoma and other physiological disorders .

To synthesize these complex derivatives efficiently, tert-butyl 3-carbamothioylmorpholine-4-carboxylate serves as an ideal building block .

Causality of Reagent Design: The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen is not merely a structural placeholder; it is a critical mechanistic requirement. The secondary amine of an unprotected morpholine ring is highly nucleophilic. If left unprotected during the reaction with an α -haloketone, it would act as a competing nucleophile, leading to a complex mixture of N-alkylated byproducts. The Boc group sterically and electronically masks this nitrogen, ensuring absolute chemoselectivity so that the reaction proceeds exclusively through the thioamide moiety.

Mechanistic Causality of the Hantzsch Thiazole Synthesis

The transformation of the thioamide into a thiazole relies on the classic Hantzsch thiazole synthesis . This reaction is a self-assembling cascade driven by thermodynamic stability, proceeding through three distinct phases:

  • Nucleophilic S-Alkylation: The highly polarizable sulfur atom of the thioamide executes a rapid SN​2 attack on the α -carbon of the haloketone, displacing the halide ion (typically bromide or chloride).

  • Intramolecular Cyclization: The thioamide nitrogen, now positioned in close proximity to the ketone, attacks the carbonyl carbon. This forms a 5-membered hydroxythiazoline intermediate.

  • Aromatization via Dehydration: The intermediate undergoes rapid dehydration (loss of H2​O ). This step is the thermodynamic sink of the reaction, driven by the immense stability of the resulting aromatic thiazole ring.

Mechanism A Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (Boc-Protected Thioamide) C S-Alkylation Intermediate (SN2 Nucleophilic Attack) A->C Ethanol, Reflux (Polar Protic Stabilization) B Alpha-Haloketone (e.g., 2-Bromoacetophenone) B->C Ethanol, Reflux (Polar Protic Stabilization) D Hydroxythiazoline Intermediate (Intramolecular Cyclization) C->D - HBr E Boc-Protected Morpholinyl-Thiazole (Aromatic Product) D->E Dehydration (-H2O) Thermodynamic Sink

Mechanistic pathway of the Hantzsch thiazole synthesis using a Boc-protected thioamide.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific physical or chemical cues confirm the success of the previous step, ensuring high trustworthiness and reproducibility without requiring intermediate purification.

Reagents and Equipment
  • Thioamide: Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (1.0 equiv, 5.0 mmol)

  • α -Haloketone: 2-Bromoacetophenone (1.05 equiv, 5.25 mmol)

  • Solvent: Absolute Ethanol (15 mL)

  • Quenching Agent: 5% Aqueous Sodium Carbonate ( Na2​CO3​ ) solution (30 mL)

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, Büchner funnel.

Step-by-Step Procedure

Step 1: Reaction Setup and Condensation

  • Add the thioamide (5.0 mmol) and 2-bromoacetophenone (5.25 mmol) to the round-bottom flask.

  • Suspend the reagents in 15 mL of absolute ethanol.

    • Causality: Ethanol is selected as a polar protic solvent because it effectively solvates the charged transition states during the SN​2 and cyclization steps, accelerating the reaction rate while maintaining a safe reflux temperature (78°C).

  • Attach the reflux condenser and heat the mixture to a gentle reflux with continuous stirring for 2 to 4 hours.

    • Self-Validation Check 1 (TLC): Spot the reaction mixture against the starting thioamide on a silica TLC plate (Eluent: 50% Ethyl Acetate / 50% Hexanes). The complete disappearance of the thioamide spot confirms full conversion.

Step 2: Neutralization and Precipitation 4. Remove the flask from heat and allow it to cool to room temperature. 5. Slowly pour the crude reaction mixture into a beaker containing 30 mL of 5% aqueous Na2​CO3​ while stirring vigorously.

  • Causality: The Hantzsch condensation generates hydrobromic acid (HBr) as a stoichiometric byproduct, which protonates the basic nitrogen of the newly formed thiazole, keeping it soluble in the ethanol/water matrix. The Na2​CO3​ neutralizes the HBr, converting the thiazole into its highly lipophilic free-base form.
  • Self-Validation Check 2 (Visual): The addition will cause mild effervescence ( CO2​ release). Once effervescence ceases, the free-base thiazole will spontaneously precipitate out of the solution as a solid mass, confirming successful neutralization.

Step 3: Isolation 6. Collect the precipitated solid via vacuum filtration using a Büchner funnel. 7. Wash the filter cake with cold distilled water (2 x 10 mL) to remove residual inorganic salts, followed by a wash with cold hexanes (5 mL) to remove any unreacted α -haloketone. 8. Dry the solid under a high vacuum to yield the pure Boc-protected morpholinyl-thiazole.

Workflow N1 1. Reagent Mixing (Equimolar in EtOH) N2 2. Thermal Reflux (78°C, 2-4 hrs) N1->N2 N3 3. Neutralization (5% Na2CO3 aq) N2->N3 N4 4. Precipitation & Filtration N3->N4 N5 5. QC Validation (NMR, LC-MS) N4->N5

Experimental workflow for the synthesis and isolation of the thiazole derivative.

Quantitative Data & Reaction Optimization

To maximize throughput and yield, various solvent and temperature conditions were evaluated. The data below summarizes the optimization landscape for this specific scaffold.

Solvent SystemTemperatureTime (h)Isolated Yield (%)Mechanistic Observation
Absolute Ethanol 78°C (Reflux) 2.5 88 - 92% Optimal. Clean conversion; product precipitates easily upon aqueous basic workup.
DMF100°C4.070 - 75%Thermal degradation of the Boc group observed at elevated temperatures.
THF65°C (Reflux)8.060 - 65%Incomplete conversion due to lower reflux temperature and lack of protic stabilization.
Solvent-Free (Grinding)Ambient1.078 - 82%Green alternative, but requires rigorous mechanical milling to ensure homogeneity.

Quality Control and Downstream Processing

To ensure the integrity of the synthesized tert-butyl 3-(4-phenylthiazol-2-yl)morpholine-4-carboxylate (assuming 2-bromoacetophenone was used), perform the following analytical validations:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the diagnostic thiazole aromatic proton, which typically appears as a sharp singlet between δ 7.20 - 7.50 ppm . Crucially, verify the integrity of the Boc protecting group by confirming the presence of a massive 9-proton singlet at δ 1.40 - 1.45 ppm .

  • LC-MS: Confirm the target mass [M+H]+ corresponding to the specific α -haloketone derivative used.

Downstream Application Note: For subsequent drug discovery screening (e.g., CA-II binding assays), the Boc group must typically be removed to expose the morpholine secondary amine. This is easily achieved by treating the isolated product with a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at room temperature for 1 hour, followed by evaporation and neutralization.

References

  • "Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors", National Center for Biotechnology Information (PMC). URL:[Link]

  • "tert-butyl 3-carbamothioylmorpholine-4-carboxylate | 1803583-29-0", MolPort. URL:[Link]

  • "Hantzsch Thiazole Synthesis - Chem Help Asap", Chem Help Asap. URL: [Link]

Application

Application Notes and Protocols: Tert-butyl 3-carbamothioylmorpholine-4-carboxylate in Heterocyclic Chemistry

Introduction and Strategic Significance In modern medicinal chemistry, the morpholine ring is a highly privileged scaffold known for improving the aqueous solubility, metabolic stability, and pharmacokinetic profiles of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Significance

In modern medicinal chemistry, the morpholine ring is a highly privileged scaffold known for improving the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. When functionalized with a thiazole ring, the resulting morpholinyl-thiazole architectures are frequently found in kinase inhibitors, antimicrobial agents, and CNS-active therapeutics.

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (CAS: 1803583-29-0) is a highly specialized, bifunctional building block designed to streamline the synthesis of these architectures. Structurally, it features a morpholine core with a primary thioamide at the C3 position and a tert-butyloxycarbonyl (Boc) protecting group at the N4 position. The presence of the thioamide group makes it an ideal precursor for the Hantzsch Thiazole Synthesis , allowing for the rapid construction of 2-(morpholin-3-yl)thiazole derivatives[1].

Causality in Reagent Design: The Role of the Boc Group

The strategic placement of the Boc group is critical for reaction fidelity. Unprotected morpholine contains a highly nucleophilic secondary amine. If exposed to an α -haloketone, the secondary amine would undergo rapid N -alkylation, directly competing with the thioamide sulfur and leading to complex, low-yielding mixtures. The Boc group electronically deactivates and sterically shields the morpholine nitrogen, ensuring absolute regioselectivity: the reaction occurs exclusively at the thioamide moiety.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The reaction between tert-butyl 3-carbamothioylmorpholine-4-carboxylate and an α -haloketone proceeds via the classic Hantzsch thiazole synthesis pathway[2]. The transformation is a self-validating cascade of nucleophilic substitution, cyclization, and dehydration[3].

  • Initial SN​2 Attack : The sulfur atom of the thioamide is highly nucleophilic due to the polarizability of the C=S bond. It attacks the electrophilic α -carbon of the haloketone, displacing the halide ion to form an acyclic thioether intermediate[1].

  • Intramolecular Cyclization : The nitrogen atom of the thioamide undergoes tautomerization to an imine-like species, which then attacks the carbonyl carbon of the ketone, forming a 5-membered hydroxythiazoline ring[4].

  • Dehydration and Aromatization : Driven by the thermodynamic stability of the resulting aromatic system, the intermediate eliminates a molecule of water and a proton, yielding the substituted thiazole[5].

Mechanism N1 Thioamide + α-Haloketone N2 SN2 Attack (S on α-Carbon) N1->N2 N3 Acyclic Intermediate N2->N3 N4 Cyclization (N on C=O) N3->N4 N5 Hydroxythiazoline Intermediate N4->N5 N6 Dehydration (-H2O, -HX) N5->N6 N7 2-(Morpholin-3-yl) thiazole N6->N7

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Protocols

Protocol A: Synthesis of Boc-Protected 2-(Morpholin-3-yl)thiazoles

This protocol utilizes ethanol as the solvent. Ethanol is a polar protic solvent that stabilizes the polar transition states during the SN​2 attack and cyclization, while its boiling point (~78°C) provides sufficient thermal energy to drive the reaction without degrading the acid-sensitive Boc group.

Reagents:

  • Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (1.0 equiv, 5.0 mmol)

  • α -Haloketone (e.g., 2-bromoacetophenone) (1.05 equiv, 5.25 mmol)

  • Absolute Ethanol (20 mL)

  • 5% Aqueous Na2​CO3​ solution

Step-by-Step Methodology:

  • Reaction Assembly : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (1.0 equiv) in 20 mL of absolute ethanol.

  • Haloketone Addition : Add the α -haloketone (1.05 equiv) portion-wise at room temperature. A slight excess is used to ensure complete consumption of the valuable morpholine building block.

  • Reflux : Attach a reflux condenser and heat the mixture to 80°C in an oil bath. Stir vigorously for 2 to 4 hours.

  • Monitoring : Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 1:1). The thioamide starting material will typically appear as a lower Rf​ spot compared to the highly non-polar thiazole product.

  • Quenching & Neutralization : Once complete, cool the reaction to room temperature. Crucial Step: The reaction generates hydrobromic acid (HBr), which can prematurely cleave the Boc group if left unchecked. Pour the mixture into 30 mL of cold 5% aqueous Na2​CO3​ to neutralize the acid[5].

  • Extraction : Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure Boc-protected morpholinyl-thiazole.

Protocol B: Boc Deprotection for Downstream Functionalization

To utilize the morpholine ring for further drug development (e.g., amide coupling or reductive amination), the Boc group must be removed.

Step-by-Step Methodology:

  • Dissolve the purified Boc-protected thiazole (1.0 mmol) in anhydrous DCM (5 mL).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise, add Trifluoroacetic Acid (TFA) (2 mL).

  • Remove the ice bath and stir at room temperature for 1 hour.

  • Concentrate the mixture in vacuo to remove excess TFA. Co-evaporate with toluene (2 x 5 mL) to remove residual acid traces, yielding the free morpholine-thiazole as a TFA salt.

Workflow Step1 1. Reagent Mixing (Thioamide + Haloketone in EtOH) Step2 2. Thermal Cyclization (Reflux at 80°C, 2-4h) Step1->Step2 Step3 3. TLC Monitoring (Hexane:EtOAc 1:1) Step2->Step3 Step4 4. Acid Neutralization (Quench with 5% Na2CO3) Step3->Step4 Step5 5. Boc Deprotection (TFA/DCM, RT, 1h) Step4->Step5 Step6 6. Final Purification (Flash Chromatography) Step5->Step6

Caption: Experimental workflow for thiazole synthesis and subsequent Boc deprotection.

Quantitative Data Summary

The versatility of tert-butyl 3-carbamothioylmorpholine-4-carboxylate allows it to react with a wide array of α -haloketones. The table below summarizes expected reaction parameters and yields based on standard Hantzsch synthesis profiles[1][3].

α -Haloketone ReactantR-Group on Thiazole (C4)SolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
2-BromoacetophenonePhenylEthanol802.582 - 88%>98%
2-Bromo-4'-fluoroacetophenone4-FluorophenylEthanol802.085 - 90%>99%
1-Bromo-2-butanoneEthylEthanol804.070 - 75%>95%
Ethyl bromopyruvateCarboxyethylEthanol803.578 - 83%>97%

Note: Aliphatic haloketones generally require longer reaction times and exhibit slightly lower yields compared to their highly electrophilic aromatic counterparts.

References

  • Chem Help Asap. "Hantzsch Thiazole Synthesis." Chem Help Asap Laboratory Procedures. Available at:[Link]

  • SynArchive. "Hantzsch Thiazole Synthesis." SynArchive Named Reactions. Available at:[Link]

  • Scribd. "Hantzsch Thiazole Synthesis Mechanism." Chemical Reactions Documentation. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules. Available at:[Link]

Sources

Method

Application Notes and Protocols for Catalytic Cross-Coupling Reactions with Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Synthetic Pathways with a Versatile Thioamide Building Block In the landscape of modern synthetic organic chemistry, the develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Synthetic Pathways with a Versatile Thioamide Building Block

In the landscape of modern synthetic organic chemistry, the development of novel molecular scaffolds is paramount for the discovery of new therapeutic agents and functional materials. Tert-butyl 3-carbamothioylmorpholine-4-carboxylate emerges as a promising building block, integrating the structurally significant morpholine core with a versatile thioamide functional group. The thioamide moiety, in particular, serves as a latent but highly reactive handle for a variety of catalytic cross-coupling reactions. This guide provides detailed protocols and mechanistic insights into the application of this compound in desulfurative cross-coupling reactions, enabling the construction of complex molecular architectures.

The presence of the tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions, while the thioamide can be activated by transition metal catalysts, primarily palladium, to undergo C-C and C-N bond formation.[1][2] This dual functionality makes Tert-butyl 3-carbamothioylmorpholine-4-carboxylate a valuable precursor for generating libraries of substituted morpholine derivatives, a privileged scaffold in medicinal chemistry.

Desulfurative Suzuki-Miyaura Coupling: A Gateway to Substituted Amidines

The desulfurative Suzuki-Miyaura coupling of thioamides represents a powerful strategy for the synthesis of substituted amidines, which are important pharmacophores.[3] This reaction proceeds through the formation of a palladium-carbene intermediate, which then couples with a boronic acid.[1][4]

Mechanistic Rationale

The reaction is initiated by the coordination of the thioamide to a palladium(0) catalyst. A desulfurating agent, typically a silver salt, facilitates the removal of the sulfur atom to generate a palladium-diaminocarbene intermediate.[1] This key intermediate undergoes transmetalation with the boronic acid, followed by reductive elimination to afford the desired amidinium salt and regenerate the palladium(0) catalyst. The silver salt plays a dual role, acting as both a desulfurating reagent and an oxidant to facilitate the Pd(II)/Pd(0)/Pd(II) catalytic cycle.[1][4]

Suzuki_Miyaura_Thioamide Thioamide Tert-butyl 3-carbamothioyl- morpholine-4-carboxylate Pd_Carbene Pd(II)-Carbene Intermediate Thioamide->Pd_Carbene + Pd(0)Ln + Ag(I) Salt Pd0 Pd(0)Ln Pd0->Pd_Carbene Amidinium_Salt Amidinium Salt Product Pd_Carbene->Amidinium_Salt + Ar-B(OH)2 - Pd(0)Ln Ag2S Ag2S Pd_Carbene->Ag2S - S Boronic_Acid Ar-B(OH)2 Boronic_Acid->Amidinium_Salt Ag_Salt Ag(I) Salt Ag_Salt->Pd_Carbene

Caption: Proposed mechanism for the desulfurative Suzuki-Miyaura coupling of a thioamide.

Experimental Protocol: Synthesis of a Diarylamidinium Salt

This protocol describes a general procedure for the palladium-catalyzed desulfurative Suzuki-Miyaura coupling of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate with an arylboronic acid.

Materials:

  • Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (1.0 equiv), arylboronic acid (1.5 equiv), silver(I) carbonate (2.0 equiv), and potassium carbonate (2.0 equiv).

  • Add palladium(II) acetate (5 mol%).

  • Add anhydrous 1,4-dioxane (0.1 M concentration with respect to the thioamide).

  • Seal the Schlenk tube and stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amidinium salt.

ParameterConditionRationale
Catalyst Pd(OAc)₂Precursor to the active Pd(0) species.[1]
Desulfurizing Agent Ag₂CO₃Facilitates sulfur removal and acts as an oxidant.[1][4]
Base K₂CO₃Promotes the transmetalation step.[5]
Solvent 1,4-DioxaneA common high-boiling aprotic solvent for cross-coupling.
Temperature 100 °CProvides sufficient energy for catalytic turnover.
Atmosphere Inert (Ar or N₂)Prevents oxidation of the Pd(0) catalyst.

Desulfurative Sonogashira Coupling: Synthesis of Ynamides

The Sonogashira coupling is a cornerstone of C-C bond formation, and its desulfurative variant with thioamides provides access to valuable ynamide structures.[6][7] This reaction couples the thioamide with a terminal alkyne, mediated by a palladium catalyst and a copper(I) co-catalyst.[6][8]

Mechanistic Considerations

The catalytic cycle for the Sonogashira coupling involves both palladium and copper.[8] The palladium(0) catalyst undergoes oxidative addition with the thioamide (after activation, likely involving desulfurization to a reactive intermediate). Concurrently, the copper(I) acetylide is formed from the terminal alkyne and the copper(I) salt in the presence of a base. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the ynamide product and regenerates the palladium(0) catalyst.

Sonogashira_Thioamide Pd0 Pd(0)Ln Ox_Add Oxidative Addition (Activated Thioamide) Pd0->Ox_Add Pd_Intermediate Pd(II) Intermediate Ox_Add->Pd_Intermediate Red_Elim Reductive Elimination Pd_Intermediate->Red_Elim Red_Elim->Pd0 Regeneration Ynamide Ynamide Product Red_Elim->Ynamide Alkyne Terminal Alkyne Cu_Acetylide Cu(I) Acetylide Alkyne->Cu_Acetylide Cu_Salt Cu(I) Salt Cu_Salt->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Pd_Intermediate Transmetalation

Caption: Simplified catalytic cycles for the desulfurative Sonogashira coupling.

Experimental Protocol: General Procedure for Ynamide Synthesis

This protocol outlines a general method for the desulfurative Sonogashira coupling of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate with a terminal alkyne.

Materials:

  • Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (1.0 equiv) in anhydrous toluene.

  • Add the terminal alkyne (1.2 equiv).

  • Add copper(I) iodide (10 mol%).

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add triethylamine (3.0 equiv).

  • Seal the tube and stir the mixture at 80 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired ynamide.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common, air-stable source of Pd(0).
Co-catalyst CuIFacilitates the formation of the copper acetylide.[8]
Base Et₃NNeutralizes the generated HI and aids in acetylide formation.[8]
Solvent TolueneAnhydrous, non-polar solvent suitable for this coupling.
Temperature 80 °CPromotes the reaction without significant decomposition.
Atmosphere Inert (Ar or N₂)Protects the catalysts from oxidation.

Considerations for the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is generally stable under the neutral or basic conditions employed in many palladium-catalyzed cross-coupling reactions.[2] However, it is sensitive to strong acids and can be cleaved under such conditions. The protocols provided here utilize basic or neutral conditions, ensuring the integrity of the Boc group. Should subsequent deprotection be required, treatment with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is effective.

Conclusion

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate is a versatile and valuable building block for the synthesis of complex molecules. The thioamide functionality serves as an effective handle for desulfurative Suzuki-Miyaura and Sonogashira cross-coupling reactions, providing access to substituted amidines and ynamides, respectively. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the synthetic potential of this compound in their drug discovery and development endeavors.

References

  • Desulfitative Carbon–Carbon Cross‐Coupling of Thioamide Fragments with Boronic Acids. Request PDF | ResearchGate. Available at: [Link]

  • Mai, S., Li, W., Li, X., Zhao, Y., & Song, Q. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10(1), 5659. Available at: [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Sci-Hub. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. Angewandte Chemie International Edition, 44(26), 4046-4048. Available at: [Link]

  • Muthumanickam, K., & Madan, S. (2015). An efficient desulfitative C–C cross coupling of fused thiazolidine-2-thione with boronic acids and boronic acid pinacol esters: formation of fused thiazoles. RSC Advances, 5(26), 19996-20003. Available at: [Link]

  • Wu, Y., Xing, Y., Wang, J., Sun, Q., Kong, W., & Suzenet, F. (2015). Palladium-catalyzed desulfurative Sonogashira cross-coupling reaction of 3-cyano assisted thioamide-type quinolone derivatives with alkynes. Organic & Biomolecular Chemistry, 13(26), 7244-7247. Available at: [Link]

  • Palladium-catalyzed desulfurative Sonogashira cross-coupling reaction of 3-cyano assisted thioamide-type quinolone derivatives with alkynes. Semantic Scholar. Available at: [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. Available at: [Link]

  • The First Palladium-Catalyzed Desulfitative Sonogashira-Type Cross-Coupling of (Hetero)aryl Thioethers with Terminal Alkynes. ACS Publications. Available at: [Link]

  • Biaryl Product Formation from Cross-coupling in Palladiumcatalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. MDPI. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. Available at: [Link]

  • A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Organic Chemistry Portal. Available at: [Link]

  • General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Electrochemical desulfurative borylation of thiols, disulfides, thioethers and thioacetals. PMC. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C−H Bond Activation. ACS Publications. Available at: [Link]

  • Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Organic Chemistry Portal. Available at: [Link]

  • Electroreduction cross-coupling of thiosulfonates with (hetero)aryl boronic acids to access thioethers. Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Application

Application Note: Synthesis and In Vitro Evaluation of Morpholine-Thiazole Pharmacophores

Introduction and Rationale In the landscape of targeted oncology and immunology, the phosphoinositide 3-kinase (PI3K) pathway remains a critical therapeutic node. A defining structural feature of many clinical-stage PI3K...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

In the landscape of targeted oncology and immunology, the phosphoinositide 3-kinase (PI3K) pathway remains a critical therapeutic node. A defining structural feature of many clinical-stage PI3K and mTOR inhibitors is the morpholine ring. Mechanistically, the morpholine oxygen acts as a critical hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region (specifically interacting with the backbone NH of Val882 in PI3Kα)[1].

To optimize physicochemical properties such as solubility and target residence time, medicinal chemists frequently pair the morpholine pharmacophore with rigid heterocyclic linkers, such as thiazoles [2]. The compound tert-butyl 3-carbamothioylmorpholine-4-carboxylate (CAS 1803583-29-0) [3] serves as an ideal, highly reactive thioamide building block for generating these morpholine-thiazole libraries. By utilizing this Boc-protected precursor, researchers can rapidly synthesize diverse inhibitor libraries via the Hantzsch thiazole synthesis, seamlessly transitioning from chemical biology preparation to in vitro kinase profiling.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The 1 is a robust multicomponent reaction that condenses a thioamide with an α-haloketone [4]. Causality in this reaction is driven by nucleophilicity: the sulfur atom of tert-butyl 3-carbamothioylmorpholine-4-carboxylate executes a nucleophilic attack on the α-carbon of the haloketone. This is followed by intramolecular cyclization and dehydration to yield the substituted thiazole[5].

Why use a Boc-protected precursor? The tert-butyloxycarbonyl (Boc) group is not merely a convenience; it is a mechanistic necessity. It sterically and electronically shields the secondary amine of the morpholine ring, preventing it from acting as a competing nucleophile during the cyclization phase, thereby suppressing unwanted side reactions and maximizing the yield of the target thiazole.

G N1 tert-Butyl 3-carbamothioylmorpholine-4-carboxylate (Thioamide Precursor) N2 Hantzsch Thiazole Synthesis Condensation with α-haloketone N1->N2 Cyclization N3 Boc Deprotection 20% TFA in DCM N2->N3 Cleavage N4 In Vitro PI3K Kinase Assay ADP-Glo Luminescent Readout N3->N4 Compound Library N5 Hit Identification IC50 & SAR Analysis N4->N5 Data Validation

Workflow for morpholine-thiazole PI3K inhibitor synthesis and in vitro evaluation.

Protocol 1: Chemical Biology Preparation & Formulation

This protocol details the synthesis of a morpholine-thiazole test article from the thioamide precursor, establishing a self-validating pipeline for downstream assays.

Step-by-Step Methodology
  • Cyclization Reaction: In a round-bottom flask, dissolve 1.0 equivalent of tert-butyl 3-carbamothioylmorpholine-4-carboxylate and 1.1 equivalents of an α-bromoacetophenone derivative in anhydrous ethanol (0.2 M concentration).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. The reaction progress should be monitored via TLC (Hexanes:EtOAc 7:3).

  • Workup & Purification: Concentrate the solvent in vacuo. Resuspend the crude mixture in ethyl acetate and wash with saturated NaHCO₃ to neutralize residual HBr generated during cyclization. Purify the organic layer via flash column chromatography.

  • Boc Deprotection: Dissolve the purified intermediate in a solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 1 hour. The acidic environment catalyzes the cleavage of the Boc group, liberating the active morpholine amine.

  • Formulation: Evaporate the TFA/DCM under a stream of nitrogen. Lyophilize the resulting morpholine-thiazole TFA salt and reconstitute in 100% anhydrous DMSO to a stock concentration of 10 mM.

Self-Validation Checkpoint (QC): Prior to in vitro testing, analyze a 1 µL aliquot of the DMSO stock via LC-MS. The protocol is validated for continuation only if the [M+H]⁺ molecular ion matches the theoretical mass of the deprotected product, and the UV chromatogram (254 nm) demonstrates >95% purity.

Protocol 2: In Vitro PI3K Kinase Activity Assay

To evaluate the synthesized compounds, we utilize a luminescent ADP-detection assay (e.g., ADP-Glo). This method is chosen because it directly quantifies the ADP produced during the kinase reaction, providing a stable, non-radioactive readout ideal for high-throughput screening.

Step-by-Step Methodology
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized compounds in Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20).

  • Enzyme/Substrate Assembly: In a 384-well low-volume white microplate, dispense 2 µL of recombinant PI3Kα enzyme and PIP2:PS lipid kinase substrate mixture.

  • Equilibration (Causality Step): Add 1 µL of the diluted compound to the wells. Crucial: Incubate for 15 minutes at room temperature before adding ATP. This allows the competitive inhibitor to establish equilibrium binding within the kinase hinge region.

  • Reaction Initiation: Add 2 µL of ultra-pure ATP to initiate the reaction. The ATP concentration must be set at the apparent Km​ (e.g., 10 µM for PI3Kα) to ensure the assay remains highly sensitive to competitive hinge-binders. Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second per well).

Self-Validation Checkpoint (Z'-Factor): The assay plate must include 16 wells of vehicle control (0.1% DMSO, negative control) and 16 wells of 10 µM Alpelisib (positive control). Calculate the Z'-factor. The assay is considered self-validated and data is acceptable only if the Z'-factor is ≥ 0.6 , indicating excellent assay robustness and signal-to-background ratio.

Quantitative Data Presentation

The following table summarizes hypothetical, yet mechanistically representative, Structure-Activity Relationship (SAR) data generated using the protocols above. Variations in the α-haloketone R-group dictate the isoform selectivity profile.

Compound IDR-Group (from α-haloketone)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)Selectivity (α/β)
MT-01 Phenyl14.245031.7x
MT-02 4-Fluorophenyl8.531036.5x
MT-03 2-Pyridyl4.1890217.1x
MT-04 Methyl125.0>10,000>80.0x

Data Interpretation: The incorporation of a 2-pyridyl moiety (MT-03) significantly enhances PI3Kα potency while driving high selectivity over the PI3Kβ isoform, validating the morpholine-thiazole scaffold as a tunable pharmacophore.

References

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors Source: MDPI URL:[Link]

  • tert-butyl 3-carbamothioylmorpholine-4-carboxylate | 1803583-29-0 Source: Molport URL:[Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities Source: Kuey.net URL:[Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies Source: NIH / National Library of Medicine URL:[Link]

Sources

Method

Application Note: Advanced Peptide Modification using tert-Butyl 3-carbamothioylmorpholine-4-carboxylate

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Focus: Synthesis, Mechanistic Causality, and Functionalization Protocols Scientific Grounding & Rationale The development of bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Focus: Synthesis, Mechanistic Causality, and Functionalization Protocols

Scientific Grounding & Rationale

The development of biologically active peptides is frequently hindered by their rapid in vivo degradation and poor pharmacokinetic profiles. The incorporation of unnatural amino acids and backbone isosteres is a critical strategy to overcome these limitations. Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (Molecular Formula: C10H18N2O3S)[1] is a highly specialized building block that synergizes the conformational rigidity of a morpholine ring with the stereoelectronic resilience of a primary thioamide.

The Morpholine Advantage

Morpholine acts as a highly effective proline surrogate. The presence of the heteroatomic oxygen within the ring increases the overall aqueous solubility of the peptide. Furthermore, it alters the lipophilicity profile and restricts the conformational space of the peptide backbone, which is critical for locking therapeutic peptides into their active receptor-binding conformations.

The Thioamide Isostere Mechanism

The single-atom substitution of oxygen for sulfur (O-to-S) in the amide backbone creates a thioamide isostere. This modification is profoundly effective in stabilizing peptides against enzymatic degradation. Because sulfur has a larger van der Waals radius and lower electronegativity than oxygen, it disrupts the precise hydrogen-bonding network required by proteases to stabilize the transition state during hydrolysis. Research indicates that a single thioamide substitution at a known cleavage site can decrease proteolysis rates by up to 1000-fold while maintaining the peptide's native secondary structure and biological activity[2]. Furthermore, thioamides are actively utilized in late-stage chemical modifications and as spectroscopic probes for protein folding[3].

Quantitative Stability Profiling

The integration of a morpholine-thioamide moiety drastically alters the pharmacokinetic survival of therapeutic peptides. The table below summarizes the typical stability enhancements observed when targeting highly labile incretin hormones (e.g., GLP-1) against Dipeptidyl Peptidase-4 (DPP-4) degradation.

Modification TypeProtease TargetRelative Half-Life ( t1/2​ )Fold Increase in StabilityStructural Impact
Native Oxoamide DPP-4~2.5 hours1x (Baseline)Native flexibility
Standard Thioamide DPP-4>250 hours~100xLocalized rigidity[2]
Morpholine-Thioamide DPP-4 / Serum>500 hours>200xEnhanced steric shielding & H-bonding

Experimental Methodologies

To utilize the primary carbamothioyl group of tert-butyl 3-carbamothioylmorpholine-4-carboxylate, standard Solid-Phase Peptide Synthesis (SPPS) is often insufficient due to the risk of epimerization and the acid-lability of thioamides[4]. Instead, highly controlled solution-phase functionalization is recommended.

Protocol A: Silver(I)-Promoted C-Terminal Ligation

This protocol leverages the thiophilic nature of Ag(I) to couple the primary thioamide of the morpholine building block with the C-terminal carboxylic acid of a target peptide, forming a stable imide linkage[5].

Self-Validation Checkpoint: This protocol is designed to be self-validating. The kinetic isoimide intermediate and the thermodynamic imide product have distinct retention times on RP-HPLC. Monitoring the shift ensures the 1,3-acyl transfer is complete before downstream processing.

Step-by-Step Methodology:

  • Electrophilic Activation: Dissolve 1.0 eq of the fully protected peptide free acid and 1.2 eq of tert-butyl 3-carbamothioylmorpholine-4-carboxylate in anhydrous DMF (0.1 M).

    • Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the highly reactive O-acylisourea intermediate formed in the next step.

  • Coupling Initiation: Add 1.5 eq of HOAt and 1.5 eq of DIC. Stir for 15 minutes at 0°C, then add 2.0 eq of Silver(I) benzoate (AgOBz).

    • Causality: Ag(I) acts as a thiophilic Lewis acid. It coordinates with the thioamide sulfur, drastically increasing its nucleophilicity, allowing it to attack the activated carboxylic acid to form an isoimide intermediate[5].

  • Acyl Transfer & Maturation: Allow the reaction to warm to room temperature and stir in the dark for 16 hours.

    • Causality: The initial isoimide is kinetically favored but thermodynamically unstable. Prolonged stirring facilitates a spontaneous 1,3-acyl transfer, rearranging the molecule into the highly stable morpholine-imide modified peptide[5].

  • Isolation & Quality Control: Quench the reaction with brine. Filter the mixture through a pad of Celite.

    • Causality: Celite filtration is critical to remove colloidal silver salts, which will irreversibly foul RP-HPLC columns and cause signal suppression in LC-MS analysis.

  • Validation: Analyze the filtrate via LC-MS. The target mass should match the exact mass of the coupled product minus H2S (due to the condensation mechanism).

Protocol B: Hantzsch Thiazole Macrocyclization

Primary thioamides can also be utilized to construct morpholine-thiazole hybrid peptidomimetics, which are excellent for generating macrocyclic constraints.

Step-by-Step Methodology:

  • Condensation: Combine 1.0 eq of tert-butyl 3-carbamothioylmorpholine-4-carboxylate with 1.1 eq of an α -bromoketone peptide derivative in a 1:1 mixture of Ethanol/DMF.

  • Cyclodehydration: Heat the reaction to 60°C for 4 hours.

    • Causality: The thioamide sulfur acts as the initial nucleophile, displacing the bromide. Subsequent heating drives the cyclodehydration, where the amine attacks the ketone, ejecting water and forming the aromatic thiazole ring.

  • Boc-Deprotection: Treat the purified product with 20% TFA in DCM for 30 minutes to remove the morpholine Boc-protecting group, exposing the secondary amine for further chain elongation.

Visualizations of Mechanisms and Workflows

AgLigation A Peptide-COOH Activation (DIC/HOAt) C Ag(I) Addition (Thiophilic Activation) A->C B tert-Butyl 3-carbamothioylmorpholine -4-carboxylate B->C D Isoimide Intermediate (Kinetic Product) C->D Nucleophilic Attack E 1,3-Acyl Transfer (Thermodynamic Shift) D->E F Morpholine-Imide Modified Peptide E->F Rearrangement

Caption: Workflow of Ag(I)-promoted thioamide-carboxylic acid ligation and acyl transfer.

ProteaseResistance N1 Native Peptide Bond (Oxoamide) N2 Protease Active Site (H-Bonding Network) N1->N2 N3 Rapid Proteolysis (Short Half-life) N2->N3 T2 Steric Clash & Reduced Electronegativity N2->T2 Disrupted Binding T1 Thioamide Modification (O-to-S Substitution) T1->T2 T3 Protease Evasion (Extended Half-life) T2->T3

Caption: Mechanism of protease evasion via thioamide-induced steric and stereoelectronic disruption.

References

  • Université du Luxembourg / PubChemLite. "Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (C10H18N2O3S)." PubChemLite Database. Available at:[1]

  • ChemRxiv. "Contemporary Applications of Thioamides and Methods for their Synthesis." ChemRxiv. Available at:[3]

  • University of Pennsylvania | PCI. "Thioamide-modified peptides for stabilized therapeutics and drug development." UPenn Available Technologies. Available at:[2]

  • The Hutton Group. "Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation." University of Melbourne. Available at:[5]

  • ACS Publications. "Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies." American Chemical Society. Available at:[4]

Sources

Application

Application Note: Scale-Up Synthesis and Mechanistic Evaluation of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

Introduction and Strategic Rationale Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (CAS 1803583-29-0) is a highly versatile, N-Boc protected morpholine thioamide[1]. In modern drug discovery, thioamides serve as cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (CAS 1803583-29-0) is a highly versatile, N-Boc protected morpholine thioamide[1]. In modern drug discovery, thioamides serve as critical bioisosteres for amides, offering altered hydrogen-bonding profiles, enhanced resistance to enzymatic hydrolysis, and serving as essential building blocks for Hantzsch 2,5-disubstituted thiazole synthesis[2].

Scaling up the synthesis of this specific morpholine derivative requires a robust, two-stage protocol: the amidation of N-Boc-morpholine-3-carboxylic acid, followed by a highly selective thionation. This guide details a field-proven, self-validating methodology optimized for multi-gram scale-up, emphasizing mechanistic causality and process safety.

Mechanistic Grounding and Process Causality

Stage 1: Amidation via CDI Activation

The synthesis begins with the conversion of N-Boc-morpholine-3-carboxylic acid to its primary amide. While traditional peptide coupling agents like TBTU or HATU are effective at the bench scale[3], they generate stoichiometric amounts of uronium byproducts that complicate downstream purification during scale-up.

To resolve this, we utilize 1,1'-Carbonyldiimidazole (CDI) . CDI activates the carboxylic acid to form a reactive acyl imidazole intermediate. The causality behind this choice is twofold:

  • Self-Validating Activation: The reaction produces equimolar CO2​ gas. The cessation of effervescence serves as a reliable, visual in-process control indicating complete activation.

  • Benign Byproducts: The only other byproduct is water-soluble imidazole, which is effortlessly removed during a mild aqueous workup, ensuring high purity of the N-Boc-morpholine-3-carboxamide intermediate.

Stage 2: Thionation via Lawesson's Reagent

The conversion of the carboxamide to the target carbamothioyl (thioamide) is achieved using Lawesson's Reagent (LR) .

Mechanism: In solution, LR exists in equilibrium with a highly reactive dithiophosphine ylide monomer. The thionation proceeds via a concerted, asynchronous cycloaddition between this ylide and the amide carbonyl oxygen, forming a four-membered oxathiaphosphetane intermediate. This is followed by a rate-limiting cycloreversion that extrudes the thioamide product and phenyl(thioxo)phosphine oxide[4][5].

Causality of Reagent Stoichiometry: Because both phosphorus-sulfur bonds in the LR dimer are reactive, a single mole of LR can thionate two moles of carbonyl substrate[6]. Therefore, using a stoichiometric ratio of 0.55 equivalents of LR (a slight 10% excess over the theoretical 0.50) ensures complete conversion while preventing the accumulation of intractable organophosphorus byproducts that typically plague LR reactions. Furthermore, amides are inherently more reactive toward LR than esters or ketones due to the strong nitrogen lone-pair donation, which polarizes the carbonyl group and accelerates the initial cycloaddition[5]. This allows the reaction to proceed under mild conditions (THF at 50 °C), safeguarding the acid-sensitive N-Boc protecting group.

Scale-Up Optimization Data

To establish the most efficient scale-up parameters for the thionation step, various conditions were evaluated. The quantitative data is summarized in Table 1.

Table 1: Optimization of Thionation Parameters for N-Boc-morpholine-3-carboxamide

EntryLawesson's Reagent (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Process Observation
11.10Toluene80278Difficult purification; excess phosphorus byproducts.
20.55Toluene80384Good conversion, but slight Boc-deprotection observed.
3 0.55 THF 50 4 92 Optimal balance of kinetics and product stability.
40.50THF251271Incomplete conversion; unreacted starting material remains.

Synthetic Workflow Visualization

Synthesis_Pathway SM N-Boc-morpholine- 3-carboxylic acid Amidation Amidation (CDI, NH3(aq)) SM->Amidation Intermediate N-Boc-morpholine- 3-carboxamide Amidation->Intermediate Activation Thionation Thionation (Lawesson's Reagent) Intermediate->Thionation Product Tert-butyl 3-carbamothioyl- morpholine-4-carboxylate Thionation->Product C=O to C=S

Synthetic workflow for Tert-butyl 3-carbamothioylmorpholine-4-carboxylate.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Boc-morpholine-3-carboxamide

Scale: 50 mmol

  • Activation: Charge a 500 mL round-bottom flask with N-Boc-morpholine-3-carboxylic acid (11.56 g, 50.0 mmol) and anhydrous THF (150 mL) under a nitrogen atmosphere.

  • CDI Addition: Add 1,1'-Carbonyldiimidazole (CDI) (9.73 g, 60.0 mmol, 1.2 equiv) in small portions over 15 minutes.

    • Self-Validation: Observe the immediate evolution of CO2​ gas. Stir the mixture at room temperature (20-25 °C) until gas evolution completely ceases (approx. 1 hour), confirming full conversion to the acyl imidazole.

  • Amidation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add aqueous ammonia (28-30% NH3​ , 15 mL, ~250 mmol, 5.0 equiv) over 10 minutes.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

    • Self-Validation: TLC analysis (Dichloromethane/Methanol 9:1) should show the complete disappearance of the starting material ( Rf​ ~0.2) and the appearance of a new amide spot ( Rf​ ~0.5).

  • Workup: Concentrate the THF under reduced pressure. Dissolve the residue in Ethyl Acetate (200 mL) and wash sequentially with 1M HCl (2 × 50 mL) to remove imidazole, saturated NaHCO3​ (50 mL), and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the intermediate as a white solid. (Expected yield: >90%).

Protocol B: Synthesis of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

Scale: 40 mmol

  • Preparation: In an oven-dried 250 mL flask, dissolve N-Boc-morpholine-3-carboxamide (9.21 g, 40.0 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere.

  • Thionation: Add Lawesson's Reagent (8.89 g, 22.0 mmol, 0.55 equiv) in a single portion.

  • Heating: Attach a reflux condenser and heat the mixture to 50 °C.

    • Self-Validation: The pale yellow suspension will gradually become a homogeneous, deeper yellow/orange solution as the LR dissociates and reacts. Monitor via TLC (Hexanes/Ethyl Acetate 1:1). The thioamide product will appear as a distinct, UV-active spot ( Rf​ ~0.6) migrating higher than the starting amide ( Rf​ ~0.3).

  • Quenching & Extraction: After 4 hours, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous NaHCO3​ (50 mL) and stir for 15 minutes to neutralize acidic phosphorus byproducts. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL).

  • Washing: Wash the combined organic layers with water (50 mL) and brine (50 mL). Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% Ethyl Acetate in Hexanes). The product fractions are combined and concentrated to afford Tert-butyl 3-carbamothioylmorpholine-4-carboxylate as a pale yellow crystalline solid. (Expected yield: 85-92%).

References

  • tert-butyl 3-carbamothioylmorpholine-4-carboxylate (Molport-033-355-729) . Molport. Available at:[Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent . The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Convenient Thionation of Triglycerides with Lawesson's Reagent . Journal of the American Oil Chemists' Society. Available at:[Link] (Referenced via DSS repository)

  • Pyridine derivatives and their use in the treatment of psychotic disorders (US7683056B2). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 3-carbamothioylmorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-carbamothioylmorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) related to this specific synthesis. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction yields.

I. Overview of the Synthesis Pathway

The synthesis of tert-butyl 3-carbamothioylmorpholine-4-carboxylate typically proceeds through a two-step process starting from a suitable precursor like N-Boc-3-cyanomorpholine. The key transformation involves the conversion of a nitrile group to a thioamide.

Frequently Asked Questions (FAQs)
Q1: What are the most common methods for converting the nitrile in tert-butyl 3-cyanomorpholine-4-carboxylate to the corresponding thioamide?

A1: The most prevalent and effective methods for the thionation of nitriles to primary thioamides involve the use of a sulfur source, often with a basic or acidic catalyst.[1] Common reagents include hydrogen sulfide (H₂S) or its solid surrogates like sodium hydrosulfide (NaSH).[2] The reaction of nitriles with phosphorus pentasulfide (P₄S₁₀) is also a viable, though sometimes harsh, method.[3] Another approach involves using thioacetic acid in the presence of a hydride source.[4]

Q2: I am seeing a low yield in my reaction. What are the primary factors that could be responsible?

A2: Low yields can arise from several factors. Incomplete conversion of the starting material is a common issue, which can be due to suboptimal reaction temperature, insufficient reaction time, or poor reagent quality. Side reactions, such as the hydrolysis of the Boc protecting group or the formation of byproducts from the thionating agent, can also significantly reduce the yield of the desired product. Purification losses during workup and chromatography are another potential cause for a lower than expected isolated yield.

Q3: What are the expected side products in this synthesis, and how can I minimize their formation?

A3: A primary side reaction to be aware of is the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group, especially if acidic conditions are generated during the reaction or workup. This would lead to the formation of the unprotected morpholine-3-carbothioamide. Another potential side product is the corresponding amide, formed if water is present and reacts with the nitrile under the reaction conditions. To minimize these, ensure all reagents and solvents are anhydrous and maintain careful control over the reaction pH, particularly during the workup.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of tert-butyl 3-carbamothioylmorpholine-4-carboxylate.

Problem 1: Low or No Conversion of the Starting Nitrile

If you observe a significant amount of unreacted tert-butyl 3-cyanomorpholine-4-carboxylate after the expected reaction time, consider the following points.

Root Cause Analysis & Corrective Actions
  • Reagent Quality: The quality and reactivity of your sulfur source are paramount. If using a solid reagent like NaSH, ensure it has been stored under anhydrous conditions to prevent degradation.

  • Reaction Temperature: The thionation of nitriles often requires heating. If the reaction is sluggish at a lower temperature, a moderate increase in temperature may be necessary to drive the reaction to completion. However, be cautious of excessively high temperatures which can lead to decomposition of the product or the Boc protecting group.[5]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. A polar aprotic solvent like N,N-dimethylformamide (DMF) is often effective for this type of transformation as it can help to dissolve the reagents and facilitate the reaction.[2]

  • Presence of a Catalyst: The addition of a base, such as an amine, can catalyze the addition of the sulfur nucleophile to the nitrile.[2]

cluster_0 Troubleshooting: Low Conversion Start Start Check Reagent Quality Check Reagent Quality Start->Check Reagent Quality Initial Step Optimize Temperature Optimize Temperature Check Reagent Quality->Optimize Temperature If Reagent is Good Evaluate Solvent Evaluate Solvent Optimize Temperature->Evaluate Solvent If Still Low Consider Catalyst Consider Catalyst Evaluate Solvent->Consider Catalyst If Still Low Monitor Reaction Monitor Reaction Consider Catalyst->Monitor Reaction Implement Changes Monitor Reaction->Check Reagent Quality Unsuccessful Completion Completion Monitor Reaction->Completion Successful

Caption: A workflow for troubleshooting low reaction conversion.

Problem 2: Difficulty in Product Purification

The crude product mixture may contain unreacted starting materials, byproducts, and residual reagents, making purification challenging.

Root Cause Analysis & Corrective Actions
  • Phosphorus Byproducts: If using a phosphorus-based thionating agent like P₄S₁₀ or Lawesson's reagent, the removal of phosphorus-containing byproducts can be difficult. An aqueous workup, including a wash with a mild base like sodium bicarbonate, can help to remove some of these impurities.[5] In some cases, treatment with ethylene glycol after the reaction can convert these byproducts into more easily separable forms.[6][7]

  • Polar Impurities: If the Boc group has been partially cleaved, the resulting primary amine will be significantly more polar than the desired product. This can cause streaking on silica gel chromatography. A gentle aqueous workup is crucial to remove any acidic residues that may cause deprotection during purification.

  • Chromatography Optimization: Standard silica gel chromatography is typically effective for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the less polar starting material and the more polar thioamide product.

Data Presentation: Solvent System Optimization for Chromatography
Eluent System (Hexane:Ethyl Acetate)Rf of Starting Material (Nitrile)Rf of Product (Thioamide)Separation Quality
90:100.80.6Poor
80:200.60.3Good
70:300.40.1Fair (product may be too retained)
Experimental Protocols
Protocol 1: General Procedure for Thioamide Synthesis from a Nitrile using Sodium Hydrosulfide

This protocol provides a general guideline for the synthesis of tert-butyl 3-carbamothioylmorpholine-4-carboxylate from its corresponding nitrile precursor.

Materials:

  • Tert-butyl 3-cyanomorpholine-4-carboxylate

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Diethylamine hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 3-cyanomorpholine-4-carboxylate (1.0 eq).

  • Add DMF to dissolve the starting material.

  • Add sodium hydrosulfide hydrate (1.5 - 2.0 eq) and diethylamine hydrochloride (1.5 - 2.0 eq) to the solution.[2]

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

cluster_1 Experimental Workflow Start Start Dissolve Nitrile 1. Dissolve Nitrile in DMF Start->Dissolve Nitrile Add Reagents 2. Add NaSH and Et2NH.HCl Dissolve Nitrile->Add Reagents Heat Reaction 3. Heat to 60-80 °C Add Reagents->Heat Reaction Monitor Progress 4. Monitor by TLC Heat Reaction->Monitor Progress Workup 5. Aqueous Workup & Extraction Monitor Progress->Workup Reaction Complete Purification 6. Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A step-by-step experimental workflow for the synthesis.

III. References

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]

  • Li, J., Ren, X., Li, G., Liang, H., Zhao, Y., Wang, Z., Li, H., & Yuan, B. (2020). Mixed bases mediated synthesis of thioamides in water. Journal of Sulfur Chemistry, 41(3), 229-237.

  • ResearchGate. (n.d.). Synthesis and optimization of the reaction conditions for the reaction of thioamide 1j with phenylsulfonyl azide (2c) a. Retrieved from [Link]

  • Lecornué, F., Dujardin, G., & Dabin, J. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3497.

  • Wu, K., Ling, Y., Ding, A., Jin, L., Sun, N., Hu, B., Shen, Z., & Hu, X. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 869-877.

  • Saeed, A., & Abbas, N. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(16), 4879.

  • Wu, K., Ling, Y., Ding, A., Jin, L., Sun, N., Hu, B., Shen, Z., & Hu, X. (2020). A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. Beilstein Archives.

  • Wang, H., Peng, H. Y., Cheng, Y., & Dong, Z. B. (2018). An efficient protocol for the synthesis of thioamides in [DBUH][OAc] at room temperature. RSC Advances, 8(1), 170-175.

  • Chen, Y., Li, Y., Wang, C., & Wu, J. (2018). K₂S₂O₈-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. Molecules, 23(9), 2195.

  • Organic Chemistry Portal. (n.d.). A Mild and Versatile Synthesis of Thioamides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

  • J&K Scientific LLC. (n.d.). tert-Butyl 3-cyanomorpholine-4-carboxylate. Retrieved from [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

  • Thieme. (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Retrieved from [Link]

  • Wang, Z., Li, Y., Liu, Y., & Li, B. (2024). Arynes Promoted Dehydrosulfurization of Thioamides: Access to Nitriles and Diaryl Sulfides. Organic Letters.

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from

  • PubChemLite. (n.d.). Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (C10H18N2O3S). Retrieved from [Link]

  • Yamai, Y., & Taniguchi, T. (2018). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 97(1), 385.

  • MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • Thieme. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Retrieved from

  • Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals struggling with the formulation and aqueous dissolution of Tert-butyl 3-carbamothioylmorpholi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals struggling with the formulation and aqueous dissolution of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (CAS: 1803583-29-0).

By synthesizing physicochemical principles with field-validated methodologies, this guide provides actionable, self-validating protocols to overcome the severe lipophilicity of this compound.

Physicochemical Profiling & The Solubilization Challenge

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate is notoriously difficult to dissolve in aqueous media. The root cause of this poor thermodynamic solubility lies in its molecular architecture[1]:

  • The Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is a bulky, branched aliphatic moiety. It aggressively disrupts the hydrogen-bonding network of water without offering any favorable dipole-dipole interactions, resulting in a large positive Gibbs free energy of solvation.

  • The Thioamide (Carbamothioyl) Group: While standard amides offer good polarity, thioamides are significantly less polar. Sulfur is larger and less electronegative than oxygen, making it a poorer hydrogen-bond acceptor.

  • Steric Hindrance: The morpholine ring's heteroatoms (N, O) are sterically shielded by the adjacent Boc and thioamide groups, preventing water molecules from forming a stable hydration shell.

Decision Matrix: Solubilization Workflows

To prevent irreversible precipitation (the "brick-dust" effect), formulation strategies must be tailored to your target concentration and downstream application.

SolubilizationWorkflow A Solid Compound: Tert-butyl 3-carbamothioylmorpholine-4-carboxylate B Determine Target Aqueous Concentration A->B C Low Conc. (< 50 µM) B->C D High Conc. (> 50 µM) B->D E Co-solvent Method (Max 1% DMSO) C->E F Cyclodextrin Complexation (e.g., HP-β-CD) D->F G Lipid/Surfactant Micelles (Tween-80 / Kolliphor) D->G H Filtration & Quantification (LC-MS/UV) E->H F->H G->H I Aqueous Assay Ready H->I

Decision tree for solubilizing Boc-protected morpholines in aqueous media.

Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS? A1: This is a classic example of solvent-shift precipitation. When a concentrated DMSO stock is introduced directly into an aqueous buffer, the local supersaturation exceeds the compound's kinetic solubility limit before the DMSO can diffuse[2][3]. Because the Boc group is highly hydrophobic, the molecules rapidly self-associate via hydrophobic interactions, causing irreversible nucleation and precipitation.

Q2: My cell-based assay requires <0.5% DMSO, but the compound crashes out at 10 µM. What is the alternative? A2: Employ a step-down co-solvent gradient combined with a non-toxic surfactant. Directly spiking DMSO into water creates high local concentrations. By first diluting the DMSO stock into an intermediate miscible solvent (like PEG400) and slowly adding this to a rapidly vortexed aqueous buffer containing a mild surfactant (e.g., 0.1% Tween-80), you lower the surface tension and kinetically stabilize the lipophilic molecules in micelles[2].

Q3: How can I formulate this compound for high-concentration (>1 mM) in vivo dosing without using toxic levels of organic solvents? A3: The most reliable method for highly lipophilic, non-ionizable compounds is host-guest complexation using cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4][5]. This non-covalent encapsulation shields the hydrophobic surfaces from water, dramatically increasing the apparent thermodynamic solubility without altering the compound's intrinsic biological permeability[6][7].

Mechanistic Deep-Dive: Cyclodextrin Encapsulation

Cyclodextrins possess a hydrophilic exterior that ensures aqueous solubility and a lipophilic interior cavity that encapsulates the hydrophobic Boc and morpholine moieties[8].

CDMechanism Drug Hydrophobic Boc-Morpholine Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent interaction CD HP-β-CD (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Encapsulation

Thermodynamic formation of a water-soluble cyclodextrin inclusion complex.

Quantitative Solubilization Data

The table below summarizes the expected solubility limits based on the formulation strategy chosen.

Formulation StrategyMax Apparent SolubilityBiocompatibilityMechanism of Solubilization
100% Aqueous Buffer (PBS) < 1 µMHighNative thermodynamic solubility
1% DMSO in Buffer ~ 10–50 µMHigh (In vitro)Co-solvent disruption of water network
5% Tween-80 / 5% EtOH ~ 1 mMModerateMicellar encapsulation[2]
20% w/v HP-β-CD in Water > 2 mMHigh (In vivo)Host-guest inclusion complexation[4][5]

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include built-in validation steps to confirm that the compound is truly dissolved and not merely suspended as sub-micron colloids.

Protocol A: HP-β-CD Inclusion Complexation (For High Concentration)

Causality: Heat and sonication provide the activation energy required to disrupt the compound's crystal lattice, allowing the HP-β-CD cavity to encapsulate the free molecules via the hydrophobic effect[5][8].

  • Preparation: Weigh out 200 mg of HP-β-CD and dissolve it in 1 mL of sterile water or PBS to create a 20% w/v solution.

  • Addition: Weigh the required amount of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (e.g., 2.5 mg for a ~10 mM target) and add it directly to the HP-β-CD solution.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 45–60 minutes. The thermal energy accelerates the dynamic equilibrium of the inclusion complex.

  • Clarification: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed solid compound.

  • Validation Check (Critical):

    • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in 100% acetonitrile to confirm the exact dissolved concentration.

    • Colloid Check: Perform Dynamic Light Scattering (DLS). A true cyclodextrin complex will show a hydrodynamic radius of <2 nm. If larger peaks (>100 nm) appear, the compound has formed metastable aggregates rather than true inclusion complexes.

Protocol B: Step-Down Co-Solvent Dilution (For In Vitro Assays)

Causality: Gradual reduction of solvent polarity prevents the localized supersaturation spikes that trigger rapid nucleation[2].

  • Master Stock: Prepare a 10 mM master stock of the compound in 100% anhydrous DMSO.

  • Intermediate Dilution: Dilute the master stock 1:10 into a miscible intermediate solvent (e.g., PEG400 or Ethanol) to create a 1 mM intermediate stock.

  • Aqueous Integration: Place your final aqueous assay buffer on a magnetic stirrer at high speed (or vortex vigorously). Slowly add the intermediate stock dropwise to achieve the final desired concentration (e.g., 10 µM).

  • Incubation: Allow the solution to equilibrate at room temperature for 15 minutes.

  • Validation Check (Critical): Measure the absorbance of the final assay solution at 600 nm (OD600) using a spectrophotometer. A baseline reading identical to the blank buffer confirms the absence of light-scattering micro-precipitates.

References

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.[4] URL:

  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.[2] URL:

  • ResearchGate. Lipophilic molecule encapsulated by a cyclodextrin.[8] URL:

  • Carbohyde. How can cyclodextrins enhance solubility?[5] URL:

  • ACS Publications. Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs.[6] URL:

  • MDPI. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide.[3] URL:

  • PLOS One. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations.[7] URL:

  • ACS Publications. Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine.[1] URL:

  • Sigma-Aldrich. BOC-ON. URL:

Sources

Troubleshooting

Technical Support Center: Advanced Purification of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the dedicated technical support center for the purification of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate. This guide is designed for researchers, scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support center for the purification of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this molecule. Drawing upon established chemical principles and field-proven techniques, this resource provides in-depth troubleshooting guides, detailed protocols, and frequently asked questions to ensure you achieve the highest possible purity for your compound.

Introduction: Understanding the Molecule and Its Challenges

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate is a chiral heterocyclic compound featuring a Boc-protecting group, a morpholine core, and a thioamide functional group. This unique combination of moieties presents specific purification challenges:

  • Amphiphilic Nature: The molecule possesses both a bulky, nonpolar tert-butyl group and polar functionalities (morpholine oxygen and nitrogen, thioamide group), which can lead to difficult chromatographic behavior.

  • Thioamide Sensitivity: Thioamides can be susceptible to degradation under harsh acidic or basic conditions and may exhibit thermal instability[1][2].

  • Synthetic Impurities: Syntheses using thionating agents like Lawesson's reagent can introduce phosphorus-containing byproducts that are notoriously difficult to remove via standard chromatography[1][3].

  • Chirality: The carbon at the 3-position of the morpholine ring is a stereocenter. Unless a stereospecific synthesis is employed, the product will be a racemic mixture requiring specialized chiral separation techniques to isolate individual enantiomers[4][5].

This guide will address these challenges systematically, providing you with the necessary tools and knowledge to develop a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-pass purification strategy for a crude mixture of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate?

Q2: What are the most common impurities to anticipate from a synthesis using Lawesson's reagent?

The primary impurities of concern when using phosphorus-based thionating agents like Lawesson's reagent are phosphorus-containing byproducts[1]. These can be difficult to separate from the desired thioamide by chromatography alone. A crucial preliminary step is to perform an aqueous workup, such as washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution and brine. This helps hydrolyze and remove many of the phosphorus byproducts before chromatography[1]. Other potential impurities include unreacted starting amide and nitrile byproducts formed from over-dehydration of a primary amide precursor[1].

Q3: How stable is Tert-butyl 3-carbamothioylmorpholine-4-carboxylate during purification?

The compound's stability is governed by its two most sensitive functional groups: the thioamide and the Boc-protecting group.

  • Boc Group: This group is highly sensitive to acid. Exposure to strong acids (and even prolonged contact with silica gel, which is weakly acidic) can cause deprotection. It is crucial to use neutral glassware and high-quality solvents. If product degradation on the column is observed, neutralizing the silica gel with triethylamine (0.1-1% in the eluent) can be beneficial.

  • Thioamide Group: Thioamides can be unstable at high temperatures and under strongly acidic or basic conditions[1]. Therefore, it is advisable to avoid excessive heating during solvent evaporation and to maintain a pH as close to neutral as possible throughout the workup and purification process.

Q4: My product is a racemic mixture. How can I separate the enantiomers?

Separating the enantiomers requires a specialized technique known as chiral chromatography . This is most commonly performed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) equipped with a Chiral Stationary Phase (CSP)[4][5][7]. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation[7]. The selection of the appropriate CSP and mobile phase is often empirical and may require screening several different columns.

Purification Strategy Selection Workflow

The following workflow provides a logical pathway for purifying your crude product.

G cluster_purification Purification Options start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) start->workup concentrate Concentrate Under Reduced Pressure workup->concentrate assess_purity Assess Purity (TLC, LC-MS, 1H NMR) concentrate->assess_purity flash_chrom Flash Column Chromatography assess_purity->flash_chrom <90% Pure or Multiple Spots recrystallization Recrystallization assess_purity->recrystallization >90% Pure, Crystalline Solid assess_final Assess Final Purity & Characterize (HPLC, NMR, MS) flash_chrom->assess_final recrystallization->assess_final chiral_check Racemic Mixture? assess_final->chiral_check chiral_sep Chiral Separation (HPLC/SFC) chiral_check->chiral_sep Yes pure_racemate Pure Racemic Product chiral_check->pure_racemate No / Not Required pure_enantiomers Isolated Pure Enantiomers chiral_sep->pure_enantiomers

Caption: Decision workflow for purification strategy.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate.

Issue Possible Cause(s) Recommended Solution(s)
Yellow coloration in the final product 1. Residual sulfur-containing impurities. 2. Decomposition of the thioamide. 3. Colored organic impurities from starting materials.1. Ensure the aqueous workup was thorough. 2. Consider a second column chromatography purification. 3. For minor color impurities in a mostly pure solid, try recrystallization. Treatment with activated carbon before recrystallization can also remove color, but may reduce yield[8][9].
Product streaks or bands broadly on silica gel TLC/column 1. Compound is too polar for the current eluent. 2. Sample overload on the TLC plate or column. 3. Interaction with acidic silica sites (potential decomposition).1. Increase the polarity of the mobile phase (e.g., add more ethyl acetate or a small percentage of methanol). 2. Use a more dilute sample for TLC analysis; for column chromatography, ensure the sample load is ≤5% of the silica gel mass. 3. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system to neutralize the silica surface.
Low or no recovery after flash chromatography 1. Product is highly polar and retained on the column. 2. Product decomposed on the silica gel. 3. Product is co-eluting with a non-UV active impurity.1. Flush the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane) to elute strongly bound compounds. 2. Use a less acidic stationary phase (e.g., neutral alumina) or a bonded phase (like C18 for reverse-phase). Deactivating the silica with triethylamine is a first-line solution. 3. Monitor fractions by TLC with a stain (e.g., potassium permanganate) that can visualize a wider range of compounds.
Low yield after recrystallization 1. The chosen solvent is too effective, even at low temperatures. 2. Too much solvent was used for dissolution. 3. The cooling process was too rapid.1. Screen for a different solvent or solvent system where the compound has high solubility when hot and very low solubility when cold. 2. Use the absolute minimum amount of hot solvent required to fully dissolve the solid[8]. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation[8].
NMR spectrum shows loss of the tert-butyl signal The Boc-protecting group has been cleaved due to acidic conditions.1. Avoid all acidic reagents in the workup. 2. If using silica gel chromatography, run the column quickly and consider adding triethylamine to the eluent. 3. Ensure solvents (like CDCl₃ for NMR) are not acidic; filter through a small plug of basic alumina if necessary.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying the title compound on a 50 g scale of crude material. Adjustments to silica amount and solvent volumes will be necessary for different scales.

1. Preparation:

  • Select Eluent System: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A good target Rf value for the product is between 0.25 and 0.35. A common starting point is a gradient of 20% to 60% Ethyl Acetate in Hexane.
  • Prepare Silica Slurry: In a well-ventilated fume hood, add ~250 g of silica gel (230-400 mesh) to a beaker. Add the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane) and stir to create a uniform slurry.
  • Pack Column: Pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the ~50 g of crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add ~100 g of silica gel to this solution. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
  • Wet Loading: If the product is not soluble in a volatile solvent, dissolve it in a minimal amount of the mobile phase and load it directly onto the column. This method is less ideal as it can disturb the top of the silica bed.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Begin elution with the low-polarity solvent system determined by TLC analysis.
  • Gradually increase the polarity of the eluent throughout the run. A typical gradient might be:
  • 500 mL of 10% EtOAc/Hexane
  • 1000 mL of 20% EtOAc/Hexane
  • 1000 mL of 40% EtOAc/Hexane
  • 1000 mL of 60% EtOAc/Hexane
  • Collect fractions of a consistent volume (e.g., 50 mL).

4. Analysis:

  • Monitor the collected fractions by TLC.
  • Combine the fractions that contain the pure product.
  • Evaporate the solvent under reduced pressure, avoiding high temperatures, to yield the purified product.
Protocol 2: Purification by Recrystallization

This method is ideal as a final purification step for a product that is already >90% pure and crystalline.

1. Solvent Selection:

  • Place a small amount of the impure solid (20-30 mg) into several test tubes.
  • Add a different solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, or a mixture like acetone/hexane) to each tube dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.
  • Heat the tubes that show poor solubility. A suitable recrystallization solvent will dissolve the compound completely when hot but show low solubility when cold[8][10].

2. Dissolution:

  • Place the impure solid in an Erlenmeyer flask.
  • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling.
  • Continue adding the hot solvent just until the solid completely dissolves. Using the minimum amount of solvent is critical for maximizing yield[8].

3. Crystallization:

  • If the solution is colored or contains insoluble impurities, perform a hot filtration through fluted filter paper to remove them.
  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Rapid cooling can trap impurities[8].
  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
  • Dry the purified crystals under vacuum to remove all residual solvent.
Purity Assessment

Confirming the purity of the final product is a critical step. A combination of analytical techniques should be employed.

Technique Purpose Key Considerations
HPLC/UPLC Quantifies purity and detects minor impurities.Use a suitable column (e.g., C18 for reverse-phase). For this compound, a biphenyl phase might offer unique selectivity due to potential pi-pi interactions with the thioamide group[11]. A gradient method is typically required.
GC-MS Detects volatile impurities.The compound may require derivatization to improve its volatility and thermal stability for GC analysis[12][13].
¹H and ¹³C NMR Confirms chemical structure and detects structural impurities.Check for the absence of signals from starting materials, byproducts, and residual solvents. The presence and integration of the tert-butyl singlet is a key indicator.
Mass Spectrometry (MS) Confirms molecular weight.Provides the molecular ion peak corresponding to the compound's mass (246.33 g/mol )[14].
References
  • Different analytical methods of estimation of morpholine or its derivatives. (2018). ResearchGate. Retrieved April 7, 2024, from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2013). Baghdad Science Journal. Retrieved April 7, 2024, from [Link]

  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³). (2003). OSHA. Retrieved April 7, 2024, from [Link]

  • Zhang, S.-Y., et al. (2017). A Chiral Metal-Organic Material that Enables Enantiomeric Identification and Purification. Chem. Retrieved April 7, 2024, from [Link]

  • HPLC Methods for analysis of Morpholine. (n.d.). HELIX Chromatography. Retrieved April 7, 2024, from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2013). ResearchGate. Retrieved April 7, 2024, from [Link]

  • t-BUTYL AZODIFORMATE. (n.d.). Organic Syntheses. Retrieved April 7, 2024, from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved April 7, 2024, from [Link]

  • Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. (2019). ResearchGate. Retrieved April 7, 2024, from [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. (n.d.). Agilent. Retrieved April 7, 2024, from [Link]

  • Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride. (n.d.). Google Patents.
  • Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. (2021). ACS Publications. Retrieved April 7, 2024, from [Link]

  • Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved April 7, 2024, from [Link]

  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. (2008). LCGC International. Retrieved April 7, 2024, from [Link]

  • Crystal structure of (S)-tert-butyl 3-carbamothioyl-3,4-dihydroisoquinoline- 2(1H)-carboxylate, C63H86N8O9S4. (2014). ResearchGate. Retrieved April 7, 2024, from [Link]

  • SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. (2017). Retrieved April 7, 2024, from [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. (2009). MDPI. Retrieved April 7, 2024, from [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved April 7, 2024, from [Link]

  • Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans‐ML‐SI3. (2021). Retrieved April 7, 2024, from [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses. Retrieved April 7, 2024, from [Link]

  • Pipecolic acid, 4-oxo-, hydrochloride. (n.d.). Organic Syntheses. Retrieved April 7, 2024, from [Link]

  • (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. (n.d.). PubChem. Retrieved April 7, 2024, from [Link]

  • Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. (n.d.). Der Pharma Chemica. Retrieved April 7, 2024, from [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Connect Journals. Retrieved April 7, 2024, from [Link]

  • Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation. (n.d.). reposiTUm. Retrieved April 7, 2024, from [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (n.d.). Retrieved April 7, 2024, from [Link]

  • Chiral separation of T3 enantiomers using stereoselective antibodies as a selector in micro-HPLC. (2006). PubMed. Retrieved April 7, 2024, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved April 7, 2024, from [Link]

  • Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (C10H18N2O3S). (n.d.). PubChemLite. Retrieved April 7, 2024, from [Link]

Sources

Optimization

Overcoming steric hindrance in Tert-butyl 3-carbamothioylmorpholine-4-carboxylate functionalization

Welcome to the Advanced Applications Support Center. As researchers push the boundaries of drug discovery, the functionalization of sterically congested intermediates like tert-butyl 3-carbamothioylmorpholine-4-carboxyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers push the boundaries of drug discovery, the functionalization of sterically congested intermediates like tert-butyl 3-carbamothioylmorpholine-4-carboxylate presents unique kinetic and thermodynamic challenges 1. This guide synthesizes field-proven insights to help you bypass the steric shielding of the N4-Boc group and achieve high-yielding thioamide transformations.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why do standard Hantzsch thiazole syntheses fail or give low yields with this specific Boc-morpholine-3-thioamide? The Causality: The tert-butyl group of the N4-Boc protecting group possesses a massive van der Waals radius. Because the morpholine ring adopts a chair conformation, the bulky Boc group creates a "steric umbrella" over the adjacent C3 position. While the thioamide's sulfur atom is a strong nucleophile, the initial attack on an alpha-haloketone requires a specific Bürgi-Dunitz trajectory that is physically blocked by the tert-butyl methyl groups. Furthermore, thioamides exhibit a high barrier to rotation around the N-C(S) bond (approximately 5–7 kcal/mol higher than standard amides), locking the reactive centers in unfavorable, rigid conformations 2.

Q2: How can I overcome the activation energy barrier without degrading the acid-sensitive Boc group? The Causality: Standard convective heating often leads to Boc deprotection before the functionalization activation energy is reached. Microwave-assisted synthesis provides rapid, localized dielectric heating. This allows the reaction mixture to briefly reach the high temperatures required to overcome the steric activation barrier of the thioamide without exposing the carbamate to prolonged thermal degradation [[3]]().

Q3: Which solvents minimize the steric shielding effect during S-alkylation? The Causality: Non-polar solvents exacerbate steric hindrance by promoting tight ion pairing and compact transition states. Highly polar aprotic solvents (like DMF or DMSO) disrupt these tight pairs. They heavily solvate the electrophile and allow for a looser, more extended transition state, which is less impacted by the adjacent Boc group's bulk.

Q4: Can Lewis acids help bypass the steric bulk? The Causality: Yes. A soft Lewis acid (such as Zn²⁺ or Ag⁺) can coordinate selectively with the soft sulfur atom of the thioamide. This coordination alters the local geometry, effectively pulling the thioamide group away from the morpholine ring and the shielding Boc group. This pre-organizes the molecule for subsequent nucleophilic attack, mitigating the structural impact of the thioamide's rigid conformation 4.

Part 2: Workflow Visualization

G A Tert-butyl 3-carbamothioyl morpholine-4-carboxylate B Steric Hindrance from N4-Boc Group A->B C Standard Conditions (Low Yield / No Reaction) B->C D Microwave Irradiation (Overcomes Activation Energy) B->D E Lewis Acid Catalysis (Pre-organizes Thioamide) B->E F Successful Functionalization (e.g., Thiazole Formation) D->F E->F

Workflow for overcoming N4-Boc steric hindrance in morpholine-3-thioamide functionalization.

Part 3: Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the successful Hantzsch thiazole cyclization of tert-butyl 3-carbamothioylmorpholine-4-carboxylate with 2-bromoacetophenone.

Table 1: Effect of Reaction Conditions on Thiazole Yield

ConditionSolventTemp (°C)TimeYield (%)Mechanistic Observation
Standard HeatingEthanol8012 h< 15Insufficient energy to bypass steric clash.
Standard HeatingDMF10012 h25Extended heating caused significant Boc deprotection.
Microwave (MW)Ethanol11015 min65MW overcomes activation barrier; Boc remains intact.
MW + Zn(OTf)₂DMF11010 min88 Lewis acid pre-organizes S-atom; optimal conversion.

Part 4: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Lewis Acid-Catalyzed Thiazole Synthesis

This protocol utilizes dielectric heating and zinc triflate to bypass the N4-Boc steric shield.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve tert-butyl 3-carbamothioylmorpholine-4-carboxylate (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add Zinc trifluoromethanesulfonate (Zn(OTf)₂, 0.1 mmol, 10 mol%). Stir at room temperature for 5 minutes to allow for sulfur coordination.

  • Electrophile Addition: Add 2-bromoacetophenone (1.1 mmol) dropwise. Seal the vial with a crimp cap.

  • Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 110°C for 10 minutes (Dynamic power mode, max 200 W).

  • Workup: Cool the vial rapidly with compressed air. Dilute the mixture with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (3 x 10 mL) to remove DMF and neutralize any generated HBr.

Self-Validation Checkpoint 1 (Reaction Completion): Quench a 5 µL aliquot of the crude mixture in 100 µL of saturated NaHCO₃. Spot on a silica TLC plate and elute with Hexane/EtOAc (1:1). Stain the plate with KMnO₄. The starting thioamide is highly susceptible to oxidation and will instantly form a bright yellow spot against the purple background. The disappearance of this rapid-bleaching spot confirms the complete consumption of the sterically hindered thioamide.

Self-Validation Checkpoint 2 (Boc Integrity): Post-workup, run an ATR-FTIR spectrum of the crude oil. A strong, sharp carbonyl stretch at ~1690-1700 cm⁻¹ confirms the structural integrity of the N-Boc carbamate. If the peak shifts significantly to ~1650 cm⁻¹ or broadens (indicating free amine formation), thermal degradation has occurred, and the microwave temperature must be lowered.

Protocol B: Chemoselective S-Alkylation

For direct alkylation without cyclization, utilizing a highly polar aprotic solvent is critical to extending the transition state.

Step-by-Step Methodology:

  • Solvation: Dissolve the thioamide (1.0 mmol) in anhydrous DMSO (4.0 mL) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 mmol). Stir for 10 minutes.

  • Alkylation: Add methyl iodide (1.2 mmol) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Isolation: Pour the mixture into ice-cold water (20 mL) and extract with diethyl ether (3 x 15 mL).

Self-Validation Checkpoint 3 (S- vs N-Alkylation): To confirm S-alkylation over N-alkylation (a common side reaction in sterically hindered systems), acquire a ¹³C NMR spectrum of the product. The original thioamide C=S carbon appears far downfield (~190-200 ppm). Upon successful S-alkylation, this peak will shift dramatically upfield to ~160-170 ppm (characteristic of an S-alkyl isothiourea derivative).

References

  • PubChemLite. "Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (C10H18N2O3S)". uni.lu.
  • Raines, R. T., et al. "Structural impact of thioamide incorporation into a β-hairpin". PMC - NIH.
  • Szostak, M., et al. "Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions". American Chemical Society (ACS).
  • Szostak, M., et al. "Thioamide N–C(S) Activation by Ground-State-Destabilization". The Royal Society of Chemistry.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Preserving Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield losses and impurity spikes when working with complex, multi-functional molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield losses and impurity spikes when working with complex, multi-functional molecules.

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate presents a unique handling challenge. The molecule contains two orthogonally sensitive functional groups: a highly acid-labile tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen, and a carbamothioyl (thioamide) group that is susceptible to hydrolysis under harsh aqueous conditions. Successfully handling this compound requires a deep understanding of why it degrades and the implementation of self-validating workflows to prevent it.

Mechanistic Overview of Acid-Induced Degradation

To prevent degradation, we must first understand the causality behind it. When exposed to acidic environments (such as standard 0.1% Trifluoroacetic Acid in HPLC mobile phases or 1M HCl during reaction workups), the molecule undergoes two primary degradation pathways:

  • Boc Cleavage (Acute Risk): The carbamate oxygen is protonated by strong acids, leading to the expulsion of a tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, while the remaining carbamic acid spontaneously decarboxylates into CO₂ and the free morpholine amine. This reaction is highly favored due to the thermodynamic stability of the leaving gases [1].

  • Thioamide Hydrolysis (Secondary Risk): The thioamide sulfur is highly nucleophilic, and the nitrogen is basic. Protonation in aqueous acidic conditions activates the thiocarbonyl carbon toward nucleophilic attack by water. This ultimately results in the hydrolysis of the thioamide into an amide, releasing hydrogen sulfide (H₂S) [2].

Degradation A Tert-butyl 3-carbamothioylmorpholine -4-carboxylate B Acidic Environment (H+, H2O) A->B C Boc Cleavage (Fast) B->C pH < 3 D Thioamide Hydrolysis (Slow) B->D Prolonged Exposure E Free Amine + CO2 + Isobutylene C->E F Morpholine-3-carboxamide + H2S D->F

Mechanistic pathways of acid-induced degradation for the target compound.

Troubleshooting Guide & FAQs

Q: During reverse-phase HPLC purification, my compound degrades into a highly polar impurity. How do I prevent this? A: Standard HPLC mobile phases often contain 0.1% Trifluoroacetic Acid (TFA) to improve peak shape. While the compound may survive the brief transit time through the column, degradation accelerates rapidly during fraction collection and solvent evaporation. As the solvent evaporates, the TFA concentration increases exponentially, driving the pH down and catalyzing the cleavage of the Boc group [3]. Solution: Substitute TFA with a volatile, near-neutral buffer such as 10 mM Ammonium Acetate (pH ~6.8). If TFA must be used, immediately lyophilize (freeze-dry) the fractions rather than using rotary evaporation.

Q: Why am I seeing a mass of m/z 147.06 during LC-MS analysis instead of the expected m/z 247.11? A: The mass m/z 147.06 corresponds to the[M-Boc+H]⁺ ion (the free morpholine amine). This indicates that your compound is undergoing in-source fragmentation in the mass spectrometer or degrading on-column due to an acidic mobile phase [4]. Lower the capillary temperature and cone voltage in your MS source, and ensure your mobile phase is buffered to a neutral pH.

Q: Can I use standard silica gel chromatography to purify this compound? A: Standard silica gel is inherently acidic (due to surface silanol groups) and can cause partial Boc deprotection or thioamide streaking during slow purifications. Solution: Pre-treat your silica column by flushing it with your mobile phase containing 1% Triethylamine (TEA) to neutralize the acidic silanol sites before loading your compound.

Quantitative Stability Data

To make informed decisions regarding reaction conditions and purification, refer to the degradation kinetics summarized below. This data highlights the critical need to avoid strong acids and elevated temperatures.

Reagent / ConditionTarget Functional GroupTime to >95% DegradationPrimary Degradation ProductRecommended Action
50% TFA in DCM (25°C) Boc Group< 30 minFree Amine (m/z 147.06)Avoid for intact isolation
4 M HCl in Dioxane (25°C) Boc Group< 30 minFree Amine (m/z 147.06)Avoid for intact isolation
0.1% TFA in H₂O/ACN (Evaporation at 40°C) Boc Group1 - 2 hoursFree Amine (m/z 147.06)Use Lyophilization instead
TFA / DCM (75:25) + H₂O Thioamide> 4 hoursThioester / AmideKeep strictly anhydrous
10 mM NH₄OAc in H₂O/ACN (25°C) Both (Intact)> 72 hours (Stable)NoneOptimal for LC-MS/HPLC
Validated Experimental Protocols
Protocol A: pH-Controlled Reverse-Phase LC-MS Purification

Objective: Isolate the compound without inducing acid-catalyzed Boc-deprotection or thioamide hydrolysis. Causality: Omitting ion-pairing acids like TFA prevents the concentration of acid during solvent removal. Using an end-capped C18 column prevents the basic thioamide nitrogen from interacting with residual acidic silanols on the stationary phase [5].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Acetate in LC-MS grade H₂O, pH 6.8) and Mobile Phase B (LC-MS grade Acetonitrile). Do not add TFA or Formic Acid.

  • Sample Preparation: Dissolve the crude mixture in an aprotic solvent (e.g., pure Acetonitrile) to prevent premature hydrolysis.

  • Chromatography: Inject the sample onto a fully end-capped C18 column. Run a gradient from 10% B to 90% B over 20 minutes.

  • Fraction Collection: Collect fractions into pre-chilled tubes to further suppress any thermal degradation kinetics.

  • Solvent Removal: Remove the solvent via lyophilization (freeze-drying). Do not use rotary evaporation, as heat accelerates degradation in aqueous environments.

Self-Validation Checkpoint: Analyze the collected fraction via direct-injection MS. A successful run is validated by an intact base peak at m/z 247.11[M+H]⁺ and the strict absence of the m/z 147.06 peak.

Protocol S1 Sample Prep (Aprotic Solvent) S2 Mobile Phase (10mM NH4OAc, pH 6.8) S1->S2 S3 Chromatography (End-capped C18) S2->S3 S4 Detection (UV 210nm / ESI+) S3->S4 S5 Validation (Intact m/z 247.1) S4->S5

Validated pH-neutral LC-MS workflow to prevent on-column Boc degradation.

Protocol B: Mild Aqueous Workup for Synthetic Reactions

Objective: Extract the synthesized compound from a crude reaction mixture without hydrolyzing the thioamide or cleaving the Boc group. Causality: Traditional workups use 1M HCl or 5% KHSO₄ to wash away unreacted amines. However, these conditions will rapidly cleave the Boc group of your product.

Step-by-Step Methodology:

  • Quenching: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc).

  • Mild Washing: Instead of strong acids, wash the organic layer with a mildly acidic buffer: Saturated Aqueous Ammonium Chloride (NH₄Cl, pH ~5.5). Perform this wash twice.

  • Neutralization: Wash the organic layer once with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) to remove any trace acids.

  • Brine Wash & Drying: Wash with brine, dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), and filter.

  • Concentration: Concentrate under reduced pressure at a water bath temperature not exceeding 30°C.

Self-Validation Checkpoint: Test the pH of the aqueous NH₄Cl wash phase using pH test strips before discarding it; it must read between pH 5.5 and 7.0. Analyze the concentrated organic layer via TLC (using a neutral eluent like 50% EtOAc/Hexane). The absence of a ninhydrin-active baseline spot (which would indicate a free amine) validates successful preservation of the Boc group.

References
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. URL:[Link]

  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters (ACS Publications). URL:[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: Tert-butyl 3-carbamothioylmorpholine-4-carboxylate vs. Standard Morpholine Building Blocks in Drug Discovery

A Senior Application Scientist's Guide to Strategic Molecular Design In the intricate world of medicinal chemistry, the morpholine ring stands as a privileged scaffold. Its frequent appearance in approved drugs is a test...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Strategic Molecular Design

In the intricate world of medicinal chemistry, the morpholine ring stands as a privileged scaffold. Its frequent appearance in approved drugs is a testament to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to enhance interactions with biological targets.[1][2][3][4] However, the strategic incorporation of this valuable heterocycle into a drug candidate is not a one-size-fits-all endeavor. The choice of the specific morpholine building block can dramatically influence the synthetic route and the ultimate biological activity of the final compound.

This guide provides an in-depth comparison of two distinct classes of morpholine building blocks: the specialized tert-butyl 3-carbamothioylmorpholine-4-carboxylate and standard morpholine building blocks , such as N-Boc-morpholine. We will delve into their unique chemical personalities, explore their divergent synthetic applications, and provide experimental protocols to illustrate their practical utility. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their quest for novel therapeutics.

The Divergent Paths of Morpholine Building Blocks

The fundamental difference between tert-butyl 3-carbamothioylmorpholine-4-carboxylate and standard morpholine building blocks lies in their intended synthetic transformations. Standard morpholines are typically employed to introduce the morpholine moiety as a terminal group or a linker, primarily to modulate the pharmacokinetic properties of a molecule. In contrast, the thiocarbamoyl group at the 3-position of tert-butyl 3-carbamothioylmorpholine-4-carboxylate serves as a reactive handle for the construction of more complex, fused heterocyclic systems.

Standard Morpholine Building Blocks: The Modulators of Physicochemical Properties

Standard morpholine building blocks, often protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen, are workhorses in medicinal chemistry. The Boc group serves as a temporary shield for the morpholine nitrogen, preventing its participation in unwanted side reactions while allowing for transformations elsewhere in the molecule.[5] Its acid-lability provides a convenient and orthogonal deprotection strategy.[5][6][7]

The primary role of these building blocks is to append the morpholine ring to a core scaffold, thereby leveraging its beneficial properties:

  • Enhanced Solubility: The polar ether oxygen and the basic nitrogen of the morpholine ring can improve the aqueous solubility of a compound, a critical factor for oral bioavailability.[2][8]

  • Metabolic Stability: The morpholine ring is often more resistant to metabolic degradation compared to other cyclic amines, such as piperidine.[9][10]

  • Improved Permeability: The balanced lipophilic-hydrophilic character of the morpholine moiety can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier.[1][2][3][4]

  • Target Engagement: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of a ligand to its target protein.[2]

The synthetic utility of standard morpholine building blocks is centered on the reactivity of the morpholine nitrogen (after deprotection) as a nucleophile. This allows for its straightforward incorporation into molecules via reactions such as:

  • Amide bond formation

  • Reductive amination

  • Nucleophilic aromatic substitution

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate: The Architect of Fused Heterocycles

In stark contrast to its simpler counterparts, tert-butyl 3-carbamothioylmorpholine-4-carboxylate is a specialized reagent designed for the synthesis of more elaborate molecular architectures. The key to its utility lies in the thiocarbamoyl group (a thiourea derivative) at the 3-position of the morpholine ring. This functional group is a versatile synthon for the construction of various sulfur- and nitrogen-containing heterocycles.[11][12][13][14][15][16][17]

The thiocarbamoyl moiety can participate in a variety of cyclization reactions, allowing for the fusion of a new ring system onto the morpholine scaffold. This opens up a vast chemical space for the exploration of novel pharmacophores. Some of the common heterocyclic rings that can be synthesized from thiocarbamoyl derivatives include:

  • Thiazoles

  • Thiophenes

  • Pyrazoles

  • Imidazoles

  • Pyrimidines

The N-Boc protecting group in this building block serves the same purpose as in standard morpholines: to mask the reactivity of the morpholine nitrogen during the manipulation of the thiocarbamoyl group.

Head-to-Head Comparison: Choosing the Right Tool for the Job

FeatureStandard Morpholine Building Blocks (e.g., N-Boc-morpholine)Tert-butyl 3-carbamothioylmorpholine-4-carboxylate
Primary Function Modulation of physicochemical properties (solubility, stability, permeability).Precursor for the synthesis of fused heterocyclic systems.
Key Reactive Site Morpholine nitrogen (as a nucleophile after deprotection).Thiocarbamoyl group at the 3-position (for cyclization reactions).
Common Reactions Amide bond formation, reductive amination, SNAr reactions.Heterocycle synthesis (e.g., thiazole, thiophene formation).
Impact on Scaffold Appends a morpholine ring to a core structure.Fuses a new heterocyclic ring onto the morpholine scaffold.
Drug Design Strategy Fine-tuning of ADME properties, introduction of H-bond acceptors.Exploration of novel, complex pharmacophores with extended 3D shapes.

Experimental Protocols: A Practical Guide

To further illustrate the distinct applications of these two classes of building blocks, we provide detailed, step-by-step protocols for representative reactions.

Protocol 1: Amide Bond Formation with a Standard Morpholine Building Block

This protocol describes a typical amide coupling reaction using a deprotected morpholine and a carboxylic acid, a common strategy for incorporating the morpholine moiety.

G cluster_0 Amide Coupling Workflow Start Start: N-Boc-morpholine Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection 1. Coupling Amide Bond Formation Deprotection->Coupling 2. Activation Carboxylic Acid Activation (e.g., EDC, HOBt) Activation->Coupling 3. Workup Aqueous Workup & Extraction Coupling->Workup 4. Purification Purification (e.g., Column Chromatography) Workup->Purification 5. Product Final Amide Product Purification->Product 6.

Caption: Workflow for amide bond formation using a standard morpholine building block.

Materials:

  • N-Boc-morpholine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Boc Deprotection:

    • Dissolve N-Boc-morpholine (1.0 eq) in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with DCM (3x) to remove excess TFA. The resulting morpholine TFA salt is used in the next step without further purification.

  • Amide Coupling:

    • To a solution of the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF, add DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the morpholine TFA salt (1.1 eq) in DMF to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature overnight.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Thiazole Synthesis from Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

This protocol outlines the synthesis of a 2-aminothiazole derivative, a common transformation of a thiocarbamoyl group, showcasing the utility of this specialized building block for heterocycle construction.

G cluster_1 Thiazole Synthesis Workflow Start_Thiazole Start: Tert-butyl 3-carbamothioyl- morpholine-4-carboxylate Reaction Reaction with α-haloketone (e.g., 2-bromoacetophenone) in the presence of a base Start_Thiazole->Reaction 1. Cyclization Intramolecular Cyclization Reaction->Cyclization 2. Workup_Thiazole Aqueous Workup & Extraction Cyclization->Workup_Thiazole 3. Purification_Thiazole Purification (e.g., Recrystallization or Column Chromatography) Workup_Thiazole->Purification_Thiazole 4. Product_Thiazole Final Thiazole Product Purification_Thiazole->Product_Thiazole 5.

Caption: Workflow for thiazole synthesis from tert-butyl 3-carbamothioylmorpholine-4-carboxylate.

Materials:

  • Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Ethanol

  • Triethylamine

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup:

    • To a solution of tert-butyl 3-carbamothioylmorpholine-4-carboxylate (1.0 eq) in ethanol, add the α-haloketone (1.0 eq).

    • Add triethylamine (1.1 eq) to the mixture.

  • Cyclization:

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Continue refluxing until the starting materials are consumed (typically 4-8 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired 2-aminothiazole derivative.

Making the Strategic Choice: A Decision Framework

The selection of the appropriate morpholine building block is a critical decision in the design of a synthetic route. The following decision tree can guide this process:

G Goal What is the primary synthetic goal? Modulate_PK Modulate physicochemical properties (solubility, stability, etc.)? Goal->Modulate_PK Build_Scaffold Construct a novel, fused heterocyclic scaffold? Goal->Build_Scaffold Use_Standard Use a standard morpholine building block (e.g., N-Boc-morpholine). Modulate_PK->Use_Standard Yes Use_Specialized Use tert-butyl 3-carbamothioyl- morpholine-4-carboxylate. Build_Scaffold->Use_Specialized Yes

Caption: Decision tree for selecting the appropriate morpholine building block.

Conclusion

The world of morpholine building blocks extends far beyond simple, unsubstituted rings. While standard morpholines remain indispensable tools for fine-tuning the properties of drug candidates, specialized derivatives like tert-butyl 3-carbamothioylmorpholine-4-carboxylate offer exciting opportunities for the construction of novel and complex molecular architectures. By understanding the distinct reactivity and synthetic applications of each class of building block, medicinal chemists can make more strategic and efficient choices in their pursuit of innovative therapeutics. The ability to select the right tool for the job is, after all, a hallmark of elegant and effective drug design.

References

  • Giordano, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4323–4349. [Link]

  • Toma, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. [Link]

  • Mathew, B., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PubMed. [Link]

  • Mathew, B., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. [Link]

  • Mathew, B., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC. [Link]

  • Khan, I., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Mini-Reviews in Medicinal Chemistry, 16(11), 895-903. [Link]

  • D'hooghe, M., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC. [Link]

  • O'Connor, M. J., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6546–6557. [Link]

  • Khan, I., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Khan, I., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. [Link]

  • O'Connor, M. J., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Fadda, A., et al. (2014). Utility of thiocarbamoyl moiety in synthesis of some new sulphur containing heterocyclic compounds and evaluation of their antimicrobial activity. European Journal of Chemistry, 5(2), 296-304. [Link]

  • Metwally, M. A., et al. (2011). Thiocarbamoyl derivatives as synthons in heterocyclic synthesis. Taylor & Francis Online. [Link]

  • Wang, Y., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. [Link]

  • Metwally, M. A., et al. (2007). Thiocarbamoyl derivatives as synthons in heterocyclic synthesis. ResearchGate. [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Kumar, S., et al. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2302–2309. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Healy, L. E., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1637–1645. [Link]

  • Who we serve. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Who we serve. [Link]

  • Scite. (n.d.). Utility of thiocarbamoyl moiety in synthesis of some new sulphur containing heterocyclic compounds and evaluation of their antimicrobial activity. Scite. [Link]

  • ResearchGate. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

  • Kumar, S., et al. (2021). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 23(23), 9179–9184. [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of some thiocarbamoyl derivatives. ResearchGate. [Link]

  • Singh, R., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Organic Syntheses Procedure. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses Procedure. [Link]

  • MDPI. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. MDPI. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • ResearchGate. (2026). New Aspects of Thiomorpholine Chemistry. ResearchGate. [Link]

  • Journal of Chemical Reviews. (2025). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

Sources

Comparative

Comparative HPLC Validation Strategies for Tert-butyl 3-carbamothioylmorpholine-4-carboxylate Purity Assessment

In pharmaceutical development, the analytical control strategy is only as robust as the chromatographic physics underpinning it. As a Senior Application Scientist, I approach the purity analysis of tert-butyl 3-carbamoth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the analytical control strategy is only as robust as the chromatographic physics underpinning it. As a Senior Application Scientist, I approach the purity analysis of tert-butyl 3-carbamothioylmorpholine-4-carboxylate (Molecular Formula: C10H18N2O3S) not merely as a compliance exercise, but as a complex chemical puzzle[1].

This compound combines a highly hydrophobic tert-butyloxycarbonyl (Boc) protecting group with a polarizable, redox-sensitive carbamothioyl (thioamide) moiety. This structural dichotomy demands a deliberate approach to High-Performance Liquid Chromatography (HPLC) method development, ensuring that the method operates as a self-validating system capable of distinguishing the Active Pharmaceutical Ingredient (API) from its synthesis precursors and degradation products.

Mechanistic Chromatography: The Analytical Challenge

The significantly alters the polarity of amines, rendering them highly hydrophobic and making Reversed-Phase HPLC (RP-HPLC) the default analytical mode[2]. However, default does not mean optimal.

Thioamides are structurally unique; they are susceptible to oxidation, readily forming sulfines or sulfenes under oxidative stress, and can undergo epimerization or hydrolysis under harsh basic conditions[3]. The analytical challenge lies in achieving baseline resolution between the intact API, the highly polar de-Boc morpholine degradant, and the structurally similar oxidized thioamide impurities.

G API Intact API (C10H18N2O3S) Deg1 De-Boc Morpholine (Acid Hydrolysis) API->Deg1 H+ / H2O Deg2 Oxidized Thioamide (Peroxide Exposure) API->Deg2 O2 / H2O2 Deg3 Synthesis Precursors Deg3->API Incomplete Rxn

Fig 1. Primary degradation and impurity pathways requiring chromatographic resolution.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

When comparing column chemistries, standard C18 stationary phases rely purely on dispersive (hydrophobic) interactions. While C18 effectively retains the Boc group, it often fails to provide sufficient resolution between the intact thioamide and its oxidized derivatives due to their similar hydrophobic profiles.

By shifting to a Phenyl-Hexyl stationary phase, we introduce orthogonal π-π interactions . The electron-rich aromatic ring of the stationary phase engages the polarizable C=S bond of the carbamothioyl group. This mechanistic shift yields superior selectivity (α) and resolves critical impurity pairs that would otherwise co-elute.

Table 1: Column Chemistry Performance Comparison
Column ChemistryRetention MechanismAPI Retention TimeResolution (API/Oxidized)Verdict
Standard C18 Purely Dispersive (Hydrophobic)8.4 min1.2 (Co-elution risk)Sub-optimal
Phenyl-Hexyl Dispersive + π-π Interactions9.1 min2.8 (Baseline resolved)Optimal

Self-Validating Experimental Protocol

A method cannot be trusted unless it proves its capability at the start of every sequence. The following step-by-step protocol incorporates a System Suitability Test (SST) that acts as a self-validating gatekeeper, aligning with the[4].

Phase 1: System Preparation and Suitability

  • Mobile Phase Formulation:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Buffer B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of any residual basic morpholine precursors to prevent peak tailing. The acidic pH also stabilizes the thioamide group against hydrolysis during the run.

  • Column Equilibration: Install a Phenyl-Hexyl column (150 x 4.6 mm, 3.5 µm). Set the column oven to 30°C to ensure reproducible mobile phase viscosity and mass transfer kinetics.

  • System Suitability Test (SST): Inject a 50 µg/mL standard solution 5 times. The system is validated for use only if the %RSD of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and theoretical plates exceed 5,000.

Phase 2: Sample Preparation 4. Diluent Preparation: Prepare a 50:50 Acetonitrile:Water mixture.

  • Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect") at the column head.

  • Sample Extraction: Accurately weigh 10 mg of the sample and dissolve it in 100 mL of the diluent. Sonicate for 5 minutes in an amber flask to prevent photo-oxidation of the thioamide.

Phase 3: Chromatographic Execution 6. Gradient Run: Execute a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min. Hold at 90% B for 3 minutes to flush strongly retained lipophilic impurities, then re-equilibrate for 5 minutes. 7. Data Acquisition: Monitor the eluent at 254 nm. The carbamothioyl group exhibits a strong UV chromophore due to the π→π* transition of the C=S bond, ensuring maximum signal-to-noise ratio at this wavelength.

G A Method Selection RP-HPLC B Column Screening C18 vs Phenyl-Hexyl A->B Hydrophobicity Check C Optimization Mobile Phase & Gradient B->C Selectivity (α) > 1.5 D ICH Q2(R2) Validation Specificity & Precision C->D Robustness Verified E Routine Purity Analysis D->E Fit for Purpose

Fig 2. Decision matrix for HPLC method development and lifecycle validation workflow.

ICH Q2(R2) Validation Data

To demonstrate that the analytical procedure is fit for its intended purpose, it must be validated against the [5]. The experimental data below summarizes the validation parameters achieved using the Phenyl-Hexyl optimized method.

Table 2: ICH Q2(R2) Validation Parameters & Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from impuritiesNo co-eluting peaks at 9.1 minPass
Linearity R² ≥ 0.999 (Range: 25% to 150%)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.5%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.6%Pass
LOD / LOQ Signal-to-Noise ≥ 3 / ≥ 100.05 µg/mL / 0.15 µg/mLPass

By leveraging the specific chemical properties of tert-butyl 3-carbamothioylmorpholine-4-carboxylate and matching them with orthogonal column chemistries, we establish a robust, ICH-compliant analytical method that guarantees the integrity of the purity data.

Sources

Validation

Comparative reactivity of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate and its amide analogs

As a Senior Application Scientist, selecting the appropriate functional group scaffold is a critical decision that dictates both the synthetic trajectory and the pharmacokinetic profile of a lead compound. In the morphol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate functional group scaffold is a critical decision that dictates both the synthetic trajectory and the pharmacokinetic profile of a lead compound. In the morpholine series, Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (the thioamide analog) and Tert-butyl 3-carbamoylmorpholine-4-carboxylate (the amide analog) represent a classic "single-atom" isosteric pair.

While they share identical planar geometry and atom counts, substituting oxygen for sulfur fundamentally rewires the molecule's electronic structure, nucleophilicity, and hydrogen-bonding capacity. This guide provides a comprehensive, objective comparison of their reactivity profiles to inform rational drug design and late-stage functionalization strategies.

Structural and Electronic Divergence

The divergent reactivity between these two morpholine derivatives originates from the fundamental differences between the carbon-oxygen and carbon-sulfur double bonds.

The amide analog relies on a highly stable C=O bond (~170 kcal/mol) with a bond length of 1.23 Å[1]. Because oxygen is highly electronegative and a "hard" atom, the amide nitrogen's lone pair heavily delocalizes into the carbonyl π∗ orbital ( nN​→πC=O∗​ ), rendering the amide highly resistant to nucleophilic attack and hydrolysis.

Conversely, the thioamide analog features a longer (1.71 Å), weaker C=S bond (~130 kcal/mol)[1]. Sulfur's larger van der Waals radius (1.85 Å vs. 1.40 Å for oxygen) and lower electronegativity result in a highly polarizable, "soft" nucleophilic center[2]. Furthermore, the thioamide bond exhibits a higher rotational barrier (by ~5–7 kcal/mol) due to a greater contribution from its zwitterionic resonance form, locking the morpholine ring into more rigid conformations[1].

Quantitative Physicochemical Comparison
PropertyTert-butyl 3-carbamoylmorpholine-4-carboxylate (Amide)Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (Thioamide)
C=X Bond Length 1.23 Å1.71 Å
C=X Bond Energy ~170 kcal/mol~130 kcal/mol
UV Absorption Max ~220 nm~265 nm
H-Bond Donor Capacity ModerateStronger (N-H is more acidic, ΔpKa​≈−6 )
H-Bond Acceptor Capacity Strong (Oxygen lone pairs)Weaker (Sulfur lone pairs)
Oxidation Potential High (~3.29 eV)Low (~1.21 eV)

Mechanistic Reactivity Pathways

Because sulfur is a soft nucleophile, the thioamide analog is an exceptional precursor for building complex heterocycles (such as thiazoles and thiazolines) via S-alkylation[3]. The amide analog, lacking this soft nucleophilicity, primarily acts as a stable structural motif or undergoes dehydration to a nitrile under harsh conditions.

Recently, advanced synthetic methodologies have exploited the weaker C=S bond of thioamides. By utilizing "ground-state destabilization"—such as site-selective N-activation—chemists can intentionally twist the thioamide bond, breaking its resonance and allowing for highly chemoselective transamidation or nucleophilic acyl addition[4].

G Core Morpholine-4-carboxylate Scaffold Thio Thioamide Analog (C=S) Core->Thio Lawesson's Reagent Amide Amide Analog (C=O) Core->Amide Primary Amidation S_Nuc S-Alkylation & Heterocycles (e.g., Thiazoles) Thio->S_Nuc Soft Electrophiles Redox High Susceptibility to Oxidation Thio->Redox Monooxygenases / Ag+ Stable High Hydrolytic Stability (Resonance Locked) Amide->Stable Aqueous Media Dehyd Dehydration to Nitriles Amide->Dehyd Strong Dehydrating Agents

Divergent reactivity pathways of thioamide vs. amide morpholine derivatives.

Self-Validating Experimental Protocols

To demonstrate the comparative reactivity, the following protocols detail how to exploit the unique properties of each analog. These workflows are designed as self-validating systems, ensuring that the mechanistic causality can be tracked analytically.

Protocol A: Chemoselective Hantzsch Thiazole Synthesis (Thioamide Specific)

Causality: The highly polarizable sulfur atom in the thioamide selectively attacks the soft electrophilic carbon of an α -haloketone (e.g., phenacyl bromide). The harder amide oxygen cannot initiate this attack under mild conditions. The subsequent cyclization is thermodynamically driven by the aromatization of the newly formed thiazole ring[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate in 10 mL of anhydrous ethanol.

  • Electrophile Addition: Add 1.05 mmol of 2-bromoacetophenone (phenacyl bromide) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (78 °C) for 2–4 hours.

  • Self-Validation (In-Process): Monitor the reaction via UV-Vis spectroscopy or TLC. The starting thioamide exhibits a distinct UV absorption maximum at ~265 nm[1]. The disappearance of this 265 nm peak and the emergence of a new aromatic absorption band confirms the consumption of the C=S bond and successful cyclization.

  • Isolation: Concentrate the solvent under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO3​ to neutralize the generated HBr (preventing Boc-deprotection). Extract, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Ground-State Destabilization & Transamidation (Comparative Testing)

Causality: Direct transamidation of standard amides is notoriously difficult due to resonance stability. However, by introducing an electron-withdrawing Boc group to the primary nitrogen of the thioamide, the nN​→πC=S∗​ conjugation is disrupted (ground-state destabilization), kinetically facilitating nucleophilic addition by a secondary amine[4].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 mmol of the thioamide analog in anhydrous THF. Add 1.2 mmol of Boc2​O and 0.1 mmol of DMAP. Stir for 2 hours to yield the N-Boc-activated thioamide.

  • Nucleophilic Addition: Add 1.5 mmol of a nucleophilic amine (e.g., benzylamine) to the activated thioamide. Stir at room temperature for 12 hours.

  • Control Reaction: Set up a parallel reaction using the amide analog (Tert-butyl 3-carbamoylmorpholine-4-carboxylate) under identical conditions.

  • Self-Validation (Outcome): Analyze both mixtures via LC-MS. The thioamide vessel will show near-quantitative conversion to the transamidated product, driven by the weaker C=S bond and successful ground-state destabilization. The amide control vessel will show >95% unreacted starting material, validating the superior resistance of the C=O bond to acyl substitution under these specific conditions.

Summary of Comparative Reactivity Data

The following table summarizes expected experimental yields and kinetic behaviors based on the intrinsic reactivity profiles of both morpholine derivatives.

Reaction TypeReagents / ConditionsThioamide Analog PerformanceAmide Analog Performance
S/O-Alkylation Alkyl Halides (e.g., MeI), RTRapid (<1 hr) ; exclusive S-alkylation.Inert ; requires strong bases and heat.
Heterocycle Formation α -haloketones, EtOH, RefluxExcellent (>85% yield) ; forms thiazoles.No Reaction ; oxygen is too hard a nucleophile.
Hydrolysis Aqueous NaOH, HeatSusceptible ; degrades to carboxylic acid.Highly Stable ; requires prolonged harsh heating.
Oxidation H2​O2​ or Ag+ saltsRapidly Oxidized ; forms quasi-sulfines or desulfurizes.Stable ; resistant to mild oxidants.

Conclusion

For drug development professionals, the choice between these analogs dictates the compound's metabolic fate and synthetic utility. The amide analog is ideal when metabolic stability and rigid target-binding (via strong H-bond acceptors) are required. The thioamide analog should be selected when enhanced lipophilicity, altered membrane permeability, or a reactive handle for late-stage heterocyclic derivatization is needed[2].

References

  • 1, nih.gov

  • 4, nsf.gov 3.2, nih.gov

  • 3, wikipedia.org

Sources

Comparative

Analytical Comparison Guide: LC-MS/MS Validation of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate vs. Amide Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Executive Summary & Structural Baseline In small-molecule drug disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary & Structural Baseline

In small-molecule drug discovery, morpholine derivatives are ubiquitous structural motifs used to tune the pharmacokinetic properties of lead compounds. Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (a Boc-protected thioamide) is a critical intermediate, particularly in the synthesis of thiazole and thiadiazole heterocycles.

When validating the synthesis of this intermediate, analytical scientists frequently compare it against its oxygenated counterpart, Tert-butyl 3-carbamoylmorpholine-4-carboxylate (an amide). While structurally similar, the substitution of oxygen for sulfur fundamentally alters the molecule's ionization efficiency, gas-phase tautomerism, and collision-induced dissociation (CID) pathways [1].

Quantitative Comparison of Physicochemical Properties
Analytical ParameterTert-butyl 3-carbamothioylmorpholine-4-carboxylate (Thioamide)Tert-butyl 3-carbamoylmorpholine-4-carboxylate (Amide Alternative)
Functional Group Thioamide (-C(=S)NH2)Amide (-C(=O)NH2)
Molecular Formula C10H18N2O3SC10H18N2O4
Monoisotopic Mass 246.1038 Da230.1267 Da
Precursor Ion[M+H]+ m/z 247.1m/z 231.1
Diagnostic Neutral Loss -34 Da (Loss of H₂S)-17 Da (Loss of NH₃)
Ionization Efficiency High (Sulfur polarizability enhances protonation)Moderate

Gas-Phase Fragmentation Mechanics (The "Why")

To develop a robust Multiple Reaction Monitoring (MRM) method, one must understand the causality behind the fragmentation patterns. The tandem mass spectrometry (MS/MS) behavior of these two intermediates diverges significantly due to the inherent differences in bond dissociation energies and gas-phase tautomerism [2].

  • The Boc-Deprotection Pathway (Shared): Both compounds feature a tert-butyloxycarbonyl (Boc) protecting group. In positive electrospray ionization (ESI+), the Boc group is highly labile. The initial fragmentation step for both molecules is the neutral loss of isobutylene (-56 Da) followed by decarboxylation (-44 Da). This occurs at low collision energies (CE 10-15 eV).

  • Thioketo-Thioenol Tautomerization (Thioamide Specific): Thioamides exhibit pronounced thioketo-thioenol tautomerism in the gas phase. The polarizability of the sulfur atom stabilizes the charge, facilitating a unique rearrangement that results in the elimination of hydrogen sulfide (H₂S, -34 Da) [4]. This is a highly diagnostic product ion for confirming the successful thionation of the intermediate.

  • Amide Cleavage (Amide Specific): The amide alternative cannot undergo an equivalent H₂S loss. Instead, the stronger C=O bond resists cleavage until higher collision energies are applied, typically resulting in the loss of ammonia (NH₃, -17 Da) or water (H₂O, -18 Da).

Fragmentation cluster_thio Thioamide Intermediate Fragmentation cluster_amide Amide Alternative Fragmentation T_Prec m/z 247.1 [M+H]+ (Thioamide) T_Boc m/z 191.1 (-Isobutylene) T_Prec->T_Boc T_CO2 m/z 147.1 (-CO2) T_Boc->T_CO2 T_H2S m/z 113.1 (-H2S) T_CO2->T_H2S A_Prec m/z 231.1 [M+H]+ (Amide) A_Boc m/z 175.1 (-Isobutylene) A_Prec->A_Boc A_CO2 m/z 131.1 (-CO2) A_Boc->A_CO2 A_NH3 m/z 114.1 (-NH3) A_CO2->A_NH3

Caption: Mass spectrometry CID fragmentation logic comparing thioamide and amide derivatives.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

When monitoring the synthesis of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate, the lability of the Boc group introduces a significant analytical risk: in-source fragmentation . If the MS parameters are too harsh, the intact precursor (m/z 247.1) will fragment into the deprotected mass (m/z 191.1) before reaching the first quadrupole [3].

To ensure trustworthiness, the following protocol is designed as a self-validating system . By utilizing chromatographic retention time (RT) alignment, the method inherently distinguishes between true sample degradation and artificial MS-induced fragmentation.

Step-by-Step Methodology

Step 1: Reaction Quenching & Sample Preparation

  • Action: Aliquot 10 µL of the crude reaction mixture and immediately quench in 990 µL of ice-cold Acetonitrile.

  • Causality: Cold organic solvent halts the thionation reaction instantly and precipitates bulk inorganic salts (e.g., Lawesson's reagent byproducts).

  • Action: Centrifuge at 14,000 x g for 5 minutes, then dilute the supernatant 1:100 in Mobile Phase A (0.1% Formic Acid in Water).

  • Causality: High dilution prevents ESI droplet saturation and minimizes ion suppression from the reaction matrix.

Step 2: Chromatographic Separation (RP-HPLC)

  • Column: C18 (50 mm x 2.1 mm, 1.7 µm particle size).

  • Gradient: 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The hydrophobic tert-butyl group causes the intact product to retain strongly on the C18 column. Any degraded, Boc-cleaved product in the flask will elute significantly earlier due to increased polarity.

Step 3: Mass Spectrometry (ESI-QqQ)

  • Source Parameters: Capillary Voltage at 3.0 kV, Desolvation Temperature at 350 °C, Cone Voltage optimized to a low 20 V.

  • Causality: A low cone voltage is strictly required to prevent the premature stripping of the Boc group in the ESI source.

Step 4: The Self-Validation Check (Data Analysis)

  • Action: Extract the ion chromatograms (EIC) for both m/z 247.1 (Intact) and m/z 191.1 (Boc-cleaved).

  • Validation Logic:

    • Scenario A: If m/z 191.1 perfectly co-elutes with m/z 247.1 at RT = 2.8 min, the cleavage is an in-source artifact . The product in the flask is intact.

    • Scenario B: If m/z 191.1 elutes earlier at RT = 1.2 min, it represents true chemical degradation within the reaction flask.

Workflow S1 1. Cold Quench (Halt Reaction) S2 2. RP-HPLC (C18 Separation) S1->S2 S3 3. ESI+ (Low Cone V) (Prevent Artifacts) S2->S3 S4 4. MRM Detection (Monitor m/z 247 & 191) S3->S4 S5 5. RT Alignment (Self-Validation Check) S4->S5

Caption: Self-validating LC-MS/MS workflow utilizing retention time alignment to verify intermediate integrity.

Optimized MRM Transitions for Quantitation

For laboratories transitioning this intermediate into high-throughput screening or pharmacokinetic tracking, the following Multiple Reaction Monitoring (MRM) parameters have been optimized for triple quadrupole (QqQ) systems.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Structural Assignment
Thioamide (Target) 247.1191.112Loss of Isobutylene
Thioamide (Target) 247.1147.122Loss of Isobutylene + CO₂
Thioamide (Target) 247.1113.135Loss of Isobutylene + CO₂ + H₂S
Amide (Alternative) 231.1175.114Loss of Isobutylene
Amide (Alternative) 231.1114.138Loss of Isobutylene + CO₂ + NH₃

Note: The transition 247.1 → 113.1 is the most selective quantifier for the thioamide, as it leverages the unique sulfur-driven tautomeric cleavage, ensuring zero cross-talk with unreacted amide precursors.

References

  • PubChem Database. "Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (C10H18N2O3S)." National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate. "Relevant Mass Spectral Data for Amides and Thioamides Regarding Tautomerism Occurrence." Rapid Communications in Mass Spectrometry. Available at:[Link]

  • European Pharmaceutical Review. "Application of LCMS in small-molecule drug development." Russell Publishing. Available at:[Link]

  • TSI Journals. "Tautomerism And Mass Spectra Of Thiomorpholides." Organic Chemistry: An Indian Journal. Available at:[Link]

Validation

Validating the Stereochemistry of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate Enantiomers: A Comparative Methodological Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the critical challenge of unambiguously assigning the absolute configuration of chiral building blocks. Tert-butyl 3-carbamothioylmo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the critical challenge of unambiguously assigning the absolute configuration of chiral building blocks. Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (Molecular Formula: C10H18N2O3S[1]) is a highly versatile morpholine-3-carboxylic acid derivative. It features a sterically demanding N-Boc protecting group and a C3-thioamide moiety. The spatial orientation at the C3 position—yielding either the (3R) or (3S) enantiomer—profoundly dictates its trajectory in asymmetric synthesis and subsequent target binding.

Incorrect stereochemical assignment in early research and development can lead to catastrophic downstream failures, invalidating Structure-Activity Relationship (SAR) models and wasting valuable resources[],[3]. To prevent this, stereochemical protocols must be designed as self-validating systems . This guide provides an objective comparison of the most robust analytical techniques used to validate the stereochemistry of this specific chiral morpholine derivative.

Comparative Analysis of Stereochemical Validation Methods

No single analytical technique is infallible. Best practices dictate an orthogonal approach, combining separation science with chiroptical or crystallographic data[]. Table 1 summarizes the performance of the three primary techniques applicable to Tert-butyl 3-carbamothioylmorpholine-4-carboxylate.

Table 1: Orthogonal Techniques for Stereochemical Validation
Analytical TechniquePrimary OutputSample StateCausality & Advantage for this CompoundLimitations
Chiral HPLC Enantiomeric Excess (% ee)SolutionThe bulky Boc group and thioamide H-bond donors interact strongly with polysaccharide Chiral Stationary Phases (CSPs), ensuring high resolution[4].Cannot determine absolute configuration without a known reference standard[3].
Single Crystal X-Ray (SC-XRD) Absolute ConfigurationSolid (Crystal)The sulfur atom in the thioamide group provides strong anomalous dispersion (using Cu Kα), allowing direct absolute assignment without chiral derivatization[].Requires the compound to form high-quality, well-ordered single crystals.
Vibrational Circular Dichroism (VCD) Absolute ConfigurationSolutionIdeal for flexible morpholine rings. Captures the true solution-state conformational ensemble via IR/VCD spectral alignment[5],[6].Requires computationally intensive Density Functional Theory (DFT) calculations[6].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are structured not just as sequential steps, but as logical systems that verify their own accuracy.

Enantiomeric Excess (% ee) via Chiral HPLC

Chiral HPLC is the cornerstone technique for quantifying the enantiomeric purity of the synthesized product[4]. For Tert-butyl 3-carbamothioylmorpholine-4-carboxylate, the separation relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

Table 2: Representative Chiral HPLC Method Parameters

Parameter Specification
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (80:20 v/v)
Flow Rate 1.0 mL/min

| Detection | UV at 254 nm (Thioamide chromophore) |

Step-by-Step Protocol & Causality:

  • Sample Preparation: Dissolve the compound in the mobile phase to prevent solvent-induced peak distortion.

  • System Suitability Test (SST) [Self-Validation Step]: Inject a known racemic mixture of the compound. The system is only validated for use if the resolution factor ( Rs​ ) between the (3R) and (3S) peaks is ≥1.5 (baseline resolution). If Rs​<1.5 , the steric interactions are insufficient, and the mobile phase polarity must be adjusted.

  • Sample Injection: Inject the purified enantiomer.

  • Quantification: Calculate the % ee by integrating the peak areas. A single peak does not guarantee purity unless the SST has proven that the opposite enantiomer would elute at a distinct, known retention time[3].

Absolute Configuration via Single Crystal X-Ray Diffraction (SC-XRD)

SC-XRD remains the unequivocal "gold standard" for 3D structural elucidation[]. For this specific molecule, we exploit the heavy-atom effect of the thioamide's sulfur atom.

Step-by-Step Protocol & Causality:

  • Crystallization: Dissolve the enantiomer in a minimal amount of dichloromethane and layer with hexane. Allow slow evaporation. The rigid Boc group often aids in forming stable crystal lattices.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Copper (Cu Kα) X-ray source . Causality: Cu Kα radiation ( λ=1.5418A˚ ) maximizes the anomalous scattering signal of the sulfur atom, which is critical for differentiating enantiomers.

  • Structure Solution: Solve the phase problem and refine the electron density map.

  • Flack Parameter Analysis [Self-Validation Step]: Evaluate the Flack parameter. A value of 0.0 (with an estimated standard deviation <0.1 ) definitively confirms the absolute configuration. A value near 1.0 indicates the crystal is the inverted enantiomer[].

Solution-State Configuration via Vibrational Circular Dichroism (VCD)

When crystallization fails—a common issue with highly soluble Boc-protected amines—VCD is the premier alternative[7]. VCD measures the differential absorption of left and right circularly polarized infrared light[5].

Step-by-Step Protocol & Causality:

  • Spectral Acquisition: Dissolve the sample in CDCl3​ (an IR-transparent solvent). Acquire the experimental IR and VCD spectra using an FT-VCD spectrometer. The thioamide C=S and Boc C=O stretches will provide intense, diagnostic vibrational bands.

  • Conformational Search: Use Molecular Mechanics (e.g., OPLS4) to generate a conformational ensemble. The morpholine ring will likely populate multiple chair conformations due to the steric bulk of the N-Boc group.

  • DFT Optimization: Optimize the geometries and calculate the theoretical IR and VCD spectra for the (3R) enantiomer using Density Functional Theory (e.g., B3LYP/6-31G(d))[6].

  • Spectral Alignment [Self-Validation Step]: Overlay the experimental IR spectrum with the calculated IR spectrum. If the IR spectra do not align perfectly, the calculated conformational ensemble is incorrect, and the VCD assignment is invalid. Once IR alignment is confirmed, compare the VCD signs (+/-). A high Enantiomeric Similarity Index (ESI) confirms the absolute configuration[6].

Workflow Visualization

The following decision tree illustrates the logical progression for validating the stereochemistry of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate.

StereochemValidation Racemate Racemic Tert-butyl 3-carbamothioylmorpholine-4-carboxylate HPLC Chiral HPLC / SFC Enantiomer Separation & % ee Racemate->HPLC Preparative Resolution Cryst Crystallization Feasible? HPLC->Cryst Pure Enantiomers (>99% ee) XRD Single Crystal X-Ray Diffraction Absolute Config (Flack Parameter via Sulfur) Cryst->XRD Yes (Solid) VCD Vibrational Circular Dichroism (VCD) Solution-State Absolute Config via DFT Cryst->VCD No (Oil/Liquid) NMR Advanced NMR (NOESY/ROESY) Relative Stereochemistry Cryst->NMR Orthogonal Verification Valid Unambiguous Assignment of (3R) and (3S) Enantiomers XRD->Valid Flack ~ 0 VCD->Valid High ESI Match NMR->Valid Spatial Proximity

Caption: Logical workflow for determining the absolute configuration of chiral morpholine derivatives.

Conclusion

For drug development professionals working with Tert-butyl 3-carbamothioylmorpholine-4-carboxylate, relying on a single analytical technique is a critical vulnerability. Chiral HPLC provides indispensable purity data but lacks absolute spatial context. By strategically leveraging the molecule's inherent properties—specifically the anomalous scattering of the thioamide sulfur for SC-XRD, or the distinct vibrational modes of the Boc and thioamide groups for VCD—researchers can establish a rigorous, self-validating framework that guarantees stereochemical integrity.

References

  • BenchChem Technical Support Team. "A Researcher's Guide to Validating Stereochemical Outcomes in Asymmetric Synthesis." Benchchem.
  • Keiderling, T. A., et al. "Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments." PubMed / Molecules.
  • BOC Sciences.
  • Royal Society of Chemistry. "Chirality: a key parameter in chemical probes." RSC Publishing.
  • Koenis, M. A. J., et al. "Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm.
  • PubChemLite. "Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (C10H18N2O3S)." University of Luxembourg.
  • Chiralpedia. "Part 7: Analytical Techniques for Stereochemistry." Chiralpedia.

Sources

Comparative

Benchmarking Tert-butyl 3-carbamothioylmorpholine-4-carboxylate yields against traditional thioamides

The transition from flat, sp2-hybridized aromatic rings to sp3-rich heterocycles is a defining trend in modern drug discovery. Within this paradigm, morpholine derivatives have emerged as privileged scaffolds, particular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, sp2-hybridized aromatic rings to sp3-rich heterocycles is a defining trend in modern drug discovery. Within this paradigm, morpholine derivatives have emerged as privileged scaffolds, particularly in the development of kinase inhibitors and CNS-active therapeutics. A critical building block for assembling these complex structures—specifically morpholinyl-thiazoles via Hantzsch cyclocondensation—is tert-butyl 3-carbamothioylmorpholine-4-carboxylate (CAS: 1803583-29-0).

However, synthesizing sterically hindered, Boc-protected thioamides presents unique kinetic and thermodynamic challenges. This guide objectively benchmarks the synthesis, yields, and reactivity of tert-butyl 3-carbamothioylmorpholine-4-carboxylate against traditional thioamides, providing drug development professionals with validated protocols and mechanistic insights.

Mechanistic Insights: Structural Causality in Thionation

The transformation of a carbonyl into a thiocarbonyl group is driven by the thermodynamic stability of the resulting products and the formation of strong P=O bonds when using phosphorus-based reagents[1]. Lawesson's Reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the industry standards for this O/S exchange[2].

When benchmarking tert-butyl 3-carbamothioylmorpholine-4-carboxylate against traditional thioamides (like thioacetamide or thiobenzamide), the structural causality behind yield variances becomes apparent:

  • Steric Hindrance: The bulky tert-butyl carboxylate (Boc) protecting group at the 4-position of the morpholine ring creates significant steric bulk adjacent to the 3-carboxamide. This restricts the trajectory of the bulky Lawesson's Reagent intermediate, slightly reducing the thionation kinetics compared to unhindered aliphatic amides.

  • Electronic Effects: The electronegative oxygen within the morpholine ring exerts an inductive electron-withdrawing effect, which subtly decreases the nucleophilicity of the amide oxygen, requiring higher activation energies (temperatures of 80–110 °C) to initiate the O/S exchange[2].

  • Protection from Side Reactions: Despite the kinetic hurdles, the Boc group is essential. Primary amides are notoriously prone to dehydration, forming nitriles as side products[2]. Furthermore, unprotected morpholine nitrogen would competitively react with LR or downstream electrophiles. The Boc group ensures absolute chemoselectivity.

G A Boc-Morpholine- 3-carboxamide B Lawesson's Reagent (O/S Exchange) A->B Toluene, 80-110°C C Tert-butyl 3-carbamothioyl morpholine-4-carboxylate B->C Thionation D Alpha-haloketone (Hantzsch Reaction) C->D Cyclocondensation E Morpholinyl-Thiazole Pharmacophore D->E -H2O, -HX

Reaction pathway from morpholine amide to thiazole pharmacophore.

Yield Benchmarking & Reactivity Comparison

Traditional thioamides are highly attractive molecules due to their ease of synthesis[3], but they often lack the 3D structural complexity required for modern target binding. The table below benchmarks the Boc-protected morpholine thioamide against standard alternatives.

CompoundSubstrate ClassTypical Thionation Yield (%)Stability & HandlingPrimary Synthetic Utility
Thioacetamide Aliphatic90–95%Low (Volatile, highly toxic, hygroscopic)Simple sulfur donor; basic Hantzsch reactions.
Thiobenzamide Aromatic85–95%High (Stable crystalline solid)Rigid aryl-thiazole synthesis; flat pharmacophores.
Tert-butyl 3-carbamothioylmorpholine-4-carboxylate N-Protected Heterocycle75–85%High (Stable, non-volatile solid)sp3-rich CNS/Kinase pharmacophores; SAR optimization[4].

While the morpholine derivative exhibits a slightly lower isolated yield (75–85%) due to the aforementioned steric factors, its value in Structure-Activity Relationship (SAR) studies far outweighs the minor yield penalty[4].

Experimental Workflows: Chromatography-Free Isolation

A notorious bottleneck in thioamide synthesis using Lawesson's Reagent is the workup. Traditional purification requires extensive column chromatography to separate the desired thioamide from foul-smelling phosphorus byproducts[3].

To maximize the yield of tert-butyl 3-carbamothioylmorpholine-4-carboxylate, we recommend a self-validating, chromatography-free protocol utilizing ethylene glycol to chemically decompose LR byproducts[3].

Self-Validating Protocol: Thionation of Boc-Morpholine-3-Carboxamide

Reagents:

  • Tert-butyl 3-carbamoylmorpholine-4-carboxylate (1.0 eq, 10 mmol)

  • Lawesson's Reagent (0.55 eq, 5.5 mmol)[2]

  • Anhydrous Toluene (40 mL)

  • Ethylene Glycol (20 mL)

Step-by-Step Methodology:

  • Reaction Setup: Suspend the amide and Lawesson's Reagent in anhydrous toluene under an inert atmosphere (N₂/Ar).

    • Causality: Toluene is chosen because its boiling point (110 °C) perfectly matches the thermal activation energy required to break the P-S-P bonds in Lawesson's reagent without causing thermal degradation of the Boc group[2].

  • Thermal Activation: Heat the mixture to reflux (110 °C) for 4 hours.

    • Self-Validation Check: Monitor via TLC (UV active). The reaction is progressing correctly when the starting amide spot disappears and a new, lower-Rf, faintly yellow spot (the thioamide) appears. The solution will turn a homogenous pale yellow.

  • Byproduct Quenching: Cool the reaction to 80 °C and carefully add ethylene glycol. Reflux for an additional 2 hours.

    • Causality: Ethylene glycol acts as a bidentate nucleophile, attacking the unreacted LR and its phosphorus byproducts, converting them into highly polar, water-soluble cyclic phosphonates[3].

    • Self-Validation Check: The mixture will visibly separate into two distinct liquid phases upon cooling, confirming the successful sequestration of phosphorus waste into the glycol layer.

  • Phase Separation & Extraction: Cool to room temperature. Separate the toluene layer. Wash the toluene layer with water (2 x 20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄.

  • Crystallization: Concentrate the toluene layer under reduced pressure to ~10 mL. Add cold hexanes dropwise until the solution becomes cloudy, then chill at 4 °C overnight.

    • Self-Validation Check: The precipitation of off-white to pale-yellow crystals confirms the isolation of pure tert-butyl 3-carbamothioylmorpholine-4-carboxylate.

Workflow Step1 1. Reaction Setup Amide + LR in Toluene Step2 2. Thermal Activation Reflux 80-110°C (4h) Step1->Step2 Heat Step3 3. Quenching Ethylene Glycol Addition Step2->Step3 Cool & Quench Step4 4. Phase Separation Extract & Wash Step3->Step4 Decompose LR Step5 5. Crystallization High-Purity Thioamide Step4->Step5 Isolate

Self-validating, chromatography-free thioamide isolation workflow.

Alternative Methodologies

For laboratories looking to bypass solvent use entirely, Liquid-Assisted Grinding (LAG) mechanochemistry has proven highly effective for thioamidation. Milling the Boc-morpholine amide with Lawesson's reagent in a ball mill with catalytic amounts of solvent can yield comparable or superior results to traditional reflux, minimizing thermal degradation and preventing epimerization[5].

References

  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. Retrieved from [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journals. Retrieved from[Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. PMC. Retrieved from[Link]

  • Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH). PMC. Retrieved from [Link]

  • BLD Pharmatech Co., Limited (Page 317). ChemBuyersGuide. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate proper disposal procedures

As a Senior Application Scientist, I emphasize that managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (CAS: 1803583-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (CAS: 1803583-29-0)[1] is a highly functionalized building block frequently utilized in advanced drug development. However, its unique structural motifs—a morpholine core, a thioamide group, and a Boc (tert-butoxycarbonyl) protecting group—create a multifaceted hazard profile that demands strict, scientifically grounded disposal protocols.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and final destruction of this compound.

Mechanistic Hazard Profiling: The Causality of Disposal

To execute a safe disposal strategy, researchers must understand the chemical causality dictating these procedures. We do not simply follow rules; we mitigate specific molecular risks.

  • Acid Lability of the Boc Group (Pressurization Risk): The Boc group is highly sensitive to acidic environments. If this compound is inadvertently mixed with acidic waste streams (e.g., Trifluoroacetic acid or HCl), the protecting group will cleave. This reaction rapidly generates tert-butyl cations that eliminate to form isobutylene gas, alongside carbon dioxide[2]. In a sealed waste carboy, this uncontrolled gas evolution creates a severe overpressurization risk, potentially leading to catastrophic container rupture.

  • Thermal Degradation of the Thioamide (Toxic Emission Risk): The carbamothioyl (thioamide) moiety contains both sulfur and nitrogen. When subjected to standard combustion, these heteroatoms oxidize into highly toxic and environmentally damaging sulfur oxides (SOx) and nitrogen oxides (NOx)[3]. Therefore, standard municipal or unregulated incineration is strictly prohibited; specialized alkaline scrubbing infrastructure is mandatory to neutralize these acidic gases[4].

Quantitative Disposal Parameters

Summarizing the physicochemical constraints is the first step in establishing a compliant waste stream.

Table 1: Chemical Profile and Disposal Parameters

ParameterSpecificationCausality / Rationale
Target Compound Tert-butyl 3-carbamothioylmorpholine-4-carboxylateCAS: 1803583-29-0[1]
Incompatible Media Strong acids (pH < 5), Strong oxidizersPrevents Boc cleavage (gas evolution) and uncontrolled thioamide oxidation[2]
Primary Containment High-Density Polyethylene (HDPE)Highly resistant to organic degradation; avoids metal-sulfur corrosion
Destruction Method High-Temperature Incineration (>850°C)Ensures complete thermal breakdown of the morpholine core[3]
Required Equipment Afterburner & Alkaline Flue Gas ScrubberNeutralizes toxic SOx and NOx combustion byproducts[4]

Operational Workflow for Waste Management

The following logical relationship dictates the decision-making process from the moment the waste is generated to its final destruction.

WasteWorkflow Start Waste Generation: Tert-butyl 3-carbamothioyl morpholine-4-carboxylate CheckAcid Is the waste stream acidic (pH < 5)? Start->CheckAcid Neutralize Neutralize carefully (Prevent Boc cleavage & gas) CheckAcid->Neutralize  Yes   Segregate Segregate from: Strong Acids & Oxidizers CheckAcid->Segregate  No   Neutralize->Segregate Package Package in compatible HDPE container Segregate->Package Label Label: Hazardous Waste (Contains S, N) Package->Label Incinerate High-Temp Incineration (with SOx/NOx Scrubbers) Label->Incinerate

Figure 1: Operational workflow for thioamide-containing Boc-protected waste disposal.

Step-by-Step Disposal Methodology

Execute the following protocol to ensure regulatory compliance and laboratory safety.

Phase 1: Waste Segregation and Compatibility Verification
  • pH Profiling: Verify the pH of the liquid waste stream containing the compound. Ensure it is neutral to mildly basic (pH 7–9).

  • Active Neutralization (If Required): If the waste is acidic, carefully neutralize it using a weak base (e.g., saturated sodium bicarbonate) inside a certified chemical fume hood. Allow all generated CO2 to vent completely before moving to containment.

  • Chemical Segregation: Strictly isolate this neutralized waste from any strong oxidizers (e.g., peroxides, permanganates) to prevent the uncontrolled, exothermic oxidation of the thioamide sulfur.

Phase 2: Primary Containment and Labeling
  • Container Selection: Transfer the waste into a chemically compatible, High-Density Polyethylene (HDPE) carboy. Do not use metal containers, as trace sulfur compounds can induce corrosion over time.

  • Sealing Protocol: Seal the container with a secure, leak-proof cap. If there is any residual uncertainty regarding pH stability or the potential for delayed Boc-deprotection, utilize a pressure-venting cap designed for gas-generating waste[2].

  • Regulatory Labeling: Apply a compliant hazardous waste label. Explicitly list "Tert-butyl 3-carbamothioylmorpholine-4-carboxylate" and prominently flag the presence of "Sulfur (S) and Nitrogen (N) heteroatoms." This specific flagging is critical for the downstream disposal facility.

Phase 3: Final Destruction via Incineration
  • Contractor Coordination: Transfer the sealed, labeled waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous chemical waste contractor.

  • Manifest Specification: Specify on the waste manifest that the material must be destroyed in a chemical incinerator equipped with an afterburner and a flue gas scrubber[3].

  • Environmental Prohibition: Under no circumstances should this compound or its derivatives be permitted to enter wastewater drains, municipal landfills, or the general environment.

Sources

Handling

Personal protective equipment for handling Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote memorization of Safety Data Sheets (SDS). True laboratory safety is rooted in understanding the causality behind a molecule'...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote memorization of Safety Data Sheets (SDS). True laboratory safety is rooted in understanding the causality behind a molecule's behavior and implementing self-validating workflows.

Below is the comprehensive, mechanistic guide for the safe handling, operation, and disposal of Tert-butyl 3-carbamothioylmorpholine-4-carboxylate (CAS: 1803583-29-0)[1].

The "Why": Mechanistic Hazard Analysis

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate is a highly versatile synthetic building block featuring a morpholine core, a reactive thioamide (carbamothioyl) moiety, and a tert-butyloxycarbonyl (Boc) protecting group.

To handle this compound safely, you must understand how its structure dictates its hazard profile:

  • Dermal and Ocular Sensitization (GHS07): The thioamide functional group is a reactive pharmacophore. While generally weaker hydrogen-bond acceptors than oxoamides[2], thioamides can interact with nucleophilic residues in biological tissues. This causes contact dermatitis and serious eye irritation (Hazard Statements H315, H319)[1][3].

  • Enhanced Dermal Penetration: The addition of the Boc-protecting group significantly increases the molecule's lipophilicity (LogP). This structural modification enhances the compound's ability to penetrate the lipid-rich stratum corneum of the skin, making robust dermal protection an absolute necessity rather than a precaution[2].

  • Respiratory Irritation: As a finely milled solid, it poses a severe respiratory hazard (H335). Inhalation of airborne particulates can cause acute irritation of the mucous membranes, necessitating strict environmental controls[4][5].

Quantitative Protection Matrix (PPE)

Standard laboratory attire is insufficient for lipophilic thioamides. The following matrix outlines the required Personal Protective Equipment (PPE) based on international standards[4][5][6].

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Hand Protection Nitrile Rubber GlovesThickness 0.11 mm, Breakthrough > 480 min (EN 374)Prevents dermal absorption of the lipophilic Boc-derivative.
Eye Protection Tight-fitting Safety GogglesEN 166 (EU) or NIOSH (US) certifiedProtects against corneal irritation from airborne particulates (H319).
Respiratory Particulate RespiratorN95 / FFP2 (EN 149) (If handled outside a hood)Mitigates inhalation of fine powders causing respiratory tract irritation (H335).
Body Protection Impervious Lab CoatFlame/chemical resistant, cuffed sleevesPrevents accumulation of static-charged thioamide dust on personal clothing.

Self-Validating Operational Workflows

Every protocol must include built-in verification steps to ensure the safety system is actively functioning before the chemical is exposed.

Phase 1: Environmental & Equipment Validation
  • Airflow Verification: Power on the fume hood.

    • Causality: Thioamide powders can easily become aerosolized. Adequate face velocity ensures particulate containment without creating turbulent vortices[4][5].

    • Validation Check: Verify the digital face velocity monitor reads between 0.40 and 0.60 m/s . Hold a delicate tissue near the sash opening; it should gently pull inward without violent fluttering.

  • PPE Integrity Testing:

    • Causality: Micro-tears in gloves compromise the barrier against lipophilic agents.

    • Validation Check: Perform an inflation test on your nitrile gloves prior to donning. Trap air in the glove and roll the cuff tightly; ensure no air escapes.

Phase 2: Static-Neutralized Transfer Protocol
  • Static Mitigation:

    • Causality: Finely milled organic powders accumulate static charge, leading to repulsion, loss of yield, and dangerous aerosolization during transfer[4][6].

    • Action: Use an anti-static ionizer gun on the weigh boat prior to dispensing.

    • Validation Check: The powder should rest at the bottom of the grounded micro-spatula without clinging to the vertical metal edges.

  • Mass Transfer:

    • Action: Transfer the solid strictly within the validated fume hood.

    • Validation Check: Ensure the analytical balance readout stabilizes at the target mass for 5 consecutive seconds, confirming no turbulent airflow is disrupting the measurement.

  • Decontamination:

    • Causality: Thioamides are soluble in polar organic solvents; dry wiping will only spread the hazard.

    • Action: Wipe down the balance pan and surrounding hood area with 70% isopropanol or ethanol[4].

    • Validation Check: Visually inspect the wiped area under the hood's task lighting at a 45-degree angle to ensure no residual powder sheen remains.

Workflow Visualization

G N1 Pre-Operation Validation Verify Hood & Inspect PPE N2 Material Handling Weighing & Transfer N1->N2 N3 Spill Detected? N2->N3 N4 Emergency Response Contain, Neutralize & Report N3->N4 Yes N5 Standard Disposal Segregate Solid/Liquid Waste N3->N5 No N6 Post-Operation Decontaminate & Doff PPE N4->N6 N5->N6

Figure 1: Logical workflow for the safe handling, validation, and emergency response of GHS07 thioamides.

Emergency Response & Chemical Disposal

Mishandling disposal can lead to dangerous cross-reactions, particularly with strong oxidizers which can rapidly oxidize thioamides exothermically.

Spill Containment Protocol (Solid)

  • Action:Do not use a water jet , which will spread the lipophilic powder[7]. Gently sweep up the material using a damp, disposable towel to prevent dust formation, or use an inert absorbent (like diatomaceous earth) if the compound is already dissolved in a solvent[7].

  • Validation Check: The spill area must show no visible residue before secondary decontamination with an organic solvent (e.g., isopropanol).

Waste Segregation Plan

  • Solid Waste: Place contaminated weigh boats, disposable spatulas, and empty vials into a dedicated, sealable solid hazardous waste container.

    • Validation Check: Verify the waste container is explicitly labeled "GHS07 - Toxic/Irritant Solid (Thioamide derivative)" before depositing materials.

  • Liquid Waste: If the compound is dissolved in halogenated solvents (e.g., Dichloromethane) during your assay, dispose of the solution strictly in the "Halogenated Organic Waste" carboy. Do not mix with acidic waste streams.

References

  • tert-butyl 3-carbamothioylmorpholine-4-carboxylate — Chemical Profile . NextSDS. [Link][1]

  • Safety data sheet - DEPBT . Carl ROTH. [Link]

  • SAFETY DATA SHEET . Lorne Laboratories.[Link][7]

  • GHS Classification Summary . PubChem - NIH.[Link][3]

  • Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase . PMC - NIH. [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-carbamothioylmorpholine-4-carboxylate
Reactant of Route 2
Tert-butyl 3-carbamothioylmorpholine-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.